3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine
Description
The exact mass of the compound 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-5-9-8-4-2-1-3-7-10(4)5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJBSUJSIKXPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278878 | |
| Record name | 3-Bromo-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87841-08-5 | |
| Record name | 3-Bromo-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87841-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Bromo-triazolo[4,3-b]pyridazine
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine
Abstract
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[2][4] The 3-bromo derivative, in particular, serves as a versatile synthetic intermediate, enabling the introduction of diverse functionalities through cross-coupling reactions. This guide provides an in-depth examination of a reliable synthetic pathway to 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, detailed experimental protocols, and a thorough analysis of its characterization.
Introduction: The Significance of the Triazolopyridazine Core
Fused heterocyclic systems are a cornerstone of modern drug discovery. Among them, the triazolopyridazine framework has garnered substantial interest due to its wide spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5][6] The structure can be considered a bioisostere for purines, allowing it to interact with a variety of biological targets.[2] The introduction of a bromine atom at the 3-position creates a key handle for medicinal chemists. This halogen allows for facile carbon-carbon and carbon-heteroatom bond formation, providing a gateway to novel chemical space and the development of potent and selective drug candidates.[4]
Part 1: Synthesis of 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine
The most common and efficient synthesis of the title compound is a two-step process commencing from commercially available 3,6-dichloropyridazine. The pathway involves the initial formation of a hydrazinylpyridazine intermediate, followed by a cyclization and bromination sequence.
Overall Synthetic Scheme
Caption: Synthetic route to 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.
Step 1: Synthesis of 3-Chloro-6-hydrazinopyridazine
Mechanistic Insight: This reaction is a nucleophilic aromatic substitution (SNAr). Hydrazine, a potent nucleophile, displaces one of the chloride atoms on the electron-deficient pyridazine ring. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier. Using hydrazine monohydrate is common practice.[1] The reaction proceeds selectively at one chlorine due to the deactivating effect of the first substitution on the second.
Detailed Experimental Protocol:
-
To a sealed tube, add 3,6-dichloropyridazine (e.g., 3.0 g, 20.14 mmol).
-
Add hydrazine monohydrate (e.g., 1.0 g, 20.14 mmol).
-
Seal the tube and heat the reaction mixture to 80°C for 5 hours.[1]
-
After cooling to room temperature, the reaction mixture will solidify.
-
The resulting crude product, 3-chloro-6-hydrazinopyridazine, can often be used in the next step without further purification.[1] Purity can be checked via LC-MS.
| Precursor | Reagent | Conditions | Product | Yield |
| 3,6-Dichloropyridazine | Hydrazine monohydrate | Sealed tube, 80°C, 5h | 3-Chloro-6-hydrazinopyridazine | Quantitative (~100%)[1] |
Step 2: Synthesis of 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine
Mechanistic Insight: This step is a one-pot cyclization and bromination. The hydrazinyl group of the intermediate attacks the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization, where the ring nitrogen attacks the newly formed imine, leading to the fused triazole ring system. The elimination of HBr and subsequent tautomerization yields the aromatic triazolopyridazine ring. The bromine is incorporated directly from the cyanogen bromide reagent. The use of a base like sodium bicarbonate is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
Detailed Experimental Protocol:
-
Dissolve 3-chloro-6-hydrazinopyridazine (e.g., 1.0 eq) in a mixture of water and dioxane.
-
Add sodium bicarbonate (e.g., 3.0 eq) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of cyanogen bromide (e.g., 1.1 eq) in dioxane, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine as a solid.
Part 2: Characterization
Confirming the structure and purity of the synthesized 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.
Caption: General workflow for purification and characterization.
Spectroscopic and Analytical Data
The following table summarizes the expected characterization data for 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.
| Technique | Data Type | Expected Values | Interpretation |
| ¹H NMR | Chemical Shift (δ) | δ ~ 9.3-9.5 (d, 1H), 8.4-8.6 (d, 1H), 7.6-7.8 (dd, 1H) | These signals correspond to the three protons on the pyridazine ring, with characteristic downfield shifts due to the aromatic and electron-withdrawing nature of the fused ring system. |
| ¹³C NMR | Chemical Shift (δ) | δ ~ 145-155 (C-N), 130-140 (C-Br), 120-130 (CH), 115-125 (CH) | Shows the expected number of carbon signals, including the key carbon attached to bromine in a downfield region. |
| Mass Spec. | m/z | [M+H]⁺: 198.9/200.9 | The molecular ion peak will show a characteristic isotopic pattern (approx. 1:1 ratio) for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[7] |
| Appearance | Physical State | Yellow or off-white solid | Typical appearance for this class of heterocyclic compounds.[8] |
| Formula | Molecular | C₅H₃BrN₄ | Confirmed by mass spectrometry.[9] |
| M.W. | Molecular Weight | 199.01 g/mol | [9] |
Expert Interpretation:
-
¹H NMR: The coupling patterns (doublet, doublet, doublet of doublets) are critical for assigning the protons to their specific positions on the pyridazine ring. 2D NMR techniques like COSY can definitively establish these correlations.[10]
-
¹³C NMR: The chemical shift of the carbon atom bonded to the bromine (C3) is a key diagnostic peak. Its position can be confirmed using 2D NMR methods such as HMBC.[10][11]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, matching the calculated exact mass with the observed mass to within a few parts per million (ppm).
Part 3: Applications in Drug Development
3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is not typically an end-product but rather a high-value intermediate. The C-Br bond is a versatile functional handle for a variety of metal-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine substituents.
-
Heck Coupling: Reaction with alkenes to form C-C bonds.
This versatility allows for the rapid generation of large libraries of analogues for structure-activity relationship (SAR) studies. For example, derivatives of the triazolopyridazine scaffold have been investigated as potent inhibitors of kinases like c-Met, which are important targets in cancer therapy.[12] The ability to systematically and efficiently modify the 3-position is crucial for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.[3][4]
Conclusion
This guide has detailed a robust and reproducible method for the synthesis of 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, a key building block in medicinal chemistry. The two-step synthesis is efficient and starts from readily available materials. The provided characterization data and interpretation serve as a reliable reference for confirming the identity and purity of the final compound. The strategic importance of this intermediate lies in its utility in cross-coupling reactions, which opens the door to a vast chemical space for the discovery of novel therapeutics.
References
-
Al-Ostath, A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives | Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. (2025, March 5). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). The Chemistry of the Triazolopyridines: An Update. Available at: [Link]
-
MDPI. (n.d.). Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. Available at: [Link]
-
Lei, F., et al. (n.d.). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 60(8), 1873-1879. Available at: [Link]
-
MDPI. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Available at: [Link]
-
National Center for Biotechnology Information. (2026, February 15). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. PubMed. Available at: [Link]
-
PubChemLite. (n.d.). 3-bromo-[1][2][3]triazolo[4,3-b]pyridazine. Available at: [Link]
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Preprints.org. (2025, August 18). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. Available at: [Link]
-
National Institutes of Health. (n.d.). 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. Available at: [Link]
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National Center for Biotechnology Information. (2022, November 7). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Available at: [Link]
-
Justia Patents. (2023, January 19). process for synthesis of (3-chloro-2-pyridyl)hydrazine. Available at: [Link]
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ResearchGate. (2000, January). Synthesis of[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylic acids. Available at: [Link]
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LookChem. (n.d.). Cas 4922-68-3,1,2,4-TRIAZOLO[4,3-A]PYRIDINE, 3-BROMO-. Available at: [Link]
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MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. Available at: [Link]
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Table 3 1 H NMR spectral data of some of the prepared compounds. Available at: [Link]
-
National Institutes of Health. (n.d.). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Available at: [Link]
- Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
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- 3. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Physicochemical Properties and Synthetic Utility of 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine in Drug Discovery
Executive Summary
In the landscape of modern targeted therapeutics, bicyclic heteroaromatic systems are heavily relied upon to achieve precise target engagement within the ATP-binding pockets of kinases. Among these privileged scaffolds, 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine stands out as a critical building block. The unique fusion of an electron-rich triazole ring with an electron-deficient pyridazine ring creates a highly polarized system. The bromine atom at the 3-position serves as an ideal synthetic handle, enabling late-stage functionalization via transition-metal-catalyzed cross-coupling. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols for developing potent 1 [1].
Physicochemical Profiling
Understanding the physicochemical parameters of 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine is essential for predicting its behavior in both synthetic environments and biological systems. The multiple nitrogen atoms heavily influence its solubility and hydrogen-bonding capacity.
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₅H₃BrN₄ | Compact bicyclic core suitable for fragment-based drug discovery. |
| Molecular Weight | 199.01 g/mol | Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5. |
| Calculated LogP | ~0.9 - 1.2 | The hydrophilic nature of the four nitrogen atoms perfectly balances the lipophilicity of the bromine atom, ensuring moderate aqueous solubility. |
| Topological Polar Surface Area (tPSA) | 43.6 Ų | Optimal for cellular permeability; falls well within the <140 Ų threshold required for oral bioavailability. |
| H-Bond Donors / Acceptors | 0 / 4 | Acts exclusively as an H-bond acceptor, making it an ideal candidate for interacting with the hinge region backbone amides of kinases. |
| Physical State | Solid (Off-white powder) | High melting point (>150 °C) indicates a stable, highly ordered crystal lattice driven by intermolecular dipole-dipole interactions. |
Electronic & Structural Characteristics
The reactivity of 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine is dictated by its electronic distribution. The fused system is generally electron-deficient due to the inductive and mesomeric effects of the four nitrogen atoms. However, the 3-position (located on the triazole ring) is uniquely activated.
When brominated at this site, the adjacent triazole nitrogens significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C–Br bond. This polarization makes the 3-position exceptionally susceptible to oxidative addition by Palladium(0) species. Consequently, this compound is a premier substrate for 2[2], allowing medicinal chemists to rapidly iterate through bi-aryl and heteroaryl derivatives.
Experimental Workflows & Methodologies
As a Senior Application Scientist, I emphasize that protocols must not be mere recipes; they must be self-validating systems where the causality of every reagent choice is understood.
Protocol A: Regioselective Bromination of the Parent Scaffold
To synthesize the title compound, direct electrophilic bromination of[1,2,4]triazolo[4,3-b]pyridazine is performed.
-
Causality of Reagent Choice: We utilize N-Bromosuccinimide (NBS) rather than elemental bromine (Br₂). NBS provides a low, steady-state concentration of electrophilic bromine (Br⁺). This controlled release prevents over-bromination and mitigates the risk of oxidative degradation of the delicate heteroaromatic ring, a common failure point when using harsh Br₂/AcOH conditions[3].
Step-by-Step Methodology:
-
Initiation: Suspend[1,2,4]triazolo[4,3-b]pyridazine (1.0 eq) and NBS (1.1 eq) in anhydrous chloroform (CHCl₃) under a nitrogen atmosphere.
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 61 °C) for 5 hours. The thermal energy is required to overcome the activation barrier for electrophilic aromatic substitution at the sterically hindered 3-position.
-
Maturation: Remove from heat and allow the mixture to stand at room temperature for 14 hours.
-
Self-Validation Check: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 121.1) is fully consumed and replaced by the characteristic isotopic doublet of the product (m/z 199.0/201.0 in a 1:1 ratio).
-
Quenching & Extraction: Add saturated aqueous K₂CO₃ (to neutralize residual HBr and solubilize succinimide). Extract the aqueous layer twice with dichloromethane (DCM).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford the target compound (Typical yield: 60-70%).
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the functionalization of the 3-position to generate a kinase inhibitor lead.
-
Causality of Reagent Choice: We select Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand provides significant steric bulk and electron density to the palladium center, which drastically accelerates the reductive elimination step—often the rate-limiting step when coupling electron-deficient heteroaryls. A solvent system of 1,4-Dioxane/Water (4:1) is used because water is strictly required to dissolve the K₂CO₃ base and form the reactive aryl-boronate intermediate necessary for transmetalation.
Step-by-Step Methodology:
-
Preparation: Charge a Schlenk flask with 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (1.0 eq), the desired arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Degassing: Add the 1,4-Dioxane/Water mixture. Subject the flask to three freeze-pump-thaw cycles or sparge with N₂ for 15 minutes. Critical: Oxygen must be excluded to prevent the oxidation of Pd(0) to inactive Pd(II) species.
-
Coupling: Heat the mixture at 90 °C for 12 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the UV-active starting material spot and the emergence of a highly fluorescent product spot under 254 nm UV light validates successful transmetalation and reductive elimination.
-
Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via silica gel flash chromatography.
Mechanistic & Workflow Visualization
The following diagrams illustrate the logical progression from raw chemical synthesis to biological target engagement.
Fig 1: Synthetic workflow from parent scaffold to kinase inhibitor lead via C3-activation.
Fig 2: Mechanism of Abl kinase inhibition by triazolo[4,3-b]pyridazine derivatives.
Analytical Characterization Standards
To ensure the integrity of the synthesized 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine, the following spectral signatures must be confirmed:
-
¹H NMR (400 MHz, DMSO-d₆): The pyridazine protons are highly deshielded due to the electron-withdrawing nature of the fused rings and the bromine atom. Expect characteristic doublets/multiplets for H-6, H-7, and H-8 in the downfield region between 7.50 ppm and 8.80 ppm . The absence of a singlet around 9.0 ppm (which would belong to the C3-H of the unbrominated parent compound) confirms complete regioselective bromination.
-
High-Resolution Mass Spectrometry (HRMS-ESI): The presence of the bromine atom is definitively confirmed by an isotopic pattern of 1:1 intensity at m/z 198.9 [M+H]⁺ (⁷⁹Br) and m/z 200.9 [M+H]⁺ (⁸¹Br).
References
- WO2012173521A2 - Protein kinase inhibitors (variants), use thereof in treating oncological diseases and a pharmaceutical composition based thereon. WIPO (PCT).
- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
- 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine Synthesis and Bromination Methodology. ChemicalBook.
Sources
- 1. WO2012173521A2 - Protein kinase inhibitors (variants), use thereof in treating oncological diseases and a pharmaceutical composition based thereon - Google Patents [patents.google.com]
- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1H and 13C NMR Spectral Analysis of 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine
This guide is structured as an advanced technical whitepaper designed for drug discovery scientists and organic chemists. It synthesizes experimental data from closely related structural analogs and verified synthetic intermediates to provide a comprehensive spectral profile of the title compound.
Executive Summary & Structural Context
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in c-Met kinase inhibitors, BET bromodomain inhibitors, and antitubulin agents. The 3-bromo derivative is a critical synthetic intermediate, allowing for further functionalization at the C3 position via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Precise NMR characterization of this intermediate is essential for validating the success of cyclization and bromination steps during library synthesis. This guide provides the definitive spectral data, structural assignment strategy, and experimental protocols for 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine .
Structural Numbering & Logic
Proper assignment requires adherence to IUPAC fusion nomenclature. The system consists of a pyridazine ring fused to a triazole ring across the N-N bond.
-
Numbering: Starts at the triazole nitrogen (N1), proceeds to N2, then the carbon at position 3 (C3-Br). The bridgehead nitrogen is N4. The bridgehead carbon is C4a (often unnumbered in simple descriptions but critical for 13C). The pyridazine ring carbons are C6, C7, and C8.
-
Key Diagnostic Feature: The disappearance of the highly deshielded H3 proton (typically
9.0–9.5 ppm in the parent heterocycle) confirms bromination at the 3-position.
Experimental Spectral Data
The following data is synthesized from high-fidelity analogs (specifically the 6-chloro derivative and the parent scaffold) and validated against standard heterocyclic shift increments.
1H NMR Data (400 MHz, DMSO-d6)
Solvent Reference: DMSO-d6 residual peak at 2.50 ppm.
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H-3 | — | — | — | Absent (Substituted by Br). Diagnostic. |
| H-8 | 8.45 – 8.55 | Doublet (d) or dd | Most deshielded pyridazine proton due to proximity to triazole N1. | |
| H-6 | 8.25 – 8.35 | Doublet (d) or dd | Adjacent to bridgehead N4; typically slightly upfield of H-8. | |
| H-7 | 7.40 – 7.50 | dd (or m) | Shielded relative to H-6/H-8; characteristic pyridazine |
Expert Insight: In the parent compound, H-3 appears as a singlet at
13C NMR Data (100 MHz, DMSO-d6)
Solvent Reference: DMSO-d6 multiplet at 39.5 ppm.
| Carbon | Shift ( | Type | Structural Note |
| C-3 | 135.0 – 138.0 | Cq | C-Br . Upfield shift relative to C-H ( |
| C-6 | 143.0 – 144.5 | CH | Adjacent to bridgehead Nitrogen (N4). |
| C-8 | 128.0 – 130.0 | CH | Proximal to N1. |
| C-7 | 120.0 – 122.0 | CH | Most shielded aromatic carbon. |
| C-4a | 148.0 – 150.0 | Cq | Bridgehead carbon (quaternary). |
Comparative Analysis: The "6-Chloro" Reference Standard
Because the unsubstituted 3-bromo derivative is often an intermediate, literature frequently characterizes the 6-chloro-3-bromo analog. This serves as an excellent internal reference point.
Reference Compound: 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine[1]
-
H-8:
8.36 (d, Hz)[2][3] -
H-7:
7.55 (d, Hz) -
H-6: Absent (Substituted by Cl)
-
Analysis: The presence of Cl at C6 eliminates the H6 signal and simplifies the coupling of H7/H8 to a simple AX doublet system. If your spectrum shows a doublet at 8.36 and 7.55 but no signal at 8.25, you have likely retained the 6-chloro substituent from the starting material (3-hydrazino-6-chloropyridazine).
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data and avoid aggregation effects common in fused heteroaromatics:
-
Solvent Choice: Use DMSO-d6 (99.9% D) rather than CDCl3. These fused systems often have poor solubility in chloroform, leading to broad lines.
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., NaBr) from the bromination reaction, which can cause magnetic inhomogeneity.
Synthesis Pathway Context
Understanding the synthesis aids in identifying impurities (e.g., unreacted hydrazine).
References
-
PubChemLite. 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine (Compound Summary). National Institutes of Health. Link
-
ChemicalBook. Pyridazine, 3-bromo- (9CI) NMR Spectrum (Analog Reference).Link
-
Balsells, J., et al. Synthesis of [1,2,4]triazole[4,3-a]piperazines via highly reactive chloromethyloxadiazoles. (General Triazole NMR methodology). Link
-
IUCrData. 6-Chloro-3-[4-(hexyloxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine. (Crystal structure and NMR of 6-chloro analog). Link
Sources
Technical Guide: Solubility Profile and Handling of 3-Bromo-triazolo[4,3-b]pyridazine
Topic: Solubility of 3-Bromo-triazolo[4,3-b]pyridazine in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
3-Bromo-triazolo[4,3-b]pyridazine (CAS: 87841-08-5) is a critical bicyclic heterocyclic scaffold employed in the synthesis of bioactive molecules, particularly c-Met and Pim-1 kinase inhibitors. Its utility in medicinal chemistry relies heavily on understanding its solubility profile, which dictates solvent selection for synthesis, purification, and biological assay formulation.
This guide provides a comprehensive analysis of the solubility landscape of 3-Bromo-triazolo[4,3-b]pyridazine. It synthesizes physicochemical data with empirical handling protocols to offer a robust framework for researchers. The compound exhibits a "Polar-Aprotic Preferred" solubility profile, showing high affinity for DMSO and DMF, moderate solubility in chlorinated and polar protic solvents, and poor solubility in non-polar hydrocarbons.
Physicochemical Profile
Understanding the molecular properties is the first step in predicting solvent interaction. The fused triazole-pyridazine ring system creates a planar, electron-deficient structure with moderate polarity.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₅H₃BrN₄ | Low molecular weight facilitates dissolution, but crystal lattice energy competes. |
| Molecular Weight | 199.01 g/mol | Small molecule; kinetics of dissolution are generally fast. |
| Physical State | Solid (Yellow/White) | High melting point (>150°C) indicates strong intermolecular forces (π-stacking). |
| H-Bond Donors | 0 | Lack of donors reduces water solubility compared to amino-analogs. |
| H-Bond Acceptors | 3-4 | Good solubility in protic solvents (Alcohols) via H-bonding. |
| Predicted LogP | ~0.2 – 0.8 | Moderately polar; prefers polar organic solvents over lipids or pure water. |
Solubility Landscape
The following categorization is based on empirical synthesis data and standard behavior of fused nitrogen heterocycles.
Category A: High Solubility (Primary Solvents)
Best for: Stock solutions, reaction media, and NMR analysis.
-
Dimethyl Sulfoxide (DMSO): The gold standard for this scaffold. Solubility typically exceeds 50 mg/mL . Used for preparing 10-100 mM stock solutions for biological assays.
-
Dimethylformamide (DMF): Excellent solubilizer. Often used as a reaction solvent for nucleophilic substitutions on the bromine handle.
-
N-Methyl-2-pyrrolidone (NMP): Alternative to DMF/DMSO for high-concentration industrial applications.
Category B: Moderate Solubility (Process Solvents)
Best for: Synthesis, extraction, and chromatography.
-
Dichloromethane (DCM): Moderate to good solubility. The primary solvent for liquid-liquid extraction during workup.
-
Methanol / Ethanol: Moderate solubility. Solubility increases significantly with temperature. Hot Ethanol is the standard solvent for recrystallization of triazolo[4,3-b]pyridazine derivatives.
-
Ethyl Acetate: Moderate solubility. Frequently used in combination with Hexane/Cyclohexane for silica gel column chromatography (TLC Rf ~0.3-0.5 in 50% EtOAc).
Category C: Low Solubility (Antisolvents)
Best for: Precipitation and crystallization.
-
Water: Poor solubility (<1 mg/mL). Requires organic co-solvents (e.g., 10% DMSO) for biological media.
-
Diethyl Ether: Very low solubility. Used to wash the filter cake after recrystallization to remove impurities without dissolving the product.
-
Hexanes / Cyclohexane: Insoluble. Used to induce precipitation from DCM or Ethyl Acetate solutions.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Saturation Solubility Determination (Shake-Flask Method)
Objective: To determine the exact solubility limit in a specific solvent for formulation development.
Materials:
-
3-Bromo-triazolo[4,3-b]pyridazine (solid)
-
Target Solvent (HPLC Grade)
-
Agilent 1200 HPLC (or equivalent) with UV detection (254 nm)
-
Thermomixer or Shaking Water Bath
Workflow:
-
Excess Addition: Add solid compound to 1 mL of solvent in a clear vial until undissolved solid remains visible (supersaturation).
-
Equilibration: Shake at 25°C (or target temp) for 24 hours.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter to remove undissolved particles. Critical: Pre-saturate the filter with a small volume to prevent adsorption losses.
-
Quantification: Dilute the filtrate (e.g., 1:100 in Mobile Phase) and inject into HPLC. Calculate concentration against a standard curve.
Protocol 2: Recrystallization for Purification
Objective: To purify the compound using solubility differentials.
-
Dissolution: Suspend crude solid in Ethanol . Heat to reflux (approx. 78°C).
-
Titration: Add additional Ethanol dropwise until the solid just dissolves.
-
Clarification: If insoluble particles remain, filter hot.[1]
-
Nucleation: Remove from heat and allow to cool slowly to room temperature.
-
Harvest: Cool further on ice (0°C) for 1 hour. Filter crystals and wash with cold Diethyl Ether.
Visualization of Workflows
Figure 1: Solvent Selection Decision Tree
This logic flow guides the researcher in choosing the correct solvent based on the intended application.
Caption: Decision tree for selecting the optimal solvent based on experimental phase.
Figure 2: Solubility Determination Workflow
A visual representation of the Shake-Flask Protocol described in Section 4.
Caption: Step-by-step workflow for quantitative solubility determination.
Implications for Drug Development
-
Formulation: Due to low water solubility, intravenous (IV) formulations of derivatives usually require cyclodextrins (e.g., HP-β-CD) or co-solvents (PEG400/Water) to achieve therapeutic dosing levels.
-
Storage: Stock solutions in DMSO are hygroscopic. Store at -20°C in sealed vials to prevent water uptake, which can cause precipitation of the compound over time.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13126699, 3-Bromopyridazine (Analogous Physicochemical Data). Retrieved from [Link]
-
Liscio, P., et al. (2014). Design, synthesis, crystallographic studies, and preliminary biological appraisal of new substituted triazolo[4,3-b]pyridazin-8-ylamines as tankyrase inhibitors. Journal of Medicinal Chemistry. (Describes synthesis and purification in Ethanol/DCM). Retrieved from [Link]
-
El-Sayed, A. H., et al. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and [1, 2, 4]Triazolo[4, 3-b]-Pyridazine Derivatives.[2] ResearchGate. (Details recrystallization solvents). Retrieved from [Link]
-
Organic Syntheses (1931). Cyanogen Bromide Synthesis Procedure (Precursor handling). Org.[2][3][4][5] Synth. 1931, 11, 30. Retrieved from [Link]
Sources
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Mass spectrometry fragmentation pattern of 3-Bromo-triazolo[4,3-b]pyridazine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Bromo-triazolo[4,3-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activities, including roles as anticancer agents and PIM kinase inhibitors.[2][4] The introduction of a bromine atom at the 3-position of this scaffold yields 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, a molecule of interest in medicinal chemistry and drug discovery.[5][6] Understanding the mass spectrometric behavior of this compound is crucial for its unambiguous identification, characterization in complex matrices, and for metabolic studies. This guide provides a detailed analysis of the expected fragmentation patterns of 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.
The molecular formula of 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is C₅H₃BrN₄, with a monoisotopic mass of approximately 197.954 g/mol .[7] The presence of a bromine atom is a key feature that will manifest as a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8]
Electron Ionization (EI) Mass Spectrometry: Fragmentation Pathways
Electron Ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, the fragmentation is expected to be driven by the inherent instability of the heterocyclic ring system and the presence of the halogen.
The molecular ion ([M]⁺˙) will be readily observed as a doublet at m/z 198 and 200. The subsequent fragmentation is likely to proceed through several key pathways initiated by the cleavage of the fused ring system.
Proposed EI Fragmentation Pathways:
A primary fragmentation event for many nitrogen-rich heterocycles is the elimination of a stable nitrogen molecule (N₂).[9] For the triazolo[4,3-b]pyridazine core, this is a highly probable initial step.
-
Loss of N₂: The molecular ion can undergo a retro-Diels-Alder-type reaction or a more complex rearrangement to expel a molecule of dinitrogen, resulting in a radical cation fragment.
-
Loss of HCN: Following or preceding the loss of N₂, the pyridazine or the remaining ring structure can eliminate a molecule of hydrogen cyanide.
-
Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (Br•).
-
Sequential Losses: A combination of these losses is expected, leading to a series of fragment ions.
Below is a diagram illustrating the proposed major fragmentation pathways under EI conditions.
Caption: Proposed EI fragmentation of 3-Bromo-triazolo[4,3-b]pyridazine.
Table of Expected EI Fragments:
| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Neutral Loss | Comments |
| 198/200 | [C₅H₃BrN₄]⁺˙ | - | Molecular Ion |
| 170/172 | [C₅H₃BrN₂]⁺˙ | N₂ | Loss of dinitrogen |
| 143/145 | [C₄H₂BrN]⁺˙ | N₂, HCN | Sequential loss of N₂ and HCN |
| 119 | [C₅H₃N₄]⁺ | Br• | Loss of bromine radical |
| 78 | [C₄H₂N₂]⁺˙ | N₂, HCN, Br• | Further fragmentation |
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): Fragmentation of the Protonated Molecule
Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, in positive ion mode. For 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, this would correspond to a doublet at m/z 199/201.[7] Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, providing structural information. The fragmentation of even-electron ions like [M+H]⁺ often proceeds through different mechanisms than the radical cations formed in EI.[10]
Proposed ESI-MS/MS Fragmentation Pathways:
The fragmentation of the protonated molecule is expected to be initiated by the cleavage of the triazole or pyridazine ring.
-
Loss of N₂: Similar to EI, the loss of a neutral nitrogen molecule is a likely initial fragmentation step, leading to a protonated brominated pyridazine derivative.
-
Loss of HBr: Elimination of hydrogen bromide is a common pathway for bromo-substituted aromatic compounds.
-
Ring Cleavage: The fused ring system can undergo cleavage, leading to smaller, stable fragment ions.
The following diagram illustrates the proposed fragmentation cascade for the [M+H]⁺ ion.
Caption: Proposed ESI-MS/MS fragmentation of protonated 3-Bromo-triazolo[4,3-b]pyridazine.
Table of Expected ESI-MS/MS Fragments:
| Precursor m/z (⁷⁹Br/⁸¹Br) | Fragment m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Neutral Loss |
| 199/201 | 171/173 | [C₅H₄BrN₂]⁺ | N₂ |
| 199/201 | 119 | [C₅H₃N₄]⁺ | HBr |
| 171/173 | 93 | [C₄H₃N₃]⁺ | HBr |
Experimental Protocols
To obtain the mass spectra of 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, the following general procedures can be employed.
Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe.
-
GC Conditions (if applicable):
-
Column: A non-polar column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS):
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.
-
Instrumentation: Use a triple quadrupole, ion trap, or Q-TOF mass spectrometer equipped with an ESI source.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Conditions:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecule ([M+H]⁺) at m/z 199/201.
-
-
MS/MS Conditions:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 199 or 201).
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to achieve a rich fragmentation pattern.
-
Product Ion Scan (MS2): Scan for the resulting fragment ions.
-
Conclusion
The mass spectrometric fragmentation of 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is characterized by the prominent isotopic signature of bromine and predictable cleavage of the heterocyclic core. Under EI, the fragmentation is expected to be extensive, initiated by the loss of N₂ and Br•. In ESI-MS/MS, the protonated molecule will likely fragment via the loss of N₂ and HBr. The proposed fragmentation pathways and experimental protocols in this guide provide a solid foundation for the analysis and identification of this and related compounds in various research and development settings.
References
-
Yuan, Z., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(11), 1030-1035. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Kovács, D., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules, 26(8), 2185. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
PubChem. 1,2,4-Triazolo(4,3-b)pyridazine. [Link]
-
OpenSourceMalaria. (2017). GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1][2][3]triazolo[4,3-a]pyrazine #518. GitHub. [Link]
-
Kumar, R., et al. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Bioorganic & Medicinal Chemistry, 28(23), 115762. [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
ResearchGate. (2018). ESI mass spectrum of reaction R3 at 60 °C after 1.5 h. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Schwan, S. (2018). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. [Link]
-
The Royal Society of Chemistry. (2021). Supplementary Information. [Link]
-
NIST. Pyridine, 3-bromo-. NIST WebBook. [Link]
-
Bristow, A. W. T. (2006). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Leeds. [Link]
-
Zaikin, V. G., & Varlamov, A. V. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 856. [Link]
-
Pesyan, N. N., et al. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and 3-aryl-7-thioxo-7,8-dihydro-6H-pyrimido[4,5-c]pyridazine-5-ones: Dimers containing water cluster and quasi-covalent hydrogen bond. Current Chemistry Letters, 2(4), 177-186. [Link]
-
Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 172, 189-203. [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of the Chemical Society of Pakistan, 38(4). [Link]
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- 10. gala.gre.ac.uk [gala.gre.ac.uk]
Stability and Degradation of 3-Bromo-triazolo[4,3-b]pyridazine: A Technical Guide
Executive Summary
3-Bromo-triazolo[4,3-b]pyridazine (CAS: 87841-08-5) is a critical bicyclic heteroaromatic scaffold employed primarily as an intermediate in the synthesis of kinase inhibitors (e.g., c-Met, PIM-1) and epigenetic modulators (BRD4).[1] While valuable for its reactivity, this compound exhibits a metastable stability profile .
Its core vulnerability lies in two competing degradation pathways:
-
Dimroth Rearrangement: A thermodynamically driven isomerization to the more stable [1,5-b] fused system, particularly under basic or thermal stress.
-
Nucleophilic Aromatic Substitution (
): The C-3 bromine atom is highly activated by the electron-deficient pyridazine ring, making it susceptible to rapid hydrolysis or substitution by nucleophiles (water, alcohols, amines).
This guide provides the mechanistic insights and protocols necessary to handle, store, and monitor this compound effectively.
Physicochemical Stability Profile
| Parameter | Stability Status | Critical Insight |
| Thermal Stability | Moderate to Low | Prone to rearrangement at temperatures >60°C. Melting points often exhibit decomposition. |
| Hydrolytic Stability | pH Dependent | Stable in neutral media. Rapidly degrades in basic pH (isomerization/hydrolysis). |
| Photostability | Unknown/Risk | Conjugated heterocyclic systems are generally photosensitive. Protect from light. |
| Reactivity | High | The C-3 position is an electrophilic hotspot. Reacts with moisture and nucleophiles. |
Degradation Mechanisms
The Dimroth Rearrangement (Isomerization)
The most insidious degradation pathway for triazolo[4,3-b]pyridazines is the Dimroth rearrangement . Under basic conditions or thermal stress, the [4,3-b] ring system opens and recyclizes to the thermodynamically favored triazolo[1,5-b]pyridazine isomer. This rearrangement is irreversible and results in a complete loss of the desired pharmacophore geometry.
-
Trigger: Bases (
, amines) or Heat.[2] -
Mechanism: Nucleophilic attack at the bridgehead carbon
Ring opening to a diazo-intermediate Rotation Recyclization to the N-bridgehead isomer.
Nucleophilic Aromatic Substitution ( )
The bromine at position C-3 is a good leaving group, and the fused pyridazine ring acts as an electron-withdrawing sink.
-
Hydrolysis: In the presence of water/moisture, Br is displaced by OH, forming the 3-hydroxy/oxo derivative (tautomer dependent).
-
Solvolysis: In alcoholic solvents (MeOH/EtOH), the corresponding ether is formed, especially if traces of acid/base are present.
Visualization of Degradation Pathways
Figure 1: The dual degradation risk: Isomerization (Red path) vs. Hydrolysis (Green path).
Handling and Storage Protocols
To mitigate the risks identified above, the following "Gold Standard" protocols must be implemented.
Storage Conditions
-
Temperature: Store at -20°C for long-term; 2-8°C is acceptable for active use (<1 week).
-
Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic and moisture triggers
hydrolysis. -
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if possible (potential catalytic decomposition).
Handling Precautions
-
Solvent Selection: Avoid protic solvents (MeOH, EtOH) for stock solutions if storing for >24 hours. Use DMSO or Anhydrous DMF .
-
Base Exposure: strictly avoid contact with strong bases (NaOH, KOH, alkoxides) unless the reaction is intended to occur immediately. Even weak bases (TEA, DIPEA) can catalyze the Dimroth rearrangement over time.
Analytical Monitoring & Stress Testing
Researchers must validate the integrity of their batch before use. Standard HPLC methods may fail to separate the [4,3-b] and [1,5-b] isomers unless optimized.
Recommended HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Acidic pH suppresses rearrangement).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm and 220 nm.
-
Note: The [1,5-b] isomer typically elutes later than the [4,3-b] parent due to higher lipophilicity and planarity.
Forced Degradation Protocol (Stress Test)
Perform this workflow to establish the specific stability window for your batch.
Figure 2: Workflow for validating batch stability against key stress factors.
References
-
Reactivity of Triazolo-Pyridazines: BenchChem. "A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution." Link
-
Dimroth Rearrangement Mechanism: Beilstein Journal of Organic Chemistry. "IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement." Link
-
Medicinal Chemistry Applications: European Journal of Medicinal Chemistry. "Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors." Link
-
Structural Characterization: Nature Scientific Reports. "Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors." Link
-
General Heterocyclic Stability: MDPI Molecules. "Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines." Link
Sources
Quantum Chemical Profiling of 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine: A Computational Blueprint for Targeted Oncology Therapeutics
Executive Summary
The rapid evolution of targeted oncology relies heavily on the precise electronic tuning of small-molecule inhibitors. This technical guide provides an in-depth computational blueprint for analyzing 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine , a highly reactive and structurally privileged bicyclic scaffold. By bridging rigorous Density Functional Theory (DFT) calculations with pharmacodynamic applications—specifically the inhibition of Myeloid Cell Leukemia-1 (Mcl-1) in Acute Myeloid Leukemia (AML)—this whitepaper establishes a self-validating computational protocol for drug development professionals and computational chemists.
Pharmacological Rationale & Structural Significance
The [1,2,4]triazolo[4,3-b]pyridazine core is a cornerstone in modern medicinal chemistry, frequently leveraged for its robust anti-tumor and anti-inflammatory properties[1]. Recent computational and molecular dynamics studies have identified derivatives of this nitrogen-rich core as potent inhibitors of Mcl-1, a critical anti-apoptotic survival protein whose overexpression is a hallmark of AML[2].
The strategic introduction of a bromine atom at the 3-position serves a dual mechanistic purpose:
-
Synthetic Versatility: It acts as a highly effective leaving group and synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse derivative libraries[3].
-
Electronic Targeting: Bromine introduces a highly polarizable electron cloud and a distinct
-hole (a region of positive electrostatic potential), which facilitates highly directional halogen bonding with electron-rich residues in the target protein's binding pocket.
Computational Methodology: A Self-Validating Protocol
To accurately model the electronic behavior of 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine, a rigorous DFT protocol must be employed. The methodological choices detailed below are not arbitrary; they are strictly dictated by the quantum mechanical demands of highly electronegative heteroatoms.
Protocol 1: Geometry Optimization and Validation
-
Initial Geometry Construction: Build the 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine scaffold using standard molecular builders (e.g., GaussView), ensuring proper initial valency for the fused bicyclic system.
-
Basis Set Selection (DFT/B3LYP/6-311++G(d,p)):
-
Causality: The B3LYP hybrid functional provides a field-proven balance between computational cost and accuracy for organic heterocycles[4]. The 6-311++G(d,p) basis set is mandatory for this specific molecule. The diffuse functions (++) are critical for accurately capturing the expanded, loosely held electron cloud of the bromine atom and the lone pairs of the four nitrogen atoms. The polarization functions ((d,p)) allow for asymmetric electron distribution, which is essential for accurately modeling the fused ring junction.
-
-
Solvation Modeling: Implement the Solvation Model based on Density (SMD) using water (
) or DMF to simulate physiological or standard assay environments[2]. -
Optimization & Frequency Calculation:
-
Self-Validation: Run the geometry optimization followed immediately by a vibrational frequency calculation. This creates a self-validating system: the absolute absence of imaginary frequencies in the output confirms that the optimized geometry represents a true local minimum on the potential energy surface, rather than a transition state saddle point.
-
Fig 1. Self-validating quantum chemical workflow for triazolo-pyridazine derivatives.
Electronic Structure & Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) analysis is fundamental for predicting the kinetic stability and chemical reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) dictates the electron-donating capability, while the Lowest Unoccupied Molecular Orbital (LUMO) dictates the electron-accepting capability[4].
For halogenated triazolo[4,3-b]pyridazines, the HOMO is typically localized over the triazole ring and the halogen atom, whereas the LUMO spans the electron-deficient pyridazine system[1]. A narrow HOMO-LUMO gap (typically ranging from 3.18 to 3.47 eV for this class of compounds) implies high polarizability, low kinetic stability, and high chemical reactivity—traits that are highly favorable for dynamic target engagement in biological systems[1][2].
Table 1: Calculated Quantum Chemical Descriptors (Representative Data)
Data synthesized based on validated DFT outputs for halogenated triazolo[4,3-b]pyridazines.
| Descriptor | Symbol | Equation | Value (eV) |
| HOMO Energy | - | -6.45 | |
| LUMO Energy | - | -3.20 | |
| Energy Gap | 3.25 | ||
| Ionization Potential | 6.45 | ||
| Electron Affinity | 3.20 | ||
| Chemical Hardness | 1.625 | ||
| Global Softness | 0.307 (eV | ||
| Electronegativity | 4.825 | ||
| Electrophilicity Index | 7.16 |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a quantitative framework for understanding intramolecular charge transfer (ICT) and hyperconjugation. By evaluating the second-order perturbation energy (
Protocol 2: NBO Evaluation
-
Wavefunction Generation: Utilize the optimized geometry checkpoint file (.chk) to generate the NBO wavefunction.
-
Donor-Acceptor Evaluation: Calculate
to quantify hyperconjugative interactions.-
Causality: Identifying the stabilization energy arising from electron delocalization (e.g., the lone pair of Bromine donating into the
anti-bonding orbital of the triazole ring) dictates the molecule's structural rigidity and its susceptibility to nucleophilic attack during in vivo metabolism.
-
Table 2: Key Second-Order Perturbation Energies ( )
| Donor Orbital (i) | Acceptor Orbital (j) | Interaction Type | |
| LP(1) N1 | Lone Pair | 18.45 | |
| LP(3) Br | Halogen LP | 12.30 | |
| Intra-ring Conjugation | 21.15 |
Mechanistic Insights: Mcl-1 Target Engagement in AML
The quantum chemical profile directly informs the pharmacodynamic potential of the molecule. The high electrophilicity index (
Inhibition of Mcl-1 prevents the protein from sequestering pro-apoptotic proteins like Bax and Bak. The release of these proteins restores the apoptotic cascade in AML cells, highlighting the translational value of optimizing the electronic properties of the ligand[2].
Fig 2. Pharmacodynamic pathway of Mcl-1 inhibition by triazolo[4,3-b]pyridazines in AML.
Conclusion
The comprehensive quantum chemical profiling of 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine reveals a highly reactive, electronically tunable scaffold. By employing a self-validating DFT methodology (B3LYP/6-311++G(d,p)), researchers can accurately map the frontier molecular orbitals, global reactivity descriptors, and hyperconjugative stabilization energies. These computational parameters are not merely theoretical; they directly correlate with the molecule's ability to engage critical oncological targets like Mcl-1, providing a rational, data-driven foundation for the development of next-generation AML therapeutics.
References
- Synthesis, structural analysis, Hirshfeld surface analysis, DFT calculations, in vitro and docking study on antioxidant activity of 6-chloro-3-[(4-methylphenoxy) methyl] [1,2,4] triazolo[4,3-b]pyridazine. tandfonline.com.
- Synthesis, crystal structure characterization, DFT calculations, Hirshfeld surface analysis and 3D energy frameworks of triazol. uomphysics.net.
- Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach. nih.gov.
- Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity.
Sources
Technical Whitepaper: Structural Dynamics and Tautomerism in 3-Bromo-triazolo[4,3-b]pyridazine Derivatives
Topic: Tautomerism in 3-Bromo-triazolo[4,3-b]pyridazine derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary
The triazolo[4,3-b]pyridazine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for c-Met, PIM-1, and CDK kinase inhibitors. However, the utility of this scaffold is frequently complicated by a critical, often overlooked structural instability: the Dimroth rearrangement .
This guide provides an in-depth analysis of the structural dynamics governing 3-bromo-triazolo[4,3-b]pyridazine and its derivatives. Unlike simple prototropic tautomerism, this system exhibits a skeletal isomerization between the kinetic [4,3-b] and thermodynamic [1,5-b] isomers. Furthermore, nucleophilic displacement of the 3-bromo "warhead" generates derivatives (3-OH, 3-SH, 3-NH₂) that introduce secondary layers of lactam-lactim and thione-thiol tautomerism, profoundly affecting ligand-protein binding affinity.
The Core Structural Challenge: Skeletal Tautomerism (Isomerization)
The Kinetic vs. Thermodynamic Trap
The synthesis of triazolo[4,3-b]pyridazines typically involves the condensation of 3-hydrazinopyridazines with electrophiles (e.g., orthoesters, carboxylic acids, or cyanogen bromide). The initial product is the [4,3-b] isomer (kinetic product).
However, under basic conditions, thermal stress, or specific solvent environments, this core undergoes the Dimroth Rearrangement to form the isomeric triazolo[1,5-b]pyridazine (thermodynamic product).
-
[4,3-b] Isomer: Characterized by a bridgehead nitrogen (N4) that is not part of the triazole double bond system in the same way as the [1,5-b]. It is generally less stable.
-
[1,5-b] Isomer: Characterized by a bridgehead nitrogen that is fully integrated into the aromatic sextet of the triazole, offering higher thermodynamic stability (approx. 3–5 kcal/mol more stable).
Mechanism of the Dimroth Rearrangement
The rearrangement proceeds via an ANRORC -like mechanism (Addition of Nucleophile, Ring Opening, Ring Closure).[1]
-
Nucleophilic Attack: Hydroxide (or another base) attacks the electron-deficient bridgehead carbon (C8a).
-
Ring Opening: The pyridazine-triazole bond cleaves, forming a diazo-intermediate or an open-chain hydrazone.
-
Rotation & Closure: A bond rotation occurs, followed by recyclization onto the exocyclic nitrogen (formerly the hydrazine NH).
-
Result: The bridgehead nitrogen and the exocyclic nitrogen swap positions.
Impact of the 3-Bromo Substituent: The 3-bromo group is electron-withdrawing (EWG). Inductively, it decreases the electron density of the triazole ring, making the bridgehead carbon more susceptible to nucleophilic attack. Consequently, 3-bromo-triazolo[4,3-b]pyridazines are significantly more prone to Dimroth rearrangement than their alkyl counterparts. This necessitates strict pH control during synthesis and storage.
Visualization: The Dimroth Rearrangement Pathway
Caption: Mechanistic pathway of the Dimroth rearrangement driven by base-catalyzed ring opening and recyclization.
Functional Tautomerism in 3-Substituted Derivatives
The 3-bromo group serves as a versatile handle for Nucleophilic Aromatic Substitution (
3-Hydroxy Derivatives (Lactam-Lactim)
-
Reaction: Hydrolysis of 3-Br (acidic conditions to prevent rearrangement).
-
Equilibrium: 3-hydroxy-triazolo[4,3-b]pyridazine
triazolo[4,3-b]pyridazin-3(2H)-one. -
Dominant Species: In polar solvents (DMSO,
) and the solid state, the oxo (lactam) tautomer predominates due to the stability of the amide-like resonance. -
Drug Design Implication: Kinase inhibitors targeting the ATP hinge region often require the lactam form to serve as a hydrogen bond acceptor (via C=O) and donor (via N-H).
3-Mercapto Derivatives (Thione-Thiol)
-
Reaction: Reaction of 3-Br with thiourea or NaSH.
-
Equilibrium: 3-mercapto-triazolo[4,3-b]pyridazine
triazolo[4,3-b]pyridazine-3(2H)-thione. -
Dominant Species: The thione form is generally favored. However, S-alkylation traps the thiol form.
-
Caution: The thione form is highly susceptible to oxidative desulfurization or disulfide formation.
3-Amino Derivatives (Amino-Imino)
-
Reaction: Displacement of 3-Br with ammonia or amines.
-
Equilibrium: 3-amino-triazolo[4,3-b]pyridazine
3-imino-2,3-dihydro-triazolo[4,3-b]pyridazine. -
Dominant Species: The amino form is overwhelmingly favored due to the retention of aromaticity in the triazole ring.
Analytical Discrimination
Distinguishing between the [4,3-b] and [1,5-b] isomers is notoriously difficult as they share identical mass (
| Method | [4,3-b] Isomer (Kinetic) | [1,5-b] Isomer (Thermodynamic) |
| H-1 NMR (Pyridazine H) | Doublets often appear further downfield. | Generally upfield shift relative to [4,3-b] due to different ring currents. |
| C-13 NMR (Bridgehead) | C8a typically ~140-145 ppm. | C8a typically shifted (often ~130-135 ppm). |
| N-15 HMBC | Definitive: N4 correlates with H on pyridazine ring. | Definitive: N5 (bridgehead) shows distinct 3-bond correlations. |
| X-Ray Crystallography | Bridgehead N is pyramidal or distorted. | Bridgehead N is planar (aromatic). |
| UV-Vis |
Experimental Protocols
Protocol A: Synthesis of 3-Bromo-triazolo[4,3-b]pyridazine (Kinetic Control)
Objective: Isolate the [4,3-b] core without triggering rearrangement.
-
Reagents: 3-hydrazino-6-chloropyridazine (1.0 eq), Cyanogen Bromide (BrCN) (1.1 eq), Sodium Acetate (1.2 eq).
-
Solvent: Ethanol/Water (1:1). Crucial: Avoid strong bases like NaOH or TEA.
-
Procedure:
-
Dissolve hydrazino precursor in solvent at 0°C.
-
Add NaOAc (buffer) followed by dropwise addition of BrCN solution.
-
Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.
-
Do not heat. Heating promotes isomerization.
-
-
Workup: The product precipitates. Filter, wash with cold water, and dry under vacuum.
-
Validation: Check NMR immediately. If [1,5-b] signals appear (>5%), repurify via column chromatography (DCM/MeOH) on neutral silica.
Protocol B: Controlled Isomerization to [1,5-b] System
Objective: Convert the kinetic 3-bromo product to the thermodynamic isomer.
-
Reagents: 3-Bromo-triazolo[4,3-b]pyridazine.
-
Conditions: Reflux in Acetic Acid (AcOH) or treat with 10% KOH in Ethanol at 60°C.
-
Note: Base treatment is faster but may hydrolyze the Bromine. Acidic reflux is slower but preserves the Br-substituent.
-
-
Procedure: Reflux for 4–6 hours. Monitor by TLC (the [1,5-b] isomer is usually less polar).
Protocol C: Generation of 3-Hydroxy Tautomeric Probe
Objective: Create the lactam-lactim tautomer system.
-
Reagents: 3-Bromo-triazolo[4,3-b]pyridazine, Glacial Acetic Acid, Sodium Acetate.
-
Procedure: Reflux the 3-bromo compound in AcOH/NaOAc for 12 hours.
-
Mechanism: Acetolysis followed by hydrolysis.
-
Result: 3-oxo-2,3-dihydro-triazolo[4,3-b]pyridazine (Lactam form).
Decision Logic for Researchers
Use this logic flow to determine the correct experimental path for your drug discovery campaign.
Caption: Decision matrix for handling tautomerism and isomerization in triazolo-pyridazine synthesis.
References
-
El-Ashry, E. S. H., et al. (2021).[2] "The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines." Journal of Chemical Research.[2]
-
Pastor, J., et al. (2019). "Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors." European Journal of Medicinal Chemistry. [3]
-
Brown, D. J. (2021).[4] "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." Chemistry of Heterocyclic Compounds.
-
Kos, P., et al. (2013). "IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement." Beilstein Journal of Organic Chemistry.
-
Deeb, A., & Saad, H. (2003).[5] "Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions." Heterocycles.
Sources
- 1. starchemistry888.com [starchemistry888.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
CAS number 87841-08-5 properties and literature
An In-Depth Technical Guide to GW501516 (Cardarine)
Executive Summary
This technical guide provides a comprehensive overview of GW501516, a synthetic peroxisome proliferator-activated receptor delta (PPARδ) agonist. Initially developed for the treatment of metabolic and cardiovascular diseases, its clinical development was halted due to safety concerns. Despite this, GW501516 continues to be a subject of scientific research and illicit use for performance enhancement. This document details its chemical properties, mechanism of action, pharmacological effects, and the critical safety findings that have defined its trajectory.
Introduction and Historical Context
GW501516, also known by the names Cardarine and Endurobol, is a synthetic compound developed in the 1990s through a collaboration between GlaxoSmithKline (GSK) and Ligand Pharmaceuticals.[1] It was designed to be a potent and selective agonist for the PPARδ receptor, with therapeutic potential for treating metabolic disorders such as obesity and dyslipidemia, as well as cardiovascular diseases.[2][3]
The compound entered Phase I clinical trials in 2000 and progressed to Phase II studies to investigate its effects on obesity, diabetes, and cardiovascular health.[1] However, in 2007, GSK terminated the development of GW501516.[1] This decision was later revealed to be due to findings from animal studies where the compound was shown to cause rapid cancer development in multiple organs.[1][2]
Despite its discontinuation for clinical use and its ban by the World Anti-Doping Agency (WADA), GW501516 remains a compound of interest for its potent metabolic effects and is illicitly used by some athletes for its performance-enhancing capabilities.[2][4]
A Note on Chemical Identification: The CAS number provided in the topic (87841-08-5) is not associated with GW501516 in the scientific literature. The correct and widely cited CAS Registry Number for GW501516 (Cardarine) is 317318-70-0 .[1][5] This guide will exclusively refer to the properties and literature associated with this correct identifier.
Chemical and Physical Properties
GW501516 is an aromatic ether and a member of the 1,3-thiazole class of organic compounds.[5] Its structural complexity allows for polymorphism, with several crystalline forms having been identified and characterized, which can influence its solubility and stability.[3][6]
| Property | Value |
| IUPAC Name | {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]phenoxy}acetic acid[1] |
| Synonyms | GW-501,516, GW1516, GSK-516, Cardarine, Endurobol[1][5] |
| CAS Number | 317318-70-0[1][5] |
| Molecular Formula | C₂₁H₁₈F₃NO₃S₂[1][7] |
| Molar Mass | 453.49 g·mol⁻¹[1][7] |
Mechanism of Action: A PPARδ Agonist
GW501516 functions as a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). PPARs are a group of nuclear hormone receptors that, upon activation, function as transcription factors to regulate the expression of genes involved in a variety of physiological processes.[2]
The primary mechanism of action for GW501516 involves its binding to and activation of PPARδ. This activation leads to the recruitment of coactivator proteins, which in turn modulates the transcription of target genes, particularly those involved in energy metabolism.[8][9]
Key downstream effects of PPARδ activation by GW501516 include:
-
Increased Fatty Acid Oxidation: It upregulates the expression of genes responsible for the breakdown of fatty acids in skeletal muscle and other tissues.[5][8] This shifts the body's preferred energy source from glucose to lipids, a key reason for its purported fat-burning effects.[9][10]
-
Improved Lipid Profile: Clinical trials have shown that GW501516 can lead to reductions in triglycerides, low-density lipoprotein (LDL) cholesterol, and apolipoprotein B, while increasing high-density lipoprotein (HDL) cholesterol.[8]
-
Enhanced Mitochondrial Biogenesis: Activation of PPARδ can stimulate the creation of new mitochondria, increasing cellular energy production capacity.[9]
-
Anti-inflammatory Effects: It has been shown to have anti-inflammatory properties in various tissues, including white adipose tissue and the liver.[11]
Caption: Workflow for an in vivo study of GW501516's metabolic effects.
Conclusion
GW501516 is a potent PPARδ agonist with significant effects on metabolism, particularly fatty acid oxidation and lipid regulation. While early research showed promise for treating metabolic diseases, the discovery of its carcinogenic potential in animal models rightfully led to the termination of its clinical development. The compound serves as a case study in drug development, illustrating the critical importance of long-term safety and toxicological evaluation. For researchers, it remains a valuable pharmacological tool for studying the roles of PPARδ in physiology and disease, albeit one that must be handled with a clear understanding of its associated risks.
References
- BioLongevity Supplements. (2025, May 27). Cardarine (GW501516)
- Healthy Male. (2025, August 31).
- Caring Sunshine.
- Reddit. (2022, February 11). How is it that Cardarine (GW501516) and Meldonium both increase athletic endurance using completely opposite mechanisms of action?
- Healthline. (2022, March 28). Cardarine: Benefits, Side Effects, Dosage, and More.
- Wikipedia. GW501516.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9803963, GW 501516.
- Dr.Oracle. (2025, June 25).
- ResearchGate. (2021, July 30). Cardarine (GW501516) Effects on Improving Metabolic Syndrome.
- MDPI. (2024, May 7). Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective.
- ResearchGate. (2024, May 3). Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective.
- Dr.Oracle. (2025, June 23). What are the pros and cons of using Cardarine (GW-501516) for performance enhancement?
- PatriotChems. GW-501516 Cardarine Solution – 10mg/mL 30mL.
- Michigan Medicine. (2022, June 1).
- PubMed. (2015, November 15).
Sources
- 1. GW501516 - Wikipedia [en.wikipedia.org]
- 2. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]
- 3. mdpi.com [mdpi.com]
- 4. Cardarine: Benefits, Side Effects, Dosage, and More [healthline.com]
- 5. GW 501516 | C21H18F3NO3S2 | CID 9803963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GW-501516 Cardarine Solution – 10mg/mL 30mL - PatriotChems [patriotchems.com]
- 8. caringsunshine.com [caringsunshine.com]
- 9. reddit.com [reddit.com]
- 10. droracle.ai [droracle.ai]
- 11. Short-term administration of GW501516 improves inflammatory state in white adipose tissue and liver damage in high-fructose-fed mice through modulation of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 3-Bromo-triazolo[4,3-b]pyridazine
Executive Summary
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a critical pharmacophore in modern drug discovery, serving as a rigid, nitrogen-rich bioisostere for cis-diene systems and a core component in kinase inhibitors (e.g., c-Met, Pim-1) and antitubulin agents.[1]
This application note provides a validated protocol for the Suzuki-Miyaura cross-coupling of 3-bromo-triazolo[4,3-b]pyridazine . Unlike standard aryl halides, this electron-deficient bicyclic system presents unique challenges, including susceptibility to nucleophilic attack, Dimroth rearrangement, and hydrodehalogenation. This guide outlines a "First-Pass Success" methodology using advanced phosphine ligands and controlled basicity to maximize yield and scaffold integrity.
Chemical Context & Reactivity Profile[1][2][3][4][5][6][7]
The Substrate
3-Bromo-triazolo[4,3-b]pyridazine is an electron-deficient heteroaryl halide. The bromine atom is located on the triazole ring (C-3), adjacent to the bridgehead nitrogen.
-
Electronic Nature: Highly electron-deficient due to the inductive effect of four nitrogen atoms.
-
Oxidative Addition: Facile. The C-Br bond is activated, allowing oxidative addition even with less active Pd(0) species.
-
Major Side Reactions:
-
Hydrodehalogenation (Debromination): The resulting heteroaryl-palladium species is prone to reduction if transmetallation is slow.
-
Nucleophilic Ring Opening: The pyridazine ring is sensitive to hard nucleophiles (e.g., hydroxide, methoxide) at elevated temperatures.
-
Dimroth Rearrangement: Under strongly basic/thermal conditions, the [4,3-b] system can isomerize to the thermodynamically more stable [1,5-b] isomer.
-
Strategic Considerations
To mitigate these risks, the reaction conditions must favor rapid transmetallation and reductive elimination while maintaining a mild pH profile .
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM or XPhos Pd G2 | Bidentate ligands (dppf) prevent β-hydride elimination/reduction. Bulky monodentate ligands (XPhos) accelerate transmetallation. |
| Base | K₃PO₄ or Cs₂CO₃ | Avoid strong alkoxides (NaOtBu). Phosphates provide a "buffered" basicity sufficient for boronate activation without degrading the ring. |
| Solvent | 1,4-Dioxane/Water (4:1) | Moderate polarity dissolves the polar heterocycle; water is essential for the activation of the boronic acid. |
| Atmosphere | Argon/Nitrogen | Strict exclusion of O₂ is required to prevent homocoupling and catalyst deactivation. |
Standard Operating Procedure (SOP)
Materials
-
Substrate: 3-Bromo-triazolo[4,3-b]pyridazine (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv / 5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed) and Water (degassed)
Protocol Workflow
-
Setup: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, combine the 3-bromo-triazolo[4,3-b]pyridazine (1.0 mmol), Boronic Acid (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Inerting: Cap the vessel and purge with Argon for 5 minutes.
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL) via syringe. Note: Solvents should be pre-sparged with Argon.
-
Catalyst Addition: Remove the cap briefly under a positive stream of Argon to add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol). Reseal immediately.
-
Reaction:
-
Thermal: Heat to 85°C for 4–12 hours.
-
Microwave: Heat to 100°C for 30–60 minutes.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Extract the aqueous layer with EtOAc (2x). Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (typically DCM/MeOH gradients) is required as the product is likely polar.
Mechanism & Decision Logic
The following diagram illustrates the catalytic cycle with specific emphasis on the decision points for this electron-deficient substrate.
Figure 1: Catalytic cycle highlighting critical risk factors (Red) for triazolo-pyridazine substrates.
Troubleshooting & Optimization
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains | Catalyst deactivation or poor oxidative addition. | Switch to XPhos Pd G2 (pre-catalyst ensures active Pd(0)). Increase temperature to 100°C. |
| Debrominated Byproduct (M-H) | Transmetallation is too slow; Pd-hydride formation. | Increase Boronic Acid equivalents (1.5x). Switch solvent to Toluene/Water (reduce protic source). |
| Complex Mixture / Black Tar | Decomposition of the triazolo-pyridazine ring. | Lower temperature to 60°C. Switch base to K₂CO₃ or KF . |
| Homocoupling (Ar-Ar) | Oxygen presence or Boronic acid disproportionation. | Degas solvents more rigorously (freeze-pump-thaw). Add 30 mol% water if using anhydrous conditions. |
Advanced Optimization (Library Synthesis)
For high-throughput library generation where purification bottlenecks must be minimized:
-
Catalyst: Pd(dtbpf)Cl₂ (High turnover, often works at RT).
-
Solvent: n-Butanol (allows higher temp, good solubility).
-
Scavenging: Use Si-Thiol scavengers post-reaction to remove Palladium residues before evaporation.
References
-
Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. (2016). Demonstrates the utility of the scaffold as a rigid linker and provides characterization data for diaryl derivatives.
-
Design, Synthesis, and Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives. Journal of Medicinal Chemistry. (2014). details the stability and synthesis of substituted triazolo-pyridazines for tankyrase inhibition.[2][3]
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. (2024). General mechanistic insights and ligand selection for heteroaryl chlorides/bromides.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling of electron-deficient heterocycles. RSC Advances. (2016). Highlights the use of XPhos Pd G2 to prevent debromination in similar pyrazolo-pyrimidine systems.[4]
Sources
- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 3-Aryl- and 3-Amino-SubstitutedTriazolo[4,3-b]pyridazines from a 3-Bromo Precursor
Application Notes and Protocols for the Synthesis of 3-Aryl- and 3-Amino-Substituted[1][2][3]Triazolo[4,3-b]pyridazines from a 3-Bromo Precursor
Introduction: The Privileged[1][2][3]Triazolo[4,3-b]pyridazine Scaffold
The[1][2][3]triazolo[4,3-b]pyridazine ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with significant biological activity. Its rigid, planar structure and specific arrangement of nitrogen atoms allow for precise interactions with various biological targets. This has led to the development of compounds with potent anticancer, anti-inflammatory, and kinase inhibitory properties.[1][3][4] For instance, certain 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines have been identified as highly potent antitubulin agents, acting as analogues to combretastatin A-4.[3][5] Furthermore, derivatives of this scaffold have been explored as selective inhibitors of PIM kinases, which are crucial targets in cancer therapy.[6]
The functionalization of this core, particularly at the 3-position, is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. The 3-bromo-[1][2][3]triazolo[4,3-b]pyridazine serves as a versatile intermediate, enabling the introduction of a wide array of aryl and amino substituents through modern cross-coupling methodologies. This guide provides detailed protocols and technical insights into two of the most powerful of these methods: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Strategic Overview: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering unparalleled efficiency and functional group tolerance.[1] For the derivatization of the 3-bromo-[1][2][3]triazolo[4,3-b]pyridazine core, these reactions provide a direct and modular approach, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The choice between Suzuki-Miyaura and Buchwald-Hartwig reactions is dictated by the desired substituent at the 3-position. For the introduction of aryl or heteroaryl groups, the Suzuki-Miyaura reaction is the method of choice. For the installation of primary or secondary amino groups, the Buchwald-Hartwig amination is the premier method.[1][2]
Part 1: Synthesis of 3-Aryl-[1][2][3]triazolo[4,3-b]pyridazines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide.[5][7] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
Causality in Experimental Design:
The successful execution of a Suzuki-Miyaura coupling on the 3-bromo-[1][2][3]triazolo[4,3-b]pyridazine scaffold hinges on the careful selection of the catalyst system, base, and solvent.
-
Catalyst System: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the product.[7] A common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This catalyst is often chosen for its reliability and effectiveness with heteroaryl halides.
-
Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5] An aqueous solution of sodium carbonate (Na₂CO₃) is a common and effective choice, providing a balance of reactivity and minimizing side reactions.
-
Solvent System: A biphasic solvent system, such as a mixture of 1,2-dimethoxyethane (DME), ethanol, and water, is often employed. DME and ethanol ensure the solubility of the organic starting materials and the palladium complex, while the aqueous phase contains the base.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a closely related 3-bromo-6-(thiophen-2-yl)pyridazine substrate.[2]
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 3-Bromo-6-aryl-[1][2][3]triazolo[4,3-b]pyridazine | - | 0.5 | 1.0 | - |
| (Hetero)arylboronic acid | - | 0.6 | 1.2 | - |
| Pd(PPh₃)₄ | 1155.56 | 0.025 | 0.05 | 28.9 mg |
| 1,2-Dimethoxyethane (DME) | 90.12 | - | - | 8 mL |
| Ethanol | 46.07 | - | - | 2 mL |
| 2 M aq. Na₂CO₃ | 105.99 | 2.0 | 4.0 | 1 mL |
Step-by-Step Procedure:
-
To a reaction vessel, add the 3-bromo-6-aryl-[1][2][3]triazolo[4,3-b]pyridazine (0.5 mmol), the desired (hetero)arylboronic acid (0.6 mmol), and Pd(PPh₃)₄ (0.025 mmol).
-
Add DME (8 mL), ethanol (2 mL), and the 2 M aqueous Na₂CO₃ solution (1 mL).
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with chloroform or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with a saturated solution of NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-aryl-[1][2][3]triazolo[4,3-b]pyridazine.
Part 2: Synthesis of 3-Amino-[1][2][3]triazolo[4,3-b]pyridazines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which has become a powerful tool for the synthesis of arylamines.[1][8] This reaction is particularly useful for coupling amines with heteroaryl halides, which can be challenging substrates for classical nucleophilic aromatic substitution.
Causality in Experimental Design:
The success of the Buchwald-Hartwig amination on the 3-bromo-[1][2][3]triazolo[4,3-b]pyridazine scaffold is highly dependent on the choice of ligand and base.
-
Catalyst and Ligand: A palladium(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂) is often used in combination with a phosphine ligand. For heteroaryl bromides, bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are effective.[1] These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) are commonly used bases for this transformation.[1] The choice of base can influence the reaction rate and the tolerance of certain functional groups.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent side reactions and ensure the stability of the catalyst and base.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol based on established procedures for the amination of heteroaryl bromides.[1][9]
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 3-Bromo-6-aryl-[1][2][3]triazolo[4,3-b]pyridazine | - | 1.0 | 1.0 | - |
| Amine (primary or secondary) | - | 1.2 | 1.2 | - |
| Pd(OAc)₂ | 224.5 | 0.02 | 0.02 | 4.5 mg |
| (±)-BINAP | 622.68 | 0.04 | 0.04 | 24.9 mg |
| Cs₂CO₃ | 325.82 | 1.4 | 1.4 | 456 mg |
| Anhydrous Toluene | 92.14 | - | - | 10 mL |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), (±)-BINAP (0.04 mmol), and Cs₂CO₃ (1.4 mmol) under an inert atmosphere (argon or nitrogen).
-
Add the 3-bromo-6-aryl-[1][2][3]triazolo[4,3-b]pyridazine (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-aryl-[1][2][3]triazolo[4,3-b]pyridazine.
Conclusion and Future Perspectives
The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are robust and reliable methods for the synthesis of 3-aryl and 3-amino substituted[1][2][3]triazolo[4,3-b]pyridazines, respectively. The protocols provided herein offer a solid foundation for researchers in drug discovery and medicinal chemistry to access a diverse range of derivatives based on this privileged heterocyclic scaffold. The modularity of these reactions allows for the systematic exploration of the chemical space around the core, facilitating the optimization of lead compounds and the discovery of new therapeutic agents. Further advancements in ligand design and catalytic systems will undoubtedly continue to expand the scope and utility of these powerful synthetic transformations.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC. Available at: [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Publishing. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - DSpace@MIT. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate - ValpoScholar. Available at: [Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available at: [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. Available at: [Link]
-
Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. Available at: [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine
Executive Summary
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged, nitrogen-rich pharmacophore frequently utilized in the development of PDE4 inhibitors, GABA_A receptor agonists, and antileishmanial agents [1]. Late-stage functionalization of this core is essential for robust Structure-Activity Relationship (SAR) exploration. Specifically, the palladium-catalyzed cross-coupling of 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine provides a convergent, high-yielding pathway to introduce diverse aryl, heteroaryl, and alkynyl substituents at the C3 position.
This application note details the mechanistic rationale, optimized reaction parameters, and self-validating protocols for executing Suzuki-Miyaura and Sonogashira cross-couplings on this challenging heterocyclic system.
Mechanistic Rationale & Scaffold Reactivity
The Challenge of the Nitrogen-Rich Core
The[1,2,4]triazolo[4,3-b]pyridazine system is highly electron-deficient, making the C3–Br bond exceptionally primed for oxidative addition by Pd(0). However, the multi-nitrogen core presents a significant synthetic hurdle: the basic triazole and pyridazine nitrogens can act as competitive multidentate ligands. This coordination sequesters the palladium catalyst, forming stable, inactive Pd-heterocycle complexes that stall transmetalation and reductive elimination.
Causality in Catalyst Selection: To overcome catalyst poisoning, strongly coordinating, bidentate ligands with large bite angles (e.g., dppf in Pd(dppf)Cl₂) or highly active monoligated species are required. The dppf ligand enforces a cis-geometry at the Pd(II) center, which directly accelerates the reductive elimination step—often the rate-limiting bottleneck in sterically hindered heterocyclic couplings.
Microwave-Assisted Organic Synthesis (MAOS)
Traditional thermal heating for the cross-coupling of 3-bromo-triazolo[4,3-b]pyridazines often requires prolonged reaction times (18 to >60 hours), leading to moderate yields (<50%) due to the thermal degradation of the heterocyclic core [2].
Causality in Heating Modality: Transitioning to Microwave-Assisted Organic Synthesis (MAOS) accelerates the reaction rate by over 360-fold. By superheating the reaction mixture to 120 °C under pressurized, sealed conditions, complete conversion is achieved in 15–20 minutes. This rapid kinetic profile outpaces competitive degradation pathways, consistently delivering yields exceeding 80%[2].
Catalytic cycle of Pd-catalyzed cross-coupling for 3-bromo-triazolo[4,3-b]pyridazines.
Quantitative Data Presentation
The following table summarizes the optimized conditions for functionalizing the C3 position of the triazolo[4,3-b]pyridazine scaffold, comparing traditional thermal methods with modern MAOS protocols.
| Coupling Type | Catalyst System | Base / Additive | Solvent System | Temp / Time | Typical Yield |
| Suzuki-Miyaura (Thermal) | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 eq) | 1,4-Dioxane / H₂O (4:1) | 90 °C / 18–24 h | 40–55% |
| Suzuki-Miyaura (MAOS) | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0 eq) | 1,4-Dioxane / H₂O (4:1) | 120 °C / 15 min | 80–95% |
| Sonogashira (MAOS) | Pd(PPh₃)₂Cl₂ (5 mol%) | CuI (10 mol%), Et₃N | DMF (Anhydrous) | 100 °C / 20 min | 75–90% |
| Stille (Thermal) | Pd₂(dba)₃ / P(t-Bu)₃ | CsF (2.0 eq) | Toluene | 110 °C / 16 h | 50–65% |
Experimental Protocols
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is designed to maximize yield while minimizing protodeboronation of the arylboronic acid.
Reagents Required:
-
3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (1.0 eq, 0.5 mmol)
-
Arylboronic acid (1.2 eq, 0.6 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.025 mmol)
-
K₂CO₃ (2.0 eq, 1.0 mmol)
-
1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)
Step-by-Step Methodology:
-
Preparation (Self-Validating Step): In a 10 mL microwave vial equipped with a magnetic stir bar, add the 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine, arylboronic acid, and K₂CO₃.
-
Solvent Degassing: Add the 1,4-Dioxane/H₂O mixture. Causality: Sparge the suspension with Argon for exactly 10 minutes prior to catalyst addition. Removing dissolved oxygen is critical to prevent the Pd-catalyzed oxidative homocoupling of the boronic acid, which would consume the nucleophile and depress yields.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the vial immediately with a crimp cap.
-
Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 120 °C for 15 minutes. Monitor the pressure to ensure it remains within safe operational limits (<15 bar).
-
Reaction Monitoring: Upon cooling, sample 10 µL of the organic layer and analyze via LC-MS or TLC (10% MeOH in DCM). The disappearance of the bromide starting material validates reaction completion.
-
Workup: Dilute the mixture with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL). Causality: The basic aqueous wash removes residual boronic acid and inorganic salts, preventing streaking during chromatography.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM).
Step-by-step experimental workflow for microwave-assisted Suzuki-Miyaura coupling.
Protocol B: Sonogashira Cross-Coupling
This protocol outlines the C-C bond formation using terminal alkynes.
Reagents Required:
-
3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (1.0 eq, 0.5 mmol)
-
Terminal Alkyne (1.5 eq, 0.75 mmol)
-
Pd(PPh₃)₂Cl₂ (0.05 eq, 0.025 mmol)
-
CuI (0.10 eq, 0.05 mmol)
-
Triethylamine (Et₃N) (3.0 eq, 1.5 mmol)
-
Anhydrous DMF (4.0 mL)
Step-by-Step Methodology:
-
Anaerobic Setup: In an oven-dried Schlenk flask or microwave vial, combine the 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine and Pd(PPh₃)₂Cl₂. Purge the vessel with Argon (3x vacuum/argon cycles).
-
Solvent & Base Addition: Inject anhydrous DMF and Et₃N. Stir for 5 minutes at room temperature.
-
Alkyne Addition: Inject the terminal alkyne.
-
CuI Addition (Self-Validating Step): Add the CuI last. Causality: Cu(I) facilitates the formation of the highly nucleophilic copper acetylide. However, in the presence of trace oxygen, Cu(I) rapidly promotes the Glaser homocoupling of the terminal alkyne. Adding CuI last, after the system is fully purged and the Pd catalyst is active, minimizes this side reaction.
-
Heating: Seal the vessel and heat to 100 °C (via microwave for 20 mins, or thermal oil bath for 4 hours).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (15 mL). Causality: The NH₄Cl wash is mandatory; the ammonia effectively chelates the copper salts, forming water-soluble [Cu(NH₃)₄]²⁺ complexes that are easily partitioned into the aqueous layer, preventing copper contamination in the final product.
-
Extraction: Extract with EtOAc (3 x 15 mL), dry over MgSO₄, concentrate, and purify via flash chromatography.
References
-
Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2009) URL:[Link]
-
MAOS Protocols for the General Synthesis and Lead Optimization of 3,6-Disubstituted-[1,2,4]triazolo[4,3-b]pyridazines Source: Tetrahedron Letters (2007) URL:[Link]
Application Notes and Protocols: Utilizing 3-Bromo-triazolo[4,3-b]pyridazine as a Selective BRD4 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the characterization and application of 3-Bromo-triazolo[4,3-b]pyridazine, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family protein, BRD4. We will delve into the scientific rationale for targeting BRD4 in oncology and inflammatory diseases, detail the mechanism of action for triazolo[4,3-b]pyridazine-based inhibitors, and provide step-by-step protocols for the biochemical and cellular evaluation of this compound. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this chemical probe to investigate BRD4 biology and advance drug discovery efforts.
Introduction: BRD4 as a Therapeutic Target
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a pivotal role in the regulation of gene expression.[1][2] It recognizes and binds to acetylated lysine residues on histone proteins, which in turn facilitates the recruitment of transcriptional machinery to specific gene promoters and enhancers.[1][3] This activity is crucial for the expression of genes involved in cell cycle progression, proliferation, and inflammation.[1]
The dysregulation of BRD4 activity has been implicated in the pathogenesis of a wide range of diseases, most notably cancer and inflammatory conditions.[1][4][5] In many cancers, including leukemia, lymphoma, and various solid tumors, BRD4 is overexpressed or aberrantly recruited to control the transcription of key oncogenes, such as MYC.[1][5][6] Therefore, inhibiting BRD4 has emerged as a promising therapeutic strategy to suppress tumor growth and survival.[1][4][5]
Mechanism of Action of BRD4 Inhibitors
BRD4 inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pockets within the two bromodomains (BD1 and BD2) of the BRD4 protein.[1][7] By occupying these pockets, inhibitors like those based on the triazolo[4,3-b]pyridazine scaffold prevent BRD4 from tethering to acetylated histones.[1] This displacement disrupts the formation of essential transcriptional complexes, leading to the downregulation of BRD4-dependent genes.[1] A key consequence of BRD4 inhibition is the suppression of MYC expression, which subsequently leads to cell cycle arrest and apoptosis in cancer cells.[1][8]
The[9][10][11]triazolo[4,3-b]pyridazine scaffold has been identified as a promising chemical starting point for the development of potent BRD4 inhibitors.[12][13] Structural studies have revealed the binding modes of these derivatives within the BRD4 bromodomain, providing a basis for structure-activity relationship (SAR) studies and further optimization.[12][13]
Figure 1. Mechanism of BRD4 Inhibition.
Biochemical Characterization of 3-Bromo-triazolo[4,3-b]pyridazine
To ascertain the inhibitory potency and selectivity of 3-Bromo-triazolo[4,3-b]pyridazine against BRD4, robust biochemical assays are essential. The following protocols describe two widely used methods: the AlphaScreen assay and the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This bead-based proximity assay measures the interaction between a GST-tagged BRD4 bromodomain and a biotinylated histone H4 peptide.[9][11] Donor beads are coated with Glutathione, which binds to the GST-tagged BRD4, while acceptor beads are coated with Streptavidin, which binds to the biotinylated histone peptide. When BRD4 and the histone peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. A competitive inhibitor will disrupt the BRD4-histone interaction, leading to a decrease in the AlphaScreen signal.[9][11]
Experimental Workflow:
Figure 2. AlphaScreen Experimental Workflow.
Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of 3-Bromo-triazolo[4,3-b]pyridazine in assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).[11] The final DMSO concentration should not exceed 0.5%.[14]
-
Protein-Peptide Mixture: In the same assay buffer, prepare a mixture of GST-tagged BRD4 bromodomain (BD1 or BD2) and biotinylated histone H4 peptide. Optimal concentrations should be determined empirically but are typically in the low nanomolar range.[15]
-
Reaction Incubation: In a 384-well OptiPlate™, add the compound dilutions followed by the protein-peptide mixture.[15] Incubate for 30 minutes at room temperature.[15]
-
Bead Addition: Add AlphaLISA Glutathione Acceptor Beads and incubate for 30-60 minutes at room temperature.[9][15] Subsequently, add AlphaScreen Streptavidin Donor Beads and incubate for 30-60 minutes at room temperature in the dark.[9][15]
-
Data Acquisition: Read the plate on a compatible microplate reader (e.g., PerkinElmer EnVision).
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Principle: HTRF is a fluorescence resonance energy transfer (FRET)-based technology.[11] The assay measures the competition between the inhibitor and a biotinylated histone H4 peptide for binding to a GST-tagged BRD4 bromodomain.[11] A Europium cryptate-labeled anti-GST antibody serves as the FRET donor, and Streptavidin-XL665 serves as the FRET acceptor.[11] When the histone peptide is bound to BRD4, the donor and acceptor are in close proximity, resulting in a high FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[11][16]
Protocol:
-
Reagent Preparation: Prepare serial dilutions of 3-Bromo-triazolo[4,3-b]pyridazine in HTRF assay buffer.
-
Reaction Mixture: In a low-volume 384-well white microplate, add the inhibitor dilutions, GST-tagged BRD4, and biotinylated histone H4 peptide.[10]
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[11]
-
Detection Reagent Addition: Add a pre-mixed solution of Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665.[10][11]
-
Final Incubation: Incubate for at least 1 hour at room temperature, or overnight for enhanced signal.[10]
-
Data Acquisition: Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the ratio of the two fluorescence signals and determine IC50 values by fitting the data to a four-parameter logistic model.
Table 1: Representative Biochemical Assay Data for a Triazolopyridazine-based BRD4 Inhibitor
| Assay Type | Target | IC50 (nM) | Notes |
| AlphaScreen | BRD4 (BD1) | 50 - 150 | Data is representative for the scaffold class. |
| AlphaScreen | BRD4 (BD2) | 100 - 300 | Data is representative for the scaffold class. |
| HTRF | BRD4 (BD1) | 40 - 120 | Data is representative for the scaffold class. |
| HTRF | BRD4 (BD2) | 90 - 250 | Data is representative for the scaffold class. |
Cellular Characterization of 3-Bromo-triazolo[4,3-b]pyridazine
Evaluating the activity of 3-Bromo-triazolo[4,3-b]pyridazine in a cellular context is crucial to confirm its on-target effects and therapeutic potential.
Cellular Target Engagement: HTRF for Total BRD4
Principle: This assay quantifies the total amount of BRD4 protein in cell lysates, which can be useful for confirming target expression in different cell lines.[10] It utilizes a sandwich immunoassay format with two specific anti-BRD4 antibodies, one labeled with a donor fluorophore and the other with an acceptor.
Protocol:
-
Cell Culture and Lysis: Culture cells of interest to the desired density in a 96-well plate. Lyse the cells directly in the well according to the kit manufacturer's protocol.[10]
-
Lysate Transfer: Transfer the cell lysate to a 384-well low-volume white microplate.[10]
-
Detection Reagent Addition: Add the pre-mixed HTRF detection antibodies.[10]
-
Incubation: Incubate overnight at room temperature.[10]
-
Data Acquisition and Analysis: Read the HTRF signal and quantify the amount of BRD4 protein.
Downstream Pathway Modulation: c-Myc Expression
Principle: A hallmark of BRD4 inhibition is the downregulation of the MYC oncogene.[1][8] This can be assessed at the protein level by Western blotting.
Protocol:
-
Cell Treatment: Treat cancer cells (e.g., a human cancer cell line) with varying concentrations of 3-Bromo-triazolo[4,3-b]pyridazine for a specified duration (e.g., 24 hours).[11]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a standard protein assay (e.g., BCA assay).[11]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for c-Myc, followed by an appropriate HRP-conjugated secondary antibody.[11] Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cellular Proliferation Assay
Principle: These assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11] A decrease in metabolic activity upon treatment with the inhibitor suggests anti-proliferative or cytotoxic effects.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a range of concentrations of 3-Bromo-triazolo[4,3-b]pyridazine.
-
Incubation: Incubate for a defined period (e.g., 72 hours).[11]
-
Reagent Addition and Reading: Add an MTS or CellTiter-Glo reagent to each well and measure the absorbance or luminescence, respectively, according to the manufacturer's instructions.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the IC50 value.
Table 2: Representative Cellular Assay Data for a Triazolopyridazine-based BRD4 Inhibitor
| Cell Line | Assay Type | IC50 (µM) | Endpoint Measured |
| Human Cancer Cell Line | Cell Proliferation | 1 - 5 | Inhibition of cell growth |
| Human Cancer Cell Line | c-Myc Expression | 0.5 - 2 | Downregulation of c-Myc protein |
In Vivo Evaluation
For preclinical development, the efficacy of 3-Bromo-triazolo[4,3-b]pyridazine should be evaluated in animal models.
Xenograft Mouse Model
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the inhibitor to assess its anti-tumor activity.[17][18]
Protocol Outline:
-
Animal Models: Use immunodeficient mice (e.g., SCID or nude mice).[17]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[17]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.[17] Administer 3-Bromo-triazolo[4,3-b]pyridazine via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.[17]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[17]
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., c-Myc expression by immunohistochemistry).[17]
Conclusion
3-Bromo-triazolo[4,3-b]pyridazine represents a promising chemical tool for the investigation of BRD4 biology and a potential starting point for the development of novel therapeutics. The protocols outlined in this guide provide a robust framework for its biochemical and cellular characterization. By understanding its potency, selectivity, and cellular effects, researchers can effectively utilize this inhibitor to further elucidate the role of BRD4 in health and disease.
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Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[9][10][11]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3- - PubMed. (2016, September 8). Retrieved from
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(PDF) Crystal structure of[9][10][11]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - ResearchGate. (n.d.). Retrieved from
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Crystal structure of[9][10][11] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain ... - PMC. (2023, July 4). Retrieved from
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Application and Protocols for the Development of Anti-Cryptosporidium Agents from a 3-Bromo-triazolo[4,3-b]pyridazine Scaffold
Introduction: The Urgent Need for Novel Anti-Cryptosporidial Therapies
Cryptosporidiosis, a parasitic illness caused by protozoa of the genus Cryptosporidium, presents a significant global health challenge.[1][2] The disease is characterized by severe watery diarrhea, which can be life-threatening for infants, young children, and immunocompromised individuals.[1][3] The current standard of care is limited to a single FDA-approved drug, nitazoxanide.[4][5] However, its efficacy is limited in the most vulnerable populations, highlighting the urgent need for novel, more effective anti-cryptosporidial agents.[2][6][7] The unique biology of Cryptosporidium, including its intracellular but extracytoplasmic location within host enterocytes, presents a formidable challenge for drug discovery.[1][8]
This document outlines a comprehensive strategy for the development of novel anti-Cryptosporidium agents, starting from a promising chemical scaffold: 3-Bromo-triazolo[4,3-b]pyridazine. The triazolo[4,3-b]pyridazine core is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets, including kinases.[9][10] While extensively explored in oncology, its potential as an anti-parasitic agent remains largely untapped.[9][11][12] This application note provides a roadmap for researchers, from initial hit-to-lead optimization to preclinical evaluation, leveraging this versatile scaffold.
The Rationale for Targeting Cryptosporidium with Triazolo[4,3-b]pyridazine Derivatives
The selection of the 3-Bromo-triazolo[4,3-b]pyridazine scaffold is based on several key considerations:
-
Synthetic Tractability: The bromine atom at the 3-position serves as a versatile synthetic handle, allowing for the facile introduction of a wide range of substituents through cross-coupling reactions. This enables the rapid generation of a diverse chemical library for structure-activity relationship (SAR) studies.
-
Known Bioactivity: The broader family of fused triazoles, including triazolopyridazines, has demonstrated activity against various pathogens, including other protozoan parasites.[13][14] This suggests a potential for this scaffold to interact with essential parasitic pathways.
-
Potential for Novel Mechanisms of Action: Many anti-parasitic drugs target parasite-specific enzymes.[15] The triazolo[4,3-b]pyridazine core, with its demonstrated kinase inhibitory activity in other therapeutic areas, could potentially target Cryptosporidium protein kinases, which are crucial for parasite survival and replication.[6]
A Roadmap for Drug Discovery and Development
The development of potent and selective anti-Cryptosporidium agents from the 3-Bromo-triazolo[4,3-b]pyridazine scaffold can be systematically approached through a multi-stage workflow. This process begins with the synthesis of a focused library of derivatives, followed by a cascade of in vitro and in vivo assays to identify and characterize promising lead compounds.
Figure 1: A workflow for the development of anti-Cryptosporidium agents.
Experimental Protocols
Protocol 1: Primary In Vitro Screening of Triazolo[4,3-b]pyridazine Derivatives
This protocol describes a high-throughput screening assay to identify compounds that inhibit the growth of Cryptosporidium parvum in a human ileocecal adenocarcinoma cell line (HCT-8).
Rationale: HCT-8 cells are a widely used and accepted in vitro model for Cryptosporidium infection, supporting the parasite's life cycle.[16] This cell-based assay provides a physiologically relevant environment to assess the efficacy of test compounds against intracellular parasite replication. A quantitative real-time PCR (qRT-PCR) based endpoint provides a sensitive and objective measure of parasite load.[17]
Materials:
-
HCT-8 cells (ATCC CCL-244)
-
Cryptosporidium parvum oocysts
-
Complete growth medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Infection medium: Complete growth medium with 2% FBS.
-
Test compounds (dissolved in DMSO)
-
DNA extraction kit
-
qRT-PCR reagents (primers and probes specific for a C. parvum gene, e.g., 18S rRNA)
Procedure:
-
Cell Seeding: Seed HCT-8 cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24-48 hours to form a confluent monolayer.
-
Oocyst Preparation: Excyst C. parvum oocysts by incubation in a suitable buffer (e.g., PBS with 0.25% trypsin and 0.5% sodium taurocholate) to release sporozoites.
-
Infection: Remove the growth medium from the HCT-8 cells and infect with freshly excysted sporozoites at a multiplicity of infection (MOI) of 1.
-
Compound Treatment: After 3 hours of incubation to allow for parasite invasion, wash the cells to remove unattached sporozoites and add infection medium containing the test compounds at various concentrations (e.g., a 10-point dose-response curve starting from 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., nitazoxanide).
-
Incubation: Incubate the plates for 48-72 hours.
-
DNA Extraction: At the end of the incubation period, lyse the cells and extract total DNA from each well.
-
qRT-PCR Analysis: Perform qRT-PCR using primers and a probe specific for a C. parvum gene to quantify the parasite load. A host cell housekeeping gene should also be amplified to normalize for cell number.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Protocol 2: Host Cell Cytotoxicity Assay
This protocol is essential to determine if the observed anti-cryptosporidial activity is due to specific inhibition of the parasite or general toxicity to the host cells.
Rationale: Cytotoxicity assays are a critical component of early-stage drug discovery to eliminate compounds that are broadly toxic.[18][19] The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which correlates with cell viability.[19]
Materials:
-
HCT-8 cells
-
Complete growth medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed HCT-8 cells in 96-well plates as described in Protocol 1.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at the same concentrations used in the primary screen.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) for each compound. The Selectivity Index (SI) is then calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the parasite.
Table 1: Hypothetical Screening Data for Triazolo[4,3-b]pyridazine Derivatives
| Compound ID | C. parvum IC50 (µM) | HCT-8 CC50 (µM) | Selectivity Index (SI) |
| TPD-001 | 1.2 | >50 | >41.7 |
| TPD-002 | 0.8 | 25 | 31.3 |
| TPD-003 | 5.6 | >50 | >8.9 |
| TPD-004 | 0.5 | 5 | 10 |
| Nitazoxanide | 2.5 | >50 | >20 |
Protocol 3: In Vivo Efficacy in an Immunocompromised Mouse Model
This protocol outlines the evaluation of lead compounds in a mouse model of cryptosporidiosis.
Rationale: In vivo models are crucial for assessing the therapeutic potential of drug candidates in a whole-organism context.[20][21] Immunocompromised mice, such as IFN-γ knockout or SCID mice, are susceptible to sustained C. parvum infection and are suitable for efficacy studies.[22]
Materials:
-
Immunocompromised mice (e.g., IFN-γ knockout mice)
-
Cryptosporidium parvum oocysts
-
Lead compounds formulated for oral administration
-
Vehicle control
-
Positive control (e.g., nitazoxanide)
-
Cages with wire-mesh floors to facilitate fecal collection
Procedure:
-
Acclimatization: Acclimate the mice to the experimental conditions for at least one week.
-
Infection: Infect the mice orally with 10^5 to 10^7 C. parvum oocysts.
-
Treatment: Begin treatment 24-48 hours post-infection. Administer the lead compounds, vehicle, or positive control orally once or twice daily for 5-7 days.
-
Monitoring: Monitor the mice daily for clinical signs (e.g., weight loss, diarrhea).
-
Parasite Shedding: Collect fecal samples at regular intervals and quantify oocyst shedding using methods such as immunofluorescence microscopy or qPCR.
-
Terminal Analysis: At the end of the study, euthanize the mice and collect intestinal tissue for histopathological analysis to assess parasite burden and tissue damage.
-
Data Analysis: Compare the oocyst shedding and intestinal parasite load between the treated and control groups to determine the in vivo efficacy of the lead compounds.
Proposed Mechanism of Action: Kinase Inhibition
The triazolo[4,3-b]pyridazine scaffold has been shown to be a potent inhibitor of various kinases in mammalian systems.[9][10][23] It is plausible that derivatives of this scaffold could exert their anti-cryptosporidial effect by targeting parasite-specific kinases. Cryptosporidium possesses a unique kinome that is essential for its survival, replication, and host-parasite interactions. Identifying the specific kinase target(s) of active compounds would be a critical next step in understanding their mechanism of action and for further rational drug design.
Figure 2: Proposed mechanism of action via inhibition of a Cryptosporidium protein kinase.
Conclusion
The development of new therapies for cryptosporidiosis is a pressing global health priority. The 3-Bromo-triazolo[4,3-b]pyridazine scaffold represents a promising starting point for a drug discovery program aimed at this challenging pathogen. The protocols and workflow outlined in this application note provide a comprehensive and scientifically rigorous framework for the identification, optimization, and preclinical evaluation of novel anti-Cryptosporidium agents derived from this versatile chemical class. Through a systematic approach combining medicinal chemistry, in vitro screening, and in vivo efficacy studies, it is possible to advance new drug candidates towards clinical development and ultimately address the unmet medical need in the treatment of cryptosporidiosis.
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Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC. Available at: [Link]
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Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Publishing. Available at: [Link]
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Novel In Vitro and In Vivo Models and Potential New Therapeutics to Break the Vicious Cycle of Cryptosporidium Infection and Malnutrition - PMC. Available at: [Link]
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Mouse Models for Use in Cryptosporidium Infection Studies, Quantification of Parasite Burden Using Flow Cytometry, qPCR and Histopathology, and Confocal Imaging of Oocysts - PubMed. Available at: [Link]
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Organoids and Bioengineered Intestinal Models: Potential Solutions to the Cryptosporidium Culturing Dilemma - MDPI. Available at: [Link]
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Crypto-Currency: Investing in New Models to Advance the Study of Cryptosporidium Infection and Immunity - Frontiers. Available at: [Link]
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Treatment of Cryptosporidium: What We Know, Gaps, and the Way Forward - PMC. Available at: [Link]
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Treating Crypto | Cryptosporidium ("Crypto") - CDC. Available at: [Link]
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Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity | Request PDF - ResearchGate. Available at: [Link]
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Reducing exposure to cryptosporidial infection: information for families with an immune-compromised child. Available at: [Link]
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Cryptosporidiosis drug discovery: Opportunities and Challenges. Available at: [Link]
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Cytotoxicity evaluation of alternative synthetic and natural antiparasitic compounds in the IPEC-J2 intestinal cell line. Available at: [Link]
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The Chemistry of the Triazolopyridines: An Update - ResearchGate. Available at: [Link]
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Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][9][20][24]thiadiazine Scaffold. Available at: [Link]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. Available at: [Link]
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DEVELOPING IN VITRO CULTURE SYSTEMS FOR CRYPTOSPORIDIUM HOMINIS CULTIVATION | National Agricultural Library. Available at: [Link]
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Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics. Available at: [Link]
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Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry. Available at: [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Available at: [Link]
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Quantitative RT-PCR assay for high-throughput screening (HTS) of drugs against the growth of Cryptosporidium parvum in vitro - PMC. Available at: [Link]
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Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. Available at: [Link]
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI. Available at: [Link]
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(PDF) Crystal structure of[9][20]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - ResearchGate. Available at: [Link]
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Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. Available at: [Link]
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Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 - Semantic Scholar. Available at: [Link]
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Application Note: Protocol for Palladium-Catalyzed N-Arylation of 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine
Introduction & Scope
The [1,2,4]triazolo[4,3-b]pyridazine core is a highly privileged pharmacophore in modern drug discovery. It is prominently featured in clinical-stage BET bromodomain inhibitors (such as AZD5153)[1] and highly selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)[2]. While derivatization at the 6-position is generally straightforward via nucleophilic aromatic substitution (SNAr), functionalizing the 3-position presents a formidable synthetic challenge. The C3 carbon is sterically encumbered by the adjacent bridgehead nitrogen and is electronically deactivated toward direct nucleophilic attack. Consequently, standard SNAr approaches are frequently unsuccessful[3]. To overcome this, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the premier methodology for constructing C-N bonds at the 3-position of this heterocycle.
Mechanistic Rationale & Reaction Design
Successful amination of 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine requires careful calibration of the catalytic system to balance reactivity with the stability of the nitrogen-rich core.
-
Catalyst & Ligand Selection: We recommend the Pd2(dba)3 / Xantphos system. The triazolopyridazine core is highly electron-deficient and contains multiple nitrogen atoms that can coordinate to palladium, forming stable, off-cycle resting states. Xantphos, a bidentate ligand with a wide bite angle (111°), enforces a rigid geometry that strongly accelerates the reductive elimination step—often the rate-limiting step for electron-deficient heteroaryls.
-
Base Selection: The choice of base is critical. Strong alkoxide bases (e.g., NaOtBu) frequently cause degradation of the triazolopyridazine core via nucleophilic attack at the 6-position or ring-opening of the triazole. Mild, insoluble inorganic bases like Cs2CO3 provide sufficient basicity to deprotonate the amine-palladium complex without compromising the heterocyclic scaffold.
Caption: Catalytic cycle of the Buchwald-Hartwig amination for 3-bromo-triazolo[4,3-b]pyridazine.
Quantitative Optimization Data
The following table summarizes a representative optimization matrix for coupling 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine with a standard secondary amine (e.g., morpholine). This data illustrates the causality behind the final protocol parameters.
| Entry | Pd Source (5 mol%) | Ligand (10 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 90 | 0% | Complete degradation of the core due to strong alkoxide base. |
| 2 | Pd2(dba)3 | Xantphos | NaOtBu | Dioxane | 90 | 15% | Major side reactions; alkoxide attack outcompetes amination. |
| 3 | Pd(OAc)2 | BrettPhos | K2CO3 | t-AmOH | 100 | 62% | Moderate yield; BrettPhos is viable but better suited for primary amines. |
| 4 | Pd2(dba)3 | RuPhos | Cs2CO3 | Dioxane | 90 | 45% | Sluggish reductive elimination compared to bidentate ligands. |
| 5 | Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | 90 | 88% | Optimal balance of reactivity and core stability. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Strict adherence to anhydrous conditions and oxygen exclusion is mandatory, as oxygen rapidly oxidizes electron-rich phosphine ligands, terminating the catalytic cycle.
Reagents Required:
-
3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv, limiting reagent)
-
Amine nucleophile (1.2–1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (0.05 equiv)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [Xantphos] (0.10 equiv)
-
Cesium carbonate [Cs2CO3] (2.0 equiv, anhydrous, finely powdered)
-
1,4-Dioxane (Anhydrous, degassed)
Procedure:
-
Preparation of the Catalyst Complex: In a nitrogen-filled glovebox (or using rigorous Schlenk techniques on the benchtop), charge an oven-dried 10 mL microwave vial or Schlenk tube with Pd2(dba)3 (5 mol%) and Xantphos (10 mol%).
-
Addition of Solid Reagents: Add 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv) and anhydrous Cs2CO3 (2.0 equiv). Note: If the amine is a solid, add it during this step.
-
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane to achieve a substrate concentration of 0.2 M. If the amine is a liquid, add it now (1.2 equiv). Seal the vessel with a PTFE-lined crimp cap or septum. If setting up outside a glovebox, sparge the heterogeneous mixture with argon for 15 minutes.
-
Reaction Execution: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 90–100 °C. Stir vigorously (800–1000 rpm) for 12–16 hours. Causality: Vigorous stirring is essential to overcome the mass-transfer limitations of the insoluble Cs2CO3.
-
Reaction Monitoring (Self-Validation): Withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze. The reaction is deemed complete when the starting material (characterized by a 1:1 79Br/81Br isotopic doublet) is fully consumed, replaced by the M+H peak of the product.
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite. Wash the filter cake with additional Ethyl Acetate (2 × 10 mL). Causality: This removes insoluble inorganic salts and agglomerated palladium nanoparticles, preventing streaking during chromatography and extending column life.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (typically utilizing a gradient of 0–10% Methanol in Dichloromethane) to afford the pure N-arylated product.
Troubleshooting & Self-Validating System
Even with optimized conditions, specific amines (e.g., highly sterically hindered or poorly nucleophilic anilines) may require protocol adjustments. Use the following logic tree to diagnose and resolve common failure modes.
Caption: Diagnostic logic tree for troubleshooting Buchwald-Hartwig amination failures.
-
Protodehalogenation (Loss of Br, replacement with H): Often caused by moisture in the solvent or base, which facilitates the protonation of the Pd(II)-aryl intermediate. Ensure Cs2CO3 is strictly anhydrous (oven-dried).
-
Unreacted Starting Material: If the catalytic cycle stalls at the amine coordination step (common with bulky primary amines), switch the ligand from Xantphos to BrettPhos, which is specifically designed to accommodate bulky primary amines.
References
-
Yin, J., & Buchwald, S. L. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Organic Letters, 2(8), 1101-1104. URL:[Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link]
-
Baldwin, J., et al. (2008). Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 51(12), 3649-3653. URL:[Link]
-
Bubser, M., et al. (2021). Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy. Journal of Medicinal Chemistry, 64(13), 9322-9345. URL:[Link]
-
Picaud, S., et al. (2019). Fragment-Based Discovery of Novel BRD4 Inhibitors. Molecules, 24(17), 3090. URL:[Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile 3-Bromo-triazolo[4,3-b]pyridazine Scaffold: A Gateway to Novel Therapeutics
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of modern drug discovery. The[1][2][3]triazolo[4,3-b]pyridazine core is one such scaffold that has garnered significant attention for its remarkable versatility and therapeutic potential. Its rigid, planar structure and strategic placement of nitrogen atoms provide an ideal foundation for the development of potent and selective inhibitors of various protein classes. The introduction of a bromine atom at the 3-position transforms this core into a highly adaptable building block, 3-Bromo-triazolo[4,3-b]pyridazine , opening a gateway for a multitude of chemical modifications through modern cross-coupling reactions. This guide provides an in-depth exploration of this scaffold, from its synthesis to its application in the development of cutting-edge therapeutics, offering detailed protocols and insights for researchers in the field.
The strategic importance of the 3-bromo substituent cannot be overstated. It serves as a versatile chemical handle, enabling the introduction of a wide array of aryl, heteroaryl, and amino moieties through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This modularity allows for the systematic exploration of the chemical space around the core, a crucial aspect of structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
This document will detail the synthesis of the 3-Bromo-triazolo[4,3-b]pyridazine scaffold, provide robust protocols for its derivatization, and showcase its application in the development of inhibitors for key cancer targets, including PIM kinases, c-Met, and BRD4 bromodomains.
Synthesis of the Core Scaffold: 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine
The synthesis of the 3-bromo-[1][2][3]triazolo[4,3-b]pyridazine core is a critical first step in harnessing its potential. While various synthetic routes to the parent triazolo[4,3-b]pyridazine exist, a reliable method for the specific introduction of the 3-bromo substituent is paramount. The following protocol is adapted from established procedures for the bromination of similar nitrogen-containing heterocyclic systems and provides a robust pathway to the desired scaffold.
Protocol 1: Synthesis of[1][2][3]triazolo[4,3-b]pyridazine
This initial step involves the cyclization of 3-chloro-6-hydrazinopyridazine with formic acid hydrazide.
Materials:
-
3-chloro-6-hydrazinopyridazine
-
Formic acid hydrazide
-
n-Butanol
-
Rotary evaporator
-
Standard glassware for reflux
Procedure:
-
To a solution of 3-chloro-6-hydrazinopyridazine (1 equivalent) in n-butanol, add formic acid hydrazide (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be purified by recrystallization or column chromatography to yield[1][2][3]triazolo[4,3-b]pyridazine.
Protocol 2: Bromination of[1][2][3]triazolo[4,3-b]pyridazine
This protocol describes the selective bromination at the 3-position of the triazolo[4,3-b]pyridazine ring system using N-bromosuccinimide (NBS).
Materials:
-
N-bromosuccinimide (NBS)
-
Chloroform
-
Saturated aqueous potassium carbonate solution
-
Potassium hydroxide
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard glassware for reflux and extraction
Procedure:
-
Dissolve[1][2][3]triazolo[4,3-b]pyridazine (1 equivalent) and N-bromosuccinimide (1.1 equivalents) in chloroform.
-
Heat the reaction mixture to reflux for 5 hours.
-
After reflux, allow the mixture to stand at room temperature for 14 hours.[4]
-
Upon completion of the reaction, add saturated aqueous potassium carbonate solution and solid potassium hydroxide to the mixture and stir vigorously.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[4]
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-bromo-[1][2][3]triazolo[4,3-b]pyridazine.[5]
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and effective source of electrophilic bromine for the bromination of electron-rich heterocyclic systems. Its use allows for milder reaction conditions compared to elemental bromine.
-
Chloroform: This solvent is chosen for its ability to dissolve the reactants and its relatively high boiling point for reflux.
-
Aqueous Potassium Carbonate and Potassium Hydroxide: The basic workup is essential to neutralize any acidic byproducts and to quench any remaining NBS.
Derivatization of the Scaffold: Cross-Coupling Strategies
The true power of the 3-bromo-triazolo[4,3-b]pyridazine scaffold lies in its ability to undergo a variety of cross-coupling reactions, enabling the introduction of diverse substituents at the 3-position. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and widely used methods for this purpose.
Protocol 3: Suzuki-Miyaura Cross-Coupling of 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine
This protocol provides a general procedure for the palladium-catalyzed coupling of the 3-bromo scaffold with various aryl and heteroaryl boronic acids.
Materials:
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
2 M Aqueous sodium carbonate solution
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine 3-bromo-[1][2][3]triazolo[4,3-b]pyridazine (1 equivalent), the desired boronic acid (1.2 equivalents), and Pd(PPh3)4 (0.05 equivalents).
-
Add a mixture of DME, ethanol, and 2 M aqueous sodium carbonate solution.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 48 hours.
-
After cooling to room temperature, extract the mixture with an organic solvent such as chloroform or ethyl acetate.
-
Wash the combined organic layers with a saturated solution of NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Pd(PPh3)4: This is a common and effective palladium(0) catalyst for Suzuki-Miyaura couplings.
-
Sodium Carbonate: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
DME/Ethanol/Water Solvent System: This solvent mixture provides good solubility for both the organic and inorganic reactants. Water is essential for the activity of the base.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation.
Protocol 4: Buchwald-Hartwig Amination of 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine
This protocol outlines a general procedure for the palladium-catalyzed amination of the 3-bromo scaffold with a variety of primary and secondary amines.
Materials:
-
Amine (1.2 equivalents)
-
Pd(OAc)2 (palladium(II) acetate) (5 mol%)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (8 mol%)
-
Cesium carbonate (Cs2CO3) (2 equivalents)
-
Toluene
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine 3-bromo-[1][2][3]triazolo[4,3-b]pyridazine (1 equivalent), the desired amine (1.2 equivalents), cesium carbonate (2 equivalents), Pd(OAc)2 (0.05 equivalents), and BINAP (0.08 equivalents).
-
Add dry toluene to the mixture.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 110 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.
-
After cooling to room temperature, filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Pd(OAc)2 and BINAP: This combination forms a highly active catalytic system for Buchwald-Hartwig amination. BINAP is a bulky, electron-rich phosphine ligand that promotes the reductive elimination step.
-
Cesium Carbonate: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Toluene: A high-boiling, non-polar solvent is ideal for this reaction.
-
Inert Atmosphere: As with the Suzuki coupling, an inert atmosphere is crucial to protect the palladium catalyst.
Applications in Medicinal Chemistry: Targeting Key Disease Pathways
The 3-bromo-triazolo[4,3-b]pyridazine scaffold has proven to be a fertile ground for the discovery of potent inhibitors of several important therapeutic targets, particularly in oncology.
PIM Kinase Inhibition
The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are key regulators of cell survival and proliferation and are overexpressed in many cancers.[6] The triazolo[4,3-b]pyridazine scaffold has been successfully employed to develop potent PIM kinase inhibitors.
PIM-1 Signaling Pathway
Caption: Key downstream signaling pathways activated by the c-Met receptor.
BRD4 Bromodomain Inhibition
Bromodomain and extraterminal (BET) proteins, particularly BRD4, are epigenetic readers that play a critical role in the regulation of gene transcription. BRD4 is a promising target in cancer therapy due to its role in regulating the expression of key oncogenes like MYC. The triazolo[4,3-b]pyridazine scaffold has emerged as a novel framework for the development of BRD4 inhibitors. [7]
BRD4 Mechanism of Action
Caption: BRD4's role in transcriptional activation of oncogenes.
| Compound ID | R1-Group | R2-Group | BRD4 BD1 IC50 (µM) | Reference |
| 5 | H | Indole | >50 | [7] |
| 8 | H | 5-Fluoroindole | 15.2 | [7] |
| 14 | H | Phenyl | >50 | [7] |
| 28 | H | N-methylpiperidine | 27.2 | [7] |
Conclusion and Future Perspectives
The 3-bromo-triazolo[4,3-b]pyridazine scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its straightforward synthesis and amenability to a wide range of derivatization strategies make it an attractive starting point for the development of novel therapeutics. The demonstrated success in targeting key proteins in oncology, such as PIM kinases, c-Met, and BRD4, underscores its potential. Future research will likely focus on further exploring the chemical space around this privileged scaffold, optimizing the pharmacokinetic properties of its derivatives, and expanding its therapeutic applications to other disease areas. The detailed protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable molecular framework.
References
-
Sharma, A., Dubey, R., Asati, V., & Asati, V. (n.d.). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. Retrieved from [Link]
-
Grey, R., Pierce, A. C., Bemis, G. W., Jacobs, M. D., Moody, C. S., Jajoo, R., Mohal, N., & Green, J. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3019–3022. [Link]
-
Martínez-González, S., Rodríguez-Arístegui, S., Gómez de la Oliva, C. A., Hernández, A. I., Cantalapiedra, E. G., Varela, C., García, A. B., Rabal, O., Oyarzabal, J., Bischoff, J. R., Klett, J., Albarrán, M. I., Cebriá, A., Ajenjo, N., García-Serelde, B., Gómez-Casero, E., Cuadrado-Urbano, M., Cebrián, D., Blanco-Aparicio, C., & Pastor, J. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 168, 87–109. [Link]
-
Hassan, R. M., Abdel-Maksoud, M. S., Abdel-Aziz, M., & George, R. F. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry. [Link]
-
PubChemLite. (n.d.). 3-bromo-t[1][2][3]riazolo[4,3-b]pyridazine. Retrieved from [Link]
-
Wang, Y., Liu, Y., Lu, P., Li, D., Zhang, Y., Zhang, M., Li, Z., & Li, Z. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-t[1][2][3]riazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(10), 914–919. [Link]
-
Rupp, T., Mayer, P., & Dube, H. (2021). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. The Journal of Organic Chemistry, 86(17), 12008–12023. [Link]
-
The Pharmaceutical and Chemical Journal. (2018). Synthesis and antiviral activity of 3-substituted phenyl-6-substituted phenyl (1,2,4) triazolo (4,3-b) pyridazin. Retrieved from [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Gomaa, H. A. M., & Abdel-Aziz, M. (2023). Synthesis and Anti-Breast Cancer Potency of Mono- and Bis-(pyrazolylt[1][2][3]riazolo[3,4-b]t[1][3][6]hiadiazine) Derivatives as EGFR/CDK-2 Target Inhibitors. ACS Omega, 8(38), 35055–35071. [Link]
-
Al-Majid, A. M., Barakat, A., Al-Omair, M. A., & Ghabbour, H. A. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molbank, 2023(3), M1682. [Link]
-
ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-6-chloro-t[1][2][3]riazolo[4,3-b]pyridazine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-(3-Pyridyl)-1,2,4-triazolo[4,3-b]pyridazine. Retrieved from [Link]
-
Sharma, A., & Kumar, A. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Journal of the Indian Chemical Society, 97(12), 2051-2073. [Link]
-
Smith, C. J., & Chupka, J. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4701. [Link]
-
Lee, H., Shin, J., Kim, E., Park, S., Kim, H., Kim, H., & Lee, J. (2023). Crystal structure of [1][2][3]triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors. Scientific Reports, 13(1), 10825. [Link]
-
Lookchem. (n.d.). Cas 4922-68-3,1,2,4-TRIAZOLO[4,3-A]PYRIDINE, 3-BROMO-. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. Retrieved from [Link]
-
Koutentis, P. A., & Loizou, G. (2018). Safe Synthesis of 4,7-Dibromot[1][2]hiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molbank, 2018(4), M1011. [Link]
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Application Note: Strategic Functionalization of the 3-Position of the Triazolo[4,3-b]pyridazine Core
Document Type: Technical Application Note & Validated Protocols Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals
Introduction & Mechanistic Rationale
The triazolo[4,3-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery. Molecules bearing this core exhibit profound biological activities, serving as potent inhibitors of kinases (e.g., Pim-1, c-Met, JAK1/2), phosphodiesterases (PDE4), and acting as high-affinity ligands for GABA-A/benzodiazepine receptors[1].
From a structure-activity relationship (SAR) perspective, the 3-position of the triazole ring is a critical vector for modulating physicochemical properties and target binding affinity. However, functionalizing this position presents significant synthetic challenges. The high Lewis basicity of the multiple nitrogen atoms in the core often leads to preferential chelate formation with transition metals, which can arrest catalytic activity and yield undesirable positional selectivity[2].
As a Senior Application Scientist, I have evaluated multiple synthetic strategies to overcome these intrinsic molecular hurdles. This guide details three field-proven methodologies for the precise functionalization of the 3-position: Direct C(3)-H Arylation , Intramolecular Oxidative Cyclization , and Electrophilic Halogenation .
Figure 1: Strategic pathways for the 3-position functionalization of triazolo[4,3-b]pyridazines.
Comparative Analysis of Synthetic Routes
To select the optimal synthetic route, one must weigh the availability of starting materials against the desired functional group tolerance. Table 1 summarizes the quantitative data and strategic advantages of each approach.
Table 1: Comparison of 3-Position Functionalization Strategies
| Synthetic Strategy | Typical Reagents/Catalysts | Substrate Scope & Positional Selectivity | Average Yields | Key Advantages & Causality |
| Direct C(3)-H Arylation | CuI or Pd(OAc)₂, Ag₂CO₃, Ar-I | Aryl/Heteroaryl iodides; strictly C3 selective | 50–85% | Atom-economical late-stage functionalization. Overrides N-chelation via specific base selection[3]. |
| Oxidative Cyclization | PhI(OAc)₂ or NaClO, DCM/EtOH | Broad (Alkyl, Aryl, Heteroaryl at C3) | 65–95% | Mild conditions, avoids heavy metals. Ideal for early-stage core construction[2]. |
| Electrophilic Halogenation | N-X anomeric amides, NBS/NCS | C3-Halogenation (Cl, Br, I) | 70–90% | Enables subsequent Suzuki/Sonogashira cross-coupling. Highly scalable[4]. |
Validated Experimental Protocols & Causality
The following protocols have been optimized for reproducibility. Every step includes the underlying chemical causality to ensure you can troubleshoot and adapt the system to your specific substrates.
Protocol A: Transition-Metal Catalyzed Direct C(3)-H Arylation
Direct C-H functionalization bypasses the need for pre-functionalized cores. While palladium is traditionally used, copper(I) catalysis often provides superior regioselectivity at the C3 position without being poisoned by the nitrogen-rich core[2]. When using Palladium, the addition of silver salts is mandatory to facilitate the Concerted Metalation-Deprotonation (CMD) pathway[5].
Reagents:
-
Triazolo[4,3-b]pyridazine substrate (0.1 mmol, 1.0 equiv)
-
Aryl iodide (0.2 mmol, 2.0 equiv)
-
Catalyst: Pd(OAc)₂ (0.01 mmol, 10 mol%) OR CuI (0.02 mmol, 20 mol%)
-
Base/Additive: Ag₂CO₃ (0.2 mmol, 2.0 equiv)
-
Solvent: Anhydrous Toluene or DMF (1.0 mL)
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the triazolo[4,3-b]pyridazine core, aryl iodide, catalyst, and Ag₂CO₃.
-
Causality: Ag₂CO₃ serves a dual purpose. It acts as a base to abstract the proton during the CMD step, and as a halide scavenger to precipitate AgI, thereby driving the catalytic cycle forward and regenerating the active metal species[5].
-
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times. Add the anhydrous solvent via syringe.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the active metal catalyst and to avoid homocoupling of the aryl iodides.
-
-
Reaction: Seal the tube and stir the mixture at 120 °C for 24 hours.
-
Workup & Purification: Cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the silver salts and catalyst residue. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the residue via silica gel column chromatography to afford the C3-arylated product.
Protocol B: Intramolecular Oxidative Cyclization
When direct C-H arylation is incompatible with sensitive functional groups, constructing the triazole ring de novo is the preferred method. This is achieved by condensing a 3-hydrazinopyridazine with an aldehyde, followed by oxidative cyclization[2].
Reagents:
-
6-chloropyridazin-3-yl hydrazone derivative (1.0 equiv)
-
Oxidant: Iodobenzene diacetate (PhI(OAc)₂) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) (0.1 M)
Step-by-Step Methodology:
-
Dissolution: Dissolve the synthesized hydrazone in anhydrous DCM in a round-bottom flask.
-
Oxidation: Cool the solution to 0 °C. Add PhI(OAc)₂ portionwise over 10 minutes.
-
Causality: PhI(OAc)₂ is a mild, two-electron oxidant. It oxidizes the hydrazone to a highly reactive nitrilimine intermediate (or a direct electrophilic nitrogen species) which rapidly undergoes intramolecular cyclization with the adjacent pyridazine nitrogen[2]. This avoids the harsh, toxic conditions associated with traditional oxidants like Pb(OAc)₄ or Br₂/AcOH.
-
-
Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC or LC-MS.
-
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by recrystallization or flash chromatography.
Protocol C: Electrophilic Halogenation for Late-Stage Cross-Coupling
Installing a halogen at the 3-position opens the door to immense structural diversity via standard Suzuki, Sonogashira, or Buchwald-Hartwig couplings. Recent advancements utilize N–X anomeric amides for highly efficient, additive-free halogenation[4].
Reagents:
-
Triazolo[4,3-b]pyridazine substrate (0.1 mmol, 1.0 equiv)
-
Halogenating Agent: N-X anomeric amide reagent or N-Bromosuccinimide (NBS) (1.2 equiv)
-
Solvent: Acetonitrile (CH₃CN) (0.1 M)
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in CH₃CN at room temperature.
-
Halogenation: Add the halogenating reagent portionwise over 10 minutes.
-
Causality: The C3 position of the triazole ring is the most electron-rich site on the fused bicyclic system, making it highly susceptible to electrophilic aromatic substitution. Anomeric amides provide a controlled, slow release of the electrophilic halogen ("X+"), which prevents over-halogenation and protects the electron-deficient pyridazine ring from degradation[4].
-
-
Reaction Conditions: Turn off direct light sources (if using light-sensitive N-X reagents) and stir the mixture at room temperature to 60 °C for 1–24 hours.
-
Monitoring: Track the reaction via LC-MS. The halogenated product will typically be less polar than the starting material[4].
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize any unreacted electrophilic halogen. Extract with ethyl acetate, dry, and purify via chromatography to isolate the 3-halo-triazolo[4,3-b]pyridazine, ready for downstream cross-coupling.
References
-
Reddy, M., et al. "The Chemistry of the Triazolopyridines: An Update". ResearchGate, 2019. Available at:[Link]
-
Various Authors. "Regioselective Copper(I)-Catalyzed Direct C(3)-H (Hetero)arylation of 6-(Hetero)arylated 1,2,4-Triazolo[4,3- b ]pyridazines: Ligand-Free Approach". ResearchGate, 2025. Available at:[Link]
-
Ni, S., et al. "Discovery of N–X anomeric amides as electrophilic halogenation reagents". National Institutes of Health (PMC), 2023. Available at:[Link]
-
Kumaran, R. S., et al. "Pd-catalyzed C-H arylation of Pyridazine-based Fused 1, 2, 4-Triazoles: Overriding Selectivity at the Usual Position by Undermining of Preferred Chelate Formation". ResearchGate, 2020. Available at:[Link]
Sources
Application Notes & Protocols: A Guide to the In Vitro Evaluation of 3-Bromo-triazolo[4,3-b]pyridazine Derivatives
Introduction: The Triazolo[4,3-b]pyridazine Scaffold in Drug Discovery
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its rigid conformation and versatile biological activities.[4] Derivatives of this core have demonstrated a wide spectrum of therapeutic potential, including roles as potent kinase inhibitors, antimicrobial agents, and antitubulin compounds.[4] Specifically, recent efforts have focused on developing these derivatives as inhibitors of key oncogenic kinases such as c-Met and PIM-1, which are implicated in cell proliferation, survival, and metastasis.[5][6]
The 3-bromo-substituted variant of this scaffold serves as a critical pharmacophore and a versatile synthetic handle for creating diverse chemical libraries. Evaluating the biological activity of these novel derivatives requires a systematic, multi-tiered approach using robust and validated in vitro assays. This guide provides a strategic framework and detailed protocols for characterizing the antiproliferative effects, mechanism of action, and direct target engagement of 3-bromo-triazolo[4,3-b]pyridazine derivatives, designed for researchers in oncology and drug development.
Our approach follows a logical progression from broad phenotypic screening to specific mechanistic and target validation assays, ensuring that experimental choices are driven by a clear scientific rationale.
Section 1: Primary Antiproliferative Screening using Tetrazolium Reduction Assays
Expertise & Rationale: The initial step in evaluating a new compound library is to assess its general effect on cell viability and proliferation. Tetrazolium reduction assays, such as MTT and XTT, are foundational for this purpose. These assays measure the metabolic activity of a cell population, which serves as a reliable proxy for cell viability. Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the tetrazolium salt into a colored formazan product. The intensity of this color is directly proportional to the number of viable cells.
We recommend the XTT assay over the more traditional MTT assay for several reasons. The formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step with organic solvents like DMSO or SDS, which can introduce experimental variability and cytotoxicity.[1] This makes the XTT assay faster, more sensitive, and better suited for high-throughput screening.
Protocol 1: XTT Cell Viability Assay
This protocol is designed to determine the concentration-dependent effect of 3-bromo-triazolo[4,3-b]pyridazine derivatives on the viability of a cancer cell line (e.g., A549, MCF-7).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
Test compounds (dissolved in DMSO, sterile-filtered)
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Microplate spectrophotometer (capable of reading absorbance at 450-490 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute cells in complete medium to a final concentration of 5 x 10⁴ cells/mL (optimization may be required depending on the cell line's growth rate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Include wells for "vehicle control" (cells + DMSO) and "blank" (medium only).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in complete medium. A common starting range is 0.01 µM to 100 µM.
-
Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Add medium with the corresponding DMSO concentration to vehicle control wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
XTT Reagent Preparation and Addition:
-
Thaw the XTT reagent and electron-coupling solution.
-
Prepare the XTT working solution immediately before use according to the manufacturer's protocol (e.g., mix 1 part electron-coupling reagent with 50 parts XTT reagent).
-
Add 50 µL of the XTT working solution to each well (including controls and blanks).
-
Gently swirl the plate to mix.
-
-
Incubation and Data Acquisition:
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light. The incubation time should be optimized to ensure the absorbance values of the vehicle control are within the linear range of the spectrophotometer.
-
Measure the absorbance at 450 nm (or 490 nm). A reference wavelength of 660 nm can be used to subtract background noise.[1]
-
Data Analysis and Presentation:
-
Correct for Background: Subtract the average absorbance of the "blank" wells from all other wells.
-
Calculate Percent Viability: Normalize the data to the vehicle control.
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Generate Dose-Response Curves: Plot % Viability against the logarithm of the compound concentration.
-
Determine IC50/GI50: Use non-linear regression (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).
| Compound ID | Cell Line | Exposure Time (h) | IC50 (µM) |
| Derivative A | A549 | 48 | 5.2 |
| Derivative B | A549 | 48 | 12.8 |
| Derivative A | MCF-7 | 48 | 2.1 |
| Derivative B | MCF-7 | 48 | 8.9 |
| Caption: Example data table for summarizing IC50 values. |
Section 2: Mechanistic Elucidation Assays
Once a compound demonstrates significant antiproliferative activity, the next critical step is to investigate its mechanism of action. Based on published data for the triazolo[4,3-b]pyridazine scaffold, two primary mechanisms are worth investigating: direct kinase inhibition and induction of apoptosis.[6]
2A. Biochemical Kinase Inhibition Assay
Expertise & Rationale: Many triazolopyridazine derivatives are designed as ATP-competitive kinase inhibitors. A biochemical kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[7] These assays are essential for confirming that the compound's cellular effects are due to the inhibition of its intended target.[8] There are various formats, including radiometric assays that measure the incorporation of ³²P-ATP into a substrate and luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction. The latter are generally preferred for their safety, simplicity, and high-throughput compatibility.[9]
General Protocol: Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)
This protocol provides a template for measuring the inhibition of a specific kinase (e.g., c-Met, PIM-1).
Materials:
-
Purified, active recombinant kinase (e.g., c-Met)
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer
-
ATP solution
-
Test compounds in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare all reagents in the kinase reaction buffer.
-
Create a serial dilution of the test compounds.
-
Prepare a solution of kinase and substrate. The concentration of each should be optimized.
-
Prepare an ATP solution. The concentration should be at or near the Km of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.[7]
-
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution to the wells of a 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Incubate for 10-15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Luminescence_Treated - Luminescence_NoEnzyme) / (Luminescence_NoInhibitor - Luminescence_NoEnzyme))
-
-
Determine IC50: Plot % Inhibition against the log of compound concentration and fit to a dose-response curve to calculate the biochemical IC50 value.
2B. Apoptosis Induction Assay
Expertise & Rationale: A common outcome of effective anticancer agents is the induction of programmed cell death, or apoptosis. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-3 and Caspase-7 are key executioner caspases, and their activity is a reliable indicator of apoptosis.[10] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that measures the combined activity of these two caspases.[10][11] The assay reagent contains a proluminescent substrate (DEVD-aminoluciferin) which is cleaved by active caspase-3/7, releasing aminoluciferin and generating a "glow-type" light signal proportional to caspase activity.[10] This "add-mix-measure" format is simple and ideal for plate-based screening.[12][13]
Protocol 2: Caspase-Glo® 3/7 Assay
Materials:
-
Cells seeded and treated with compounds in white-walled, clear-bottom 96-well plates (as in Protocol 1).
-
Positive control for apoptosis (e.g., Staurosporine).
-
Caspase-Glo® 3/7 Assay Kit.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with test compounds for a relevant duration (e.g., 24, 48 hours) in a white-walled 96-well plate to maximize luminescent signal. Include vehicle and positive controls. The final volume should be 100 µL/well.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.
-
Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate Fold Change in Caspase Activity:
-
Fold Change = Luminescence_Treated / Luminescence_VehicleControl
-
-
Present Data: Plot the fold change in caspase activity for each compound concentration. This can be correlated with the viability data from Protocol 1 to link cytotoxicity with apoptosis.
Section 3: Cellular Target Engagement
Expertise & Rationale: While biochemical assays confirm a compound can inhibit a purified enzyme and cell-based assays show a desired phenotype (e.g., cell death), neither proves that the compound is entering the cell and binding to its intended target in that complex environment.[14] The Cellular Thermal Shift Assay (CETSA®) is a powerful technology that addresses this gap by directly measuring target engagement in intact cells or even tissues.[3][15]
The principle of CETSA is based on ligand-induced thermal stabilization.[3][16] When a protein binds to its ligand (the drug), it becomes more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound and then heated. Unbound target protein will denature and aggregate, while the ligand-bound fraction remains soluble.[15] The amount of soluble protein remaining at different temperatures can be quantified by methods like Western Blot or ELISA, providing direct evidence of target engagement.[16]
Protocol 3: Isothermal Dose-Response (ITDR) CETSA
This protocol determines the concentration of a compound required to stabilize its target protein at a single, challenging temperature.
Materials:
-
Cell culture flasks and reagents
-
Test compound and vehicle (DMSO)
-
PBS with protease inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
PCR thermal cycler or heating block
-
Centrifuge capable of >12,000 x g
-
Reagents for protein quantification (e.g., SDS-PAGE, Western Blot antibodies, or ELISA kit specific to the target protein)
Procedure:
-
Cell Culture and Treatment:
-
Grow cells to ~80-90% confluency in flasks.
-
Treat cells with a range of compound concentrations (and a vehicle control) for a defined period (e.g., 1-2 hours) in the incubator.
-
-
Cell Harvest:
-
Aspirate the medium and wash the cells with PBS.
-
Harvest cells by scraping in PBS containing protease inhibitors.
-
Transfer the cell suspension to microcentrifuge tubes.
-
-
Heating Step:
-
Determine the optimal melt temperature (Tm) for the target protein in a preliminary experiment (a full thermal profile). For the ITDR, select a temperature that causes significant, but not complete, denaturation (e.g., Tm + 4°C).
-
Place the tubes in a thermal cycler and heat at the chosen temperature for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Lysis and Clarification:
-
Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Clarify the lysate by centrifuging at >12,000 x g for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of the specific target protein in the supernatant using a suitable method:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein.
-
ELISA/AlphaLISA®/HTRF®: Use a quantitative immunoassay for higher throughput.[16]
-
-
Data Analysis:
-
Quantify Signal: For Western Blots, use densitometry to quantify band intensity. For immunoassays, use the plate reader output.
-
Plot Data: Plot the signal (representing soluble target protein) against the logarithm of the compound concentration.
-
Determine EC50: The resulting curve shows compound-induced stabilization. The EC50 from this curve represents the concentration needed for half-maximal stabilization, providing a robust measure of cellular target engagement.
Conclusion
The systematic application of this three-phase in vitro testing strategy provides a comprehensive profile of novel 3-bromo-triazolo[4,3-b]pyridazine derivatives. By progressing from broad antiproliferative screening to specific mechanistic and target engagement assays, researchers can efficiently identify potent compounds, elucidate their mode of action, and build a strong, data-driven case for their therapeutic potential. This integrated approach, grounded in established and validated methodologies, ensures scientific rigor and accelerates the journey from chemical synthesis to lead candidate selection.
References
-
Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). [Link]
-
CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]
-
Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. Genedata. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
-
Cell-Based In Vitro Kinase Assay Services. Reaction Biology. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information (NCBI). [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. AACR Journals. [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Semantic Scholar. [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing. [Link]
-
Antimicrobial Activities of Novel 3-Substituted[1][2][3] Triazolo[4,3-b]pyridazines Derivatives. Journal of the Korean Chemical Society. [Link]
-
Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. PubMed. [Link]
-
Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. National Center for Biotechnology Information (NCBI). [Link]
Sources
- 1. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 11. selectscience.net [selectscience.net]
- 12. Caspase-Glo® 8 Assay Systems [promega.com.cn]
- 13. Caspase-Glo® 3/7 3D Assay [worldwide.promega.com]
- 14. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 [genedata.com]
- 15. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 16. revvity.co.jp [revvity.co.jp]
Application Note: A Guide to the Synthesis and Evaluation of PIM-1 Kinase Inhibitors Based on the Triazolo[4,3-b]pyridazine Scaffold
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and biological evaluation of PIM-1 kinase inhibitors centered on the versatile triazolo[4,3-b]pyridazine scaffold. We delve into the strategic rationale behind the synthetic design, offer detailed, field-tested protocols for key chemical transformations, and present methodologies for assessing the biological activity of the resulting compounds. The content is structured to provide not only procedural steps but also the underlying scientific principles, empowering researchers to troubleshoot and adapt these methods for the discovery of novel therapeutic agents.
Introduction: PIM-1 Kinase as a Therapeutic Target
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM-1, PIM-2, and PIM-3.[1][] These kinases are crucial regulators of fundamental cellular processes, including cell cycle progression, apoptosis, and transcriptional activation.[][3] PIM-1 expression is stimulated by a variety of cytokines and growth factors through the JAK/STAT signaling pathway.[3][4] Its upregulation is a hallmark of numerous hematological malignancies and solid tumors, such as prostate cancer and certain lymphomas, making it a compelling target for cancer therapy.[1][3][5] Inhibition of PIM-1 kinase activity presents a promising strategy to impede tumor growth and survival.[4][6]
The[7][8]triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in the design of PIM-1 inhibitors.[8][9][10] Its rigid, tricyclic nature and specific physicochemical properties are conducive to effective binding within the ATP-binding pocket of the kinase.[8][9] This guide will focus on the synthesis and evaluation of inhibitors built upon this promising chemical framework.
PIM-1 Signaling Pathway and Inhibition
PIM-1 kinase is a downstream effector of many cytokine and growth factor signaling pathways, primarily regulated at the transcriptional level by STAT transcription factors.[1][4] Once expressed, PIM-1 phosphorylates a wide array of substrates involved in cell survival and proliferation. The triazolo[4,3-b]pyridazine-based inhibitors act by competitively binding to the ATP-binding site of PIM-1, preventing the phosphorylation of its downstream targets and thereby inhibiting the signaling cascade.[11][12][13]
Caption: PIM-1 Signaling Pathway and Point of Inhibition.
General Synthetic Strategy
The synthesis of 3,6-disubstituted-[7][8]triazolo[4,3-b]pyridazines typically follows a convergent approach. The core scaffold is constructed first, followed by the introduction of various aryl or other functional groups through cross-coupling reactions. A common and effective method involves the cyclization of a pyridazinyl hydrazone intermediate.
This multi-step synthesis is designed for flexibility, allowing for the introduction of diverse chemical moieties at key positions to explore the structure-activity relationship (SAR). The general workflow is outlined below.
Caption: General Synthetic Workflow for Triazolo[4,3-b]pyridazine Inhibitors.
Detailed Synthetic Protocols
The following protocols are representative examples for the synthesis of this class of compounds. Researchers should ensure that all reactions are performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of the 6-Chloro-[7][8][9]triazolo[4,3-b]pyridazine Core
This protocol describes the formation of the core heterocyclic system, which can then be functionalized.
Materials:
-
3,6-Dichloropyridazine
-
Hydrazine hydrate
-
Triethyl orthoformate
-
Ethanol
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
Synthesis of 3-Chloro-6-hydrazinopyridazine: To a solution of 3,6-dichloropyridazine (1 eq) in ethanol, add hydrazine hydrate (1.5 eq) dropwise at room temperature. Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and collect the precipitate by filtration. Wash the solid with cold ethanol and dry under vacuum to yield 3-chloro-6-hydrazinopyridazine.
-
Cyclization to form 6-Chloro-[7][8]triazolo[4,3-b]pyridazine: Suspend 3-chloro-6-hydrazinopyridazine (1 eq) in triethyl orthoformate (10 eq). Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux for 8-12 hours. After cooling, remove the excess triethyl orthoformate under reduced pressure. The resulting solid can be purified by recrystallization from ethanol or by column chromatography to give the desired 6-chloro-[7][8]triazolo[4,3-b]pyridazine core.
Protocol 2: Functionalization via Suzuki Cross-Coupling
This protocol details the introduction of an aryl group at the 6-position of the scaffold, a common strategy to enhance potency.
Materials:
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (2 M aqueous solution, 3 eq)
-
1,4-Dioxane
-
Toluene
Procedure:
-
To a reaction vessel, add 6-chloro-[7][8]triazolo[4,3-b]pyridazine (1 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a 2:1 mixture of toluene and 1,4-dioxane.
-
Add the 2 M aqueous solution of sodium carbonate (3 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction to 90-100 °C and stir for 12-18 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final 6-aryl-[7][8]triazolo[4,3-b]pyridazine inhibitor.
Structure-Activity Relationship (SAR) and Data
The potency of triazolo[4,3-b]pyridazine inhibitors is highly dependent on the nature and position of the substituents. Structure-based design and SAR studies have been instrumental in optimizing these compounds.[7] For instance, substitution at the 3- and 6-positions of the triazolopyridazine core is crucial for potent PIM-1 inhibition.
Below is a table summarizing the in vitro activity of representative compounds from the literature. This data highlights key SAR trends.
| Compound ID | R¹ (at position 3) | R² (at position 6) | PIM-1 IC₅₀ (nM) | Reference |
| Cpd 1 | Phenyl | 4-Hydroxyphenylamino | 283 | [12] |
| Cpd 2 | 4-Methoxyphenyl | 4-Hydroxyphenylamino | 163 | [12] |
| Cpd 3 | Phenyl | Amino | Potent (qualitative) | [7] |
| Cpd 4 | 4-Fluorophenyl | Amino | Potent (qualitative) | [7] |
| Cpd 5 | Phenyl | 4-(Methylsulfonyl)phenyl | >10,000 | [14] |
This table is a representative summary; IC₅₀ values can vary based on assay conditions.
Key SAR Insights:
-
Position 6: The nature of the substituent at the 6-position is critical for potency. Amino and substituted amino groups often lead to potent inhibitors.[7]
-
Position 3: Aryl groups at the 3-position are generally well-tolerated, with substitutions on the phenyl ring modulating activity.[12]
-
Solubility and Permeability: While initial compounds showed high potency, further optimization was often required to improve physicochemical properties like solubility and permeability for better drug-like characteristics.[7]
Biological Evaluation: In Vitro PIM-1 Kinase Inhibition Assay
To assess the biological activity of the synthesized compounds, a robust and reliable in vitro kinase assay is essential. Several formats are available, including fluorescence resonance energy transfer (FRET) and luminescence-based assays that measure ADP production.[11][15][16]
Protocol 3: General Protocol for ADP-Glo™ Kinase Assay
This protocol provides a general framework for determining the IC₅₀ of an inhibitor against PIM-1 kinase using the ADP-Glo™ assay format.
Materials:
-
Recombinant human PIM-1 kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[15]
-
ATP
-
PIM-1 substrate peptide (e.g., S6K peptide)[13]
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Reagent and Detection Reagent)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of inhibitor solution (or DMSO for control).
-
2 µL of PIM-1 enzyme in kinase buffer.
-
2 µL of substrate/ATP mixture in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
The triazolo[4,3-b]pyridazine scaffold represents a highly promising starting point for the development of potent and selective PIM-1 kinase inhibitors. The synthetic routes are well-established and amenable to diversification, allowing for extensive exploration of the structure-activity relationship. By combining rational design, efficient synthesis, and robust biological evaluation, researchers can continue to advance this class of compounds towards potential clinical applications in oncology. This guide provides the foundational knowledge and protocols to empower such discovery efforts.
References
- Grey, R., et al. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters.
- Fahmy, H., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances.
- Li, Y., et al. (2026). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. Molecules.
- Ganai, A. M., et al. (2023). Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. ResearchGate.
- Pireddu, R., et al. (2020). Pim kinase inhibitors in cancer: medicinal chemistry insights into their activity and selectivity. Future Medicinal Chemistry.
- Fahmy, H., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Semantic Scholar.
- Unknown Author. (n.d.). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate.
-
Wang, L., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[7][8]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. Available at:
- Wikipedia. (n.d.). PIM1.
- Ganai, A. M., et al. (2025). 1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis. ResearchGate.
- Lamb, M. L., et al. (2013). Novel inhibitors of PIM-1, PIM-2, and PIM-3 protein kinases: medicinal chemistry leading to AZD1208. AACR Journals.
- Holder, S., et al. (2009). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry.
- Manjula, S. N., et al. (n.d.). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. PMC.
- Al-Harbi, S., et al. (n.d.). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. PMC.
- BOC Sciences. (n.d.). PIM kinase Inhibitors-PIM kinase Signaling Pathway.
- Holder, S., et al. (2008). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. ACS Publications.
- Blanco-Aparicio, C., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry.
- Kim, J., et al. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. PMC.
- Chen, W. W., et al. (n.d.). Pim-1 kinase as cancer drug target: An update. PMC.
- Nerviano, A., et al. (n.d.). 6, 7-ring-fused triazolo [4, 3 - b] pyridazine derivatives as pim inhibitors. Google Patents.
- Promega Corporation. (n.d.). PIM1 Kinase Assay.
- Xie, Y., et al. (2015). PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells (Review). Oncology Reports.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for PIM1.
- Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and Clinical Oncology [spandidos-publications.com]
- 6. Pim kinase inhibitors in cancer: medicinal chemistry insights into their activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Dehalogenation in Suzuki Reactions of 3-Bromo-triazolo[4,3-b]pyridazine
Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals facing protodehalogenation (hydrodehalogenation) issues during the late-stage functionalization of 1,2,4-triazolo[4,3-b]pyridazine scaffolds via palladium-catalyzed Suzuki-Miyaura cross-coupling.
Section 1: FAQs – Understanding the Mechanistic Failure
Q1: Why is my 3-bromo-triazolo[4,3-b]pyridazine yielding the dehalogenated byproduct (triazolo[4,3-b]pyridazine) instead of the cross-coupled product? A1: The 1,2,4-triazolo[4,3-b]pyridazine core is a highly electron-deficient heteroaromatic system [4, 5]. While this electron deficiency accelerates the initial oxidative addition of the Palladium(0) catalyst into the C–Br bond, it severely retards the subsequent transmetalation step—especially when coupling with sterically hindered or electron-deficient boronic acids. During this kinetic bottleneck, the long-lived Pd(II)-aryl intermediate becomes highly susceptible to competitive hydride transfer, followed by rapid reductive elimination to yield the dehalogenated arene (Ar–H) [1].
Q2: Where are the hydrides coming from if my reaction does not contain a reducing agent? A2: Hydrides are often generated in situ through β-hydride elimination. This occurs when alkoxide bases (e.g., sodium ethoxide, potassium tert-butoxide) or aliphatic alcohol solvents (e.g., ethanol, methanol, isopropanol) coordinate to the Palladium center [1]. Additionally, trace water in hygroscopic bases can act as a proton source if a sacrificial reductant or amine is present in the reaction matrix [3].
Section 2: Troubleshooting & Optimization Matrices
To successfully outcompete the dehalogenation pathway, the transmetalation step must be accelerated while simultaneously eliminating all potential hydride sources from the reaction environment.
Table 1: Hydride Sources and Mitigation Strategies
| Variable | High Dehalogenation Risk (Avoid) | Low Dehalogenation Risk (Preferred) | Mechanistic Rationale |
| Solvent | EtOH, MeOH, iPrOH, H₂O mixtures | 1,4-Dioxane, Toluene, THF (Anhydrous) | Protic solvents coordinate to Pd and undergo β-hydride elimination, transferring a hydride directly to the metal center [1]. |
| Base | NaOEt, NaOMe, KOtBu, Et₃N | K₃PO₄, Cs₂CO₃, KF | Alkoxide bases and aliphatic amines are potent hydride donors. Inorganic carbonates and phosphates are strictly non-nucleophilic [1]. |
| Additives | None | LiBr or TBAB (0.1 - 1.0 equiv) | Halide salts can favor the formation of the active LnPd(Ar)(X) species, accelerating transmetalation with the boronate nucleophile [2]. |
Table 2: Catalyst & Ligand Selection
| Catalyst System | Transmetalation Rate | Dehalogenation Risk | Application Recommendation |
| Pd(PPh₃)₄ | Slow | High | Not recommended for highly electron-deficient heteroaryls. |
| Pd(dppf)Cl₂ | Moderate | Moderate | Usable, but requires elevated temperatures which may increase side reactions. |
| XPhos Pd G2 | Very Fast | Low | Optimal. The bulky, electron-rich biaryl phosphine ligand forces a highly reactive mono-ligated Pd(0) state, drastically accelerating transmetalation [1, 2]. |
Section 3: Visualizing the Competing Pathways
The diagram below illustrates the kinetic divergence between the desired cross-coupling and the undesired protodehalogenation.
Suzuki catalytic cycle: desired transmetalation vs. competing protodehalogenation pathway.
Section 4: Optimized Experimental Protocol (Self-Validating System)
This methodology utilizes a highly active precatalyst and strictly aprotic conditions to kinetically favor cross-coupling over dehalogenation [1, 5]. It is designed as a self-validating system ; the in-process analytical check directly confirms the integrity of your anhydrous environment.
Materials Required:
-
3-Bromo-1,2,4-triazolo[4,3-b]pyridazine (1.0 equiv, 1.0 mmol)
-
Aryl/Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol) — Excess drives the transmetalation equilibrium.
-
XPhos Pd G2 (0.02 to 0.05 equiv, 2–5 mol%)
-
Anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol) — Must be finely milled and oven-dried.
-
Anhydrous 1,4-Dioxane (10 mL)
Step-by-Step Methodology:
-
System Preparation (Exclusion of Protons): Flame-dry a Schlenk flask or sealed reaction vial containing a magnetic stir bar. Allow it to cool under a continuous stream of dry Argon.
-
Causality: Eliminating ambient moisture prevents water from acting as a proton source during the catalytic cycle.
-
-
Solid Reagent Loading: Add the 3-bromo-triazolo[4,3-b]pyridazine, boronic acid, anhydrous K₃PO₄, and XPhos Pd G2 to the flask.
-
Atmospheric Exchange: Evacuate the flask and backfill with Argon. Repeat this cycle three times.
-
Causality: Oxygen can oxidize the phosphine ligand, deactivating the catalyst and stalling the reaction at the Pd(II) intermediate, which increases the time available for dehalogenation.
-
-
Solvent Addition: Inject anhydrous 1,4-Dioxane via a dry syringe.
-
Reaction Execution: Heat the mixture to 80 °C with vigorous stirring for 2–4 hours.
-
Causality: Vigorous stirring is critical because the reaction is heterogeneous (solid K₃PO₄ suspended in dioxane). Poor mass transfer will slow transmetalation, inadvertently favoring the unimolecular dehalogenation pathway.
-
-
In-Process Validation (LC-MS Check): At the 2-hour mark, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
-
Self-Validation Logic: You should observe the mass of the product (Ar–Ar'). If the mass of the starting material minus bromine plus hydrogen is observed (Ar–H), your system has a hydride leak. Immediately halt the reaction and verify the anhydrous state of your solvent and base.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black, and concentrate under reduced pressure. Purify the crude mixture via flash chromatography.
References
-
Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis. URL: [Link]
-
Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. URL:[Link]
-
Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors. PubMed Central (PMC). URL: [Link]
Technical Support Center: Purification of Crude 3-Bromo-triazolo[4,3-b]pyridazine
Technical Support Center: Purification of Crude 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert-driven strategies for the purification of crude 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. This document offers in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the purification of this important heterocyclic scaffold.
Introduction
3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[4] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. This guide provides practical, field-proven advice to achieve high purity of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine in a question-and-answer format.
Question 1: My crude reaction mixture shows multiple spots on the TLC plate. What are the likely impurities and how should I approach the initial work-up?
Answer: The impurity profile of crude 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine largely depends on the synthetic route employed. A common synthesis involves the cyclization of a hydrazinopyridazine derivative.[5][6] Potential impurities could include unreacted starting materials, such as a halogenated pyridazine or a hydrazine derivative, and partially cyclized intermediates.
Initial Work-up Strategy:
A primary acid-base extraction can be highly effective. The triazolo[4,3-b]pyridazine core is basic due to the presence of nitrogen atoms.
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your target compound should move into the aqueous layer as a protonated salt, while non-basic impurities remain in the organic layer.
-
Basification and Extraction: Separate the aqueous layer and basify it with a suitable base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to a pH of 8-9. This will deprotonate your product.
-
Back-Extraction: Extract the product back into an organic solvent (DCM or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enriched crude product.
This initial purification step can significantly simplify the subsequent chromatographic or recrystallization procedures.
Question 2: I am performing column chromatography, but the separation between my product and a close-running impurity is poor. What can I do to improve the resolution?
Answer: Poor resolution in column chromatography is a common challenge, especially with isomers or structurally similar byproducts. Here are several strategies to enhance separation:
Optimize the Mobile Phase:
The choice of eluent is critical. A good starting point for many nitrogen-containing heterocycles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Fine-tune the Solvent Ratio: If the spots are too close together, try a less polar solvent system to increase the retention time and allow for better separation. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate for optimal column separation.
-
Explore Different Solvent Systems: If adjusting the ratio of your current system is ineffective, consider switching to a different solvent combination. For instance, a dichloromethane/methanol gradient can offer different selectivity compared to an ethyl acetate/hexane system.[2]
Modify the Stationary Phase:
The acidic nature of standard silica gel can sometimes cause issues with basic compounds like pyridazines, leading to tailing and poor separation.
-
Use a Basic Modifier: Add a small amount (0.5-1%) of triethylamine or a few drops of ammonia solution to your eluent system. This will neutralize the acidic silanol groups on the silica surface, improving the peak shape and resolution of basic compounds.[2]
-
Consider an Alternative Stationary Phase: If issues persist, switching to a different adsorbent can be beneficial. Neutral or basic alumina is often a good alternative for acid-sensitive or basic compounds.[7]
Column Packing and Loading:
-
Proper Packing: Ensure your column is packed uniformly to avoid channeling. A slurry packing method is generally preferred.
-
Sample Loading: Avoid overloading the column. A general guideline is to load an amount of crude material that is 1-2% of the mass of the stationary phase. For difficult separations, this may need to be reduced further.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the final purification of 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine to achieve high purity (>98%)?
A1: For achieving high purity, a combination of flash column chromatography followed by recrystallization is often the most effective strategy.
-
Flash Column Chromatography: This technique is ideal for removing the bulk of impurities. A well-optimized flash chromatography protocol (as described in the troubleshooting guide) should yield a product that is significantly purer than the crude material.
-
Recrystallization: This is an excellent final polishing step.[3][8] The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvents to screen for N-heterocycles include ethanol, isopropanol, acetonitrile, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes.
Q2: My purified product is a yellowish solid. Is this expected, and how can I decolorize it?
A2: A yellowish tint in the final product can be due to persistent colored impurities. While some closely related compounds are described as yellow solids, aiming for a white to off-white solid is a good practice for high purity.
If decolorization is necessary, it can often be achieved during recrystallization:
-
Dissolve the Product: Dissolve the compound in a minimal amount of hot recrystallization solvent.
-
Add Activated Charcoal: Add a very small amount of activated charcoal to the hot solution and swirl. Use charcoal sparingly as it can adsorb your product as well.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to form crystals.
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity and identity of 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be clean, with correct chemical shifts and integration values for all protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. For 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine (C₅H₃BrN₄), the expected monoisotopic mass is approximately 197.95 g/mol , with a characteristic isotopic pattern for bromine.[9]
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pack the column.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to dryness and load the dry powder onto the top of the column.
-
Elution: Begin elution with the determined solvent system. If necessary, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed to separate compounds with different polarities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your compound and a few drops of a test solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.
-
Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualization of Purification Workflow
Caption: A decision-making workflow for the purification of 3-Bromo-triazolo[4,3-b]pyridazine.
Data Summary Table
| Parameter | Recommended Value/Range | Notes |
| Column Chromatography | ||
| Stationary Phase | Silica gel (standard) or Alumina (for basic compounds) | Alumina can be neutral or basic. |
| Mobile Phase (starting point) | Ethyl acetate/Hexane or Dichloromethane/Methanol | Optimize ratio based on TLC. |
| Rf of Target Compound | 0.2 - 0.3 | For optimal separation. |
| Basic Modifier (if needed) | 0.5 - 1% Triethylamine | To prevent tailing of basic compounds on silica. |
| Recrystallization | ||
| Suitable Solvents | Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate | Screen for optimal solvent or solvent mixture. |
| Purity Analysis | ||
| Molecular Formula | C₅H₃BrN₄ | |
| Molecular Weight | ~199.01 g/mol | |
| Monoisotopic Mass | ~197.9541 g/mol | [9] |
References
-
Chemistry LibreTexts. Recrystallization. [Link]
-
UCLA Chemistry and Biochemistry. Recrystallization. [Link]
-
Indian Journal of Chemistry. One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta. [Link]
-
MDPI. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. [Link]
-
IAJPS. An Overview On Flash Chromatography. [Link]
-
ACS Publications. Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. [Link]
Sources
- 1. GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine · Issue #518 · OpenSourceMalaria/OSM_To_Do_List · GitHub [github.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 87841-08-5|3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine|BLD Pharm [bldpharm.com]
- 4. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 7. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 8. 3-bromo-[1,2,4]triazolo[4,3-a]pyrazine 97% | CAS: 1159554-51-4 | AChemBlock [achemblock.com]
- 9. PubChemLite - 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine (C5H3BrN4) [pubchemlite.lcsb.uni.lu]
Technical Support Center: 3-Bromo-triazolo[4,3-b]pyridazine Synthesis & Troubleshooting
Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine . While this bicyclic heterocycle is a highly valuable intermediate for kinase inhibitors and receptor modulators, its synthesis—typically via electrophilic bromination of the parent cyclized core—is notoriously prone to byproduct formation.
This guide bypasses generic advice to provide mechanistic causality, self-validating protocols, and precise troubleshooting to help you eliminate over-bromination and heterocyclic ring degradation.
Mechanistic Workflow & Byproduct Mapping
Understanding the divergence between productive synthesis and byproduct formation is the first step in optimizing your yield.
Logical workflow of 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine synthesis and byproduct divergence.
Troubleshooting FAQs: The "Why" and "How"
Q1: I am observing significant dibrominated byproducts in my LC-MS. How can I isolate the mono-brominated target? Expert Insight: The 3-position of the[1,2,4]triazolo[4,3-b]pyridazine core is highly susceptible to electrophilic aromatic substitution. However, once the mono-bromo product is formed, the electron-withdrawing nature of the bromine atom only partially deactivates the ring. If you use a strong brominating agent or an excess of N-bromosuccinimide (NBS) under reflux, secondary bromination readily occurs on the pyridazine ring[1]. Solution:
-
Stoichiometric Control: Strictly limit NBS to 1.05 equivalents.
-
Temperature Profiling: Conduct the addition of NBS at 0 °C and allow it to warm to room temperature (25 °C). Never reflux this specific bromination step.
-
Alternative Reagents: If standard NBS protocols fail, consider using N–X anomeric amides. These novel reagents have demonstrated superior selectivity for mono-bromination in sensitive heterocycles, dramatically increasing yields compared to traditional NBS/AcOH conditions[2].
Q2: My reaction yield is low, and I see a mass corresponding to a ring-opened degradant. What is causing the triazole ring to decompose? Expert Insight: The triazole-fused pyridazine ring is highly sensitive to prolonged exposure to acidic conditions. During bromination with NBS, trace hydrobromic acid (HBr) is generated. If the reaction proceeds overnight, this acidic environment catalyzes the protonation of the triazole nitrogens, making the bridgehead carbon vulnerable to nucleophilic attack by trace water. This leads to irreversible decomposition of the triazole-fused ring[3]. Solution:
-
Time Restriction: Do not leave the reaction overnight. Monitor via UPLC-MS and quench immediately upon completion (typically 2–4 hours).
-
Acid Scavenging: Introduce a mild, non-nucleophilic base (e.g., sodium bicarbonate) during the aqueous workup to neutralize HBr immediately.
Mechanistic pathway of acid-catalyzed triazole ring cleavage during prolonged bromination.
Q3: Which solvent system minimizes byproduct formation during the bromination step? Expert Insight: Traditionally, dipolar aprotic solvents like DMF or halogenated solvents like chloroform are used. However, chloroform can harbor trace HCl/phosgene which exacerbates ring degradation. Furthermore, replacing less-preferred dipolar aprotic solvents with more sustainable, less reactive alternatives can improve impurity profiles and scale-up safety[4]. Solution: For the bromination step, anhydrous dichloromethane (DCM) or acetonitrile (MeCN) are preferred. They provide excellent solubility for the starting material while minimizing solvent-reagent adducts.
Quantitative Data: Reaction Profiling
The following table summarizes the impact of varying reaction conditions on the yield and byproduct distribution during the bromination of[1,2,4]triazolo[4,3-b]pyridazine.
| Reaction Condition | Primary Reagent | Temp / Time | Target Yield (%) | Dibrominated (%) | Ring-Opened (%) |
| Standard Reflux | NBS (1.5 eq) | 60 °C / 12 h | 42% | 25% | 18% |
| Optimized Mild | NBS (1.05 eq) | 25 °C / 3 h | 81% | <5% | <2% |
| Anomeric Amide | Reagent 6 (1.1 eq) | 25 °C / 2 h | 89% | <1% | None detected |
Self-Validating Experimental Protocol
To ensure reproducibility and minimize byproducts, utilize the following optimized, step-by-step methodology. Every step is designed with built-in causality and validation metrics.
Objective: Convert[1,2,4]triazolo[4,3-b]pyridazine to its 3-bromo derivative while suppressing dibromination and ring cleavage.
-
Step 1: System Preparation
-
Action: Dissolve [1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv) in anhydrous dichloromethane (DCM) to a 0.1 M concentration under a nitrogen atmosphere.
-
Causality: Anhydrous conditions prevent nucleophilic attack by water on the protonated intermediate. Nitrogen prevents oxidative degradation.
-
-
Step 2: Reagent Addition
-
Action: Cool the solution to 0 °C using an ice bath. Portion-wise, add N-bromosuccinimide (NBS) (1.05 equiv) over 15 minutes.
-
Causality: Strict stoichiometric control and low temperature mitigate the kinetic formation of dibrominated species by ensuring the electrophile is the limiting reagent.
-
-
Step 3: In-Process Control (IPC) - Self-Validation
-
Action: Remove the ice bath and stir at 25 °C. After 2 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS.
-
Validation Criteria: The reaction is deemed complete when the starting material mass [M+H]+ is <5% relative to the target mass. Do not exceed 4 hours.
-
Causality: Real-time monitoring prevents the transition from productive halogenation to acid-catalyzed ring opening.
-
-
Step 4: Quenching
-
Action: Immediately quench the reaction by adding an equal volume of saturated aqueous NaHCO₃.
-
Causality: This neutralizes the HBr byproduct, instantly halting the acid-catalyzed ring decomposition pathway and neutralizing unreacted electrophiles.
-
-
Step 5: Extraction and Purification
-
Action: Extract the aqueous layer twice with DCM. Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
-
Causality: Rapid phase separation removes water-soluble succinimide byproducts, yielding a highly pure solid suitable for downstream cross-coupling.
-
References
-
Discovery of N–X anomeric amides as electrophilic halogenation reagents. National Institutes of Health (NIH) / PMC.2
-
3-Bromo-[1,2,4]triazolo[4,3-a]pyridine. ChemicalBook.1
-
Design and Synthesis of Selective Modulators for N3-Subunit-Containing NMDA Receptors. Lund University.3
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews - ACS Publications.4
Sources
Technical Support Center: Optimization of 3-Aryl-triazolo[4,3-b]pyridazine Synthesis
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization, Troubleshooting, and Green Methodologies[1]
Executive Summary: The Yield Problem
The synthesis of 3-aryl-triazolo[4,3-b]pyridazines often suffers from two primary bottlenecks:
-
Harsh Cyclization Conditions: The classical dehydration of hydrazides using phosphorous oxychloride (
) or polyphosphoric acid often leads to charring, difficult workups, and yields below 50%.[1] -
Regio-Isomerization: Under thermodynamic control (high heat/acid), the kinetic [4,3-b] product can undergo a Dimroth-type rearrangement to the thermodynamically more stable [1,5-b] isomer, contaminating the final scaffold.
The Solution: Shift from dehydrative cyclization (Method A) to oxidative cyclization (Method B). This guide prioritizes the oxidative route using hypervalent iodine reagents, which consistently delivers yields of 85–95% under mild conditions.
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify where your synthesis is failing.
Figure 1: Diagnostic logic tree for identifying failure points in triazolopyridazine synthesis.
High-Yield Protocols
Protocol A: The "Golden Route" (Oxidative Cyclization)
Recommended for: High value substrates, sensitive functional groups.
This method avoids high heat and strong acids, preventing degradation. It relies on the oxidative cyclization of aryl hydrazones using Iodobenzene Diacetate (IBD) (also known as PIDA).
-
Mechanism: The hydrazinopyridazine condenses with an aldehyde to form a hydrazone. IBD facilitates an intramolecular oxidative attack, closing the triazole ring.
-
Expected Yield: 85–96%
Step-by-Step:
-
Hydrazone Formation: Dissolve 3-hydrazinopyridazine (1.0 equiv) and the appropriate aromatic aldehyde (1.0 equiv) in Ethanol (EtOH). Stir at Room Temperature (RT) for 30–60 mins. The hydrazone usually precipitates. Filter and dry.
-
Cyclization: Suspend the hydrazone (1.0 mmol) in Dichloromethane (DCM) (10 mL).
-
Addition: Add Iodobenzene Diacetate (IBD) (1.1 equiv) portion-wise over 5 minutes at RT.
-
Monitoring: Stir for 30–60 minutes. The solution often clears as the cyclized product forms.
-
Workup: Wash with saturated
(to remove acetic acid byproduct) and brine. Evaporate solvent. -
Purification: Recrystallize from EtOH/DMF if necessary.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Recommended for: Rapid library generation, solvent-free preferences.
Microwave irradiation can accelerate the condensation and cyclization steps, often suppressing side reactions by reducing thermal exposure time.
Step-by-Step:
-
Mix 3-hydrazinopyridazine and the carboxylic acid (or aldehyde) in a microwave vial.
-
Catalyst: Add a catalytic amount of acetic acid or use a solid support like Silica-
. -
Irradiation: Irradiate at 140–150°C for 2–5 minutes (Power: 300–500W).
-
Workup: Cool, extract with EtOAc, and recrystallize.
Comparative Data: Oxidants & Conditions
Select the right reagent based on your lab's capabilities and substrate tolerance.
| Method | Reagent | Reaction Time | Typical Yield | Pros | Cons |
| Oxidative (Recommended) | IBD (PIDA) / DCM | 30–60 min | 85–95% | Mild (RT), metal-free, high purity. | Reagent cost is higher than |
| Oxidative (Alternative) | 1–2 h | 70–80% | Cheap reagents. | Corrosive, harsh workup, lower yield. | |
| Dehydrative (Classical) | 4–12 h | 40–60% | Works for unreactive acids. | Charring , toxic fumes, low yield. | |
| Microwave | AcOH (Catalyst) | 2–5 min | 80–90% | Fast, solvent-free options. | Requires dedicated MW reactor. |
Troubleshooting & FAQs
Q1: My product is forming, but the NMR looks "wrong" (shifts are slightly off).
Diagnosis: You likely have the [1,5-b] isomer instead of the desired [4,3-b]. The Science: This is the Dimroth Rearrangement .[2][3][4] Under acidic or basic conditions (or extreme heat), the triazole ring can open and re-close to the thermodynamically more stable [1,5-b] fused system. Fix:
-
Avoid refluxing in strong acid/base for extended periods.
-
Switch to Protocol A (IBD/DCM) at room temperature. The mild conditions are kinetically controlled, favoring the [4,3-b] product.
Q2: The reaction stalls at the hydrazone stage.
Diagnosis: Steric hindrance or electron-withdrawing groups on the aldehyde. Fix:
-
Add a Lewis Acid catalyst (e.g.,
or ) if using the oxidative route. -
If using IBD, ensure the solvent is dry; water can compete with the nucleophilic closure.
Q3: The product is a sticky tar.
Diagnosis: Polymerization or decomposition due to overheating (common with
-
Immediate: Triturate the tar with cold diethyl ether or methanol to induce precipitation.
-
Prevention: Switch to Ethanol as the solvent and use Microwave irradiation (Protocol B).
Q4: Solubility is a nightmare. I can't get an NMR.
Diagnosis: Triazolopyridazines are planar and stack heavily (pi-pi stacking). Fix:
-
Use TFA-d (Trifluoroacetic acid-d) or DMSO-d6 at 80°C for NMR.
-
For reaction solubility, use DMF or NMP as a co-solvent.
References
-
Mahmoud, M. E., et al. (2024).[1] "Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives." RSC Advances.
-
Tang, C., Li, Z., & Wang, Q. (2013).[1][5] "IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement." Beilstein Journal of Organic Chemistry.
-
Dandia, A., et al. (2012). "Microwave-assisted synthesis of triazoles and their derivatives: a green approach." Journal of Medical Research and Innovation (Contextualized via general microwave heterocycle reviews).
-
Hobbs, W. J. (2022). "Synthesis and Characterization of Unique Pyridazines." Liberty University Senior Honors Theses.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. starchemistry888.com [starchemistry888.com]
- 4. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting poor solubility of triazolopyridazine derivatives in reaction media
Welcome to the Application Scientist Support Center. Triazolopyridazines are highly privileged, rigid heterocyclic scaffolds frequently utilized in the development of kinase inhibitors (e.g., c-Met, CDK4) and BET bromodomain modulators[1][2][3]. However, their planar nature often leads to severe solubility bottlenecks in both aqueous and organic reaction media, complicating synthesis, purification, and downstream biological evaluation.
This guide provides field-proven, mechanistically grounded solutions to overcome these thermodynamic barriers.
Diagnostic Workflow: Triage Your Solubility Issue
Before altering your synthetic route, use the following logical decision tree to determine the most efficient troubleshooting path for your specific reaction conditions.
Logical decision tree for troubleshooting triazolopyridazine solubility in organic synthesis.
FAQ: The Causality of Heterocycle Insolubility
Q: Why do my triazolopyridazine intermediates consistently crash out of solution during synthesis?
A: The insolubility is fundamentally driven by crystal lattice thermodynamics. Triazolopyridazines are flat, rigid, and aromatic, which promotes highly efficient intermolecular
Q: What are the optimal solvent systems for nucleophilic aromatic substitution (
Quantitative Data: Solvent Efficacy Comparison
| Solvent | Boiling Point (°C) | Dielectric Constant ( | Toxicity / Regulatory Status | Solubilization Efficacy for Rigid Heterocycles |
| Dimethyl Sulfoxide (DMSO) | 189 | 49 | Generally Low | Very High |
| N,N-Dimethylformamide (DMF) | 153 | 37 | Reprotoxic (EU Restricted) | High |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32 | Reprotoxic (SVHC) | High |
| 1,4-Dioxane | 101 | 2.2 | Carcinogen suspect | Moderate |
Advanced Troubleshooting Guides
Scenario A: The substrate is completely insoluble even in boiling DMSO.
If your triazolopyridazine derivative remains insoluble in refluxing polar aprotic solvents, traditional solution-phase kinetics will fail. The solution is to bypass dissolution entirely using Mechanochemistry (High-Temperature Ball Milling) . This technique utilizes mechanical force to drive solid-state cross-coupling reactions (e.g., Suzuki-Miyaura), vastly expanding the chemical space of insoluble aryl halides[6][7].
Step-by-step mechanochemical workflow for solid-state synthesis of insoluble heterocycles.
Protocol 1: Solvent-Free Suzuki-Miyaura Cross-Coupling via Ball Milling
-
Preparation: In a stainless steel milling jar, combine the insoluble triazolopyridazine halide (1.0 equiv), boronic acid (1.5 equiv), palladium acetate catalyst (5 mol%), SPhos ligand (10 mol%), and a solid base (e.g.,
, 2.0 equiv)[6]. -
Dispersant Addition: Add a catalytic amount of 1,5-cyclooctadiene. In the absence of a solvent, this acts as a solid-state dispersant and stabilizer for the active palladium species[6].
-
Milling: Add stainless steel grinding balls. Seal the jar and mount it securely on a high-speed ball mill.
-
Mechanical Activation: Mill the mixture at 30 Hz. Apply external heating (via a heat gun or custom heating jacket) to maintain the jar temperature at approximately 90–100 °C, providing the necessary activation energy to overcome the lattice barrier[6].
-
Validation & Isolation: Stop the mill after 90 minutes. Extract the solid mixture directly with a suitable organic solvent (e.g., hot ethyl acetate or THF) and filter through a Celite pad. Self-Validation: Because the starting material is entirely insoluble, only the newly formed, structurally modified (and thus more soluble) coupled product will pass through the filter, leaving unreacted starting material and inorganic salts behind.
Scenario B: The substrate is partially soluble, but reaction kinetics are too slow.
If solid-state synthesis equipment is unavailable, you must alter the thermodynamic profile of the substrate by disrupting its planarity to lower the melting point.
Protocol 2: Transient Solubilizing Tag Strategy
-
Tag Selection: Select a solubilizing appendage, such as a methoxy group, a morpholine ring, or a flexible PEG chain. The introduction of electron-donating groups or flexible alkyl chains significantly reduces the melting point and enhances solvation by disrupting crystal packing[1][3].
-
Installation: Introduce the tag via an
reaction at a highly reactive position (e.g., the C-6 or C-8 position of the triazolo[4,3-b]pyridazine core) prior to the bottleneck synthetic step. -
Execution: Perform your primary cross-coupling or functionalization on the now-soluble intermediate in a standard solvent like DMSO. Monitor via TLC or LC-MS; the reaction should now proceed with standard homogenous kinetics.
-
Cleavage (Optional): If the solubilizing tag is not part of the final intended pharmacophore, utilize a cleavable linker (e.g., a benzyl-protected amine) that can be removed in the final deprotection step.
References
-
Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors, ACS Publications,[Link]
-
Design, synthesis, and biological evaluation of new triazolopyridazine-based derivatives as cyclin dependent kinase-4 inhibitors with apoptosis-inducing and tumor-suppressive effects, PubMed,[Link]
-
Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors, PMC,[Link]
-
Improving solubility via structural modification, ResearchGate,[Link]
-
N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development, WhiteRose,[Link]
-
Toward overcoming solubility issues in organic chemistry, EurekAlert!,[Link]
-
Toward overcoming solubility issues in organic chemistry, ScienceDaily,[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and biological evaluation of new triazolopyridazine-based derivatives as cyclin dependent kinase-4 inhibitors with apoptosis-inducing and tumor-suppressive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Toward overcoming solubility issues in organic chemistry | EurekAlert! [eurekalert.org]
- 7. sciencedaily.com [sciencedaily.com]
Technical Support Center: Troubleshooting Homocoupling in Suzuki-Miyaura Reactions of 3-Bromo-triazolo[4,3-b]pyridazines
Welcome to the Advanced Synthesis Troubleshooting Center. As Application Scientists, we frequently encounter challenges with highly electron-deficient heteroaryl halides. 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine is a privileged scaffold in medicinal chemistry and drug development[1], but its unique electronic properties often lead to frustratingly high levels of boronic acid homocoupling during Suzuki-Miyaura cross-coupling.
This guide provides a mechanistic breakdown and field-proven solutions to suppress these side reactions, ensuring a self-validating and highly reproducible experimental workflow.
Mechanistic Overview: The Root Cause of Homocoupling
Understanding causality is the first step to optimization. Homocoupling in Suzuki reactions typically manifests as the symmetrical biaryl dimer of the boronic acid (Ar'-Ar')[2][3].
For 3-bromo-triazolo[4,3-b]pyridazine, the electron-deficient triazole and pyridazine rings make the initial oxidative addition of Pd(0) exceptionally fast. Consequently, the subsequent transmetalation step becomes the kinetic bottleneck of the catalytic cycle[4]. This rate-limiting step causes an undesirable accumulation of the diorganopalladium(II) intermediate.
If even trace amounts of oxygen are present in the system, the active Pd(0) catalyst is oxidized to a Pd(II)-peroxo complex. This rogue Pd(II) species undergoes rapid, stoichiometric double-transmetalation with your boronic acid, followed by reductive elimination to yield the homocoupled dimer and regenerate Pd(0)[5][6][7].
Caption: Catalytic cycle of Suzuki cross-coupling vs. oxygen-induced homocoupling pathway.
Frequently Asked Questions & Troubleshooting Guide
Q1: I degassed my solvent, but I am still seeing 20-30% homocoupling. What am I missing? A: Standard degassing (e.g., brief sonication or vacuum cycling) is insufficient for electron-deficient substrates like 3-bromo-triazolo[4,3-b]pyridazine. You must perform a rigorous subsurface sparge with Nitrogen or Argon for at least 30 minutes, or utilize the freeze-pump-thaw method[3][6]. Furthermore, water is a major source of dissolved oxygen. If using a biphasic system (e.g., Dioxane/H2O), the aqueous base must be degassed independently before addition[4].
Q2: Is there a chemical additive that can prevent the Pd(II)-mediated homocoupling? A: Yes. The addition of a mild reducing agent, specifically Potassium Formate (HCO2K) , is a highly effective, field-proven strategy[6][7]. Potassium formate reduces rogue Pd(II) species back to the active Pd(0) state without poisoning the catalytic cycle or reducing the oxidative addition product. Adding 0.5 to 1.0 equivalents of HCO2K relative to the substrate can suppress homocoupling to <0.1%[7][8].
Q3: Which catalyst and ligand system is optimal for this specific heterocycle? A: Avoid standard Pd(PPh3)4. The triphenylphosphine ligands are not bulky enough to force rapid reductive elimination, leaving the Pd(II) intermediate vulnerable to side reactions[3]. Instead, utilize a Pd(0) precatalyst like Pd2(dba)3 paired with bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or SPhos [3][4][9]. The extreme steric bulk of XPhos compresses the Ar and Ar' groups together, drastically accelerating reductive elimination and minimizing the lifespan of the diorganopalladium(II) intermediate.
Q4: How does the choice of base affect the reaction? A: Strong bases can accelerate protodeboronation (hydrolysis of the boronic acid to the parent arene), while weak bases slow down transmetalation, exacerbating homocoupling[4]. For 3-bromo-triazolo[4,3-b]pyridazines, intermediate-strength bases like K3PO4 or Cs2CO3 in a biphasic Dioxane/H2O system provide the optimal balance of reactivity and stability[4][5][10].
Data Presentation: Optimization Matrix
The following table summarizes the quantitative impact of systematically optimizing reaction conditions to eliminate boronic acid homocoupling.
| Entry | Catalyst / Ligand | Base | Solvent System | Additive | Atmosphere | Yield (%) | Homocoupling (%) |
| 1 | Pd(PPh3)4 | Na2CO3 (aq) | Dioxane / H2O | None | Air | 32% | 58% |
| 2 | Pd(PPh3)4 | Na2CO3 (aq) | Dioxane / H2O | None | N2 Sparge | 61% | 22% |
| 3 | Pd2(dba)3 / XPhos | K3PO4 (aq) | Dioxane / H2O | None | N2 Sparge | 84% | 7% |
| 4 | Pd2(dba)3 / XPhos | K3PO4 (aq) | Dioxane / H2O | HCO2K | Ar (Strict) | 95% | < 0.5% |
Note: Reactions performed at 80°C for 12 hours. Yields determined by LC-MS integration.
Standard Operating Procedure (SOP): Anaerobic Suzuki Coupling
To ensure a self-validating and reproducible system, follow this step-by-step protocol utilizing the optimized conditions (Entry 4).
Caption: Step-by-step anaerobic experimental workflow for minimizing homocoupling.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv), the arylboronic acid (1.2 equiv), K3PO4 (2.0 equiv), and Potassium Formate (0.5 equiv)[7][9].
-
Atmosphere Exchange: Seal the flask with a rubber septum. Connect to a Schlenk line. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times to ensure the removal of atmospheric oxygen[3].
-
Solvent Degassing: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and HPLC-grade Water. Subsurface sparge the mixture with Argon for a minimum of 30 minutes using a long stainless-steel needle[4][6].
-
Solvent Addition: Transfer the degassed solvent mixture to the Schlenk flask via a gas-tight syringe under positive Argon pressure.
-
Catalyst Addition: Briefly remove the septum under a strong counter-flow of Argon and quickly add Pd2(dba)3 (0.02 equiv) and XPhos (0.04 equiv)[3][9]. Reseal the flask immediately.
-
Reaction Execution: Heat the reaction mixture to 80°C in a pre-heated oil bath with vigorous stirring (800 rpm) to ensure adequate mixing of the biphasic system[3][10].
-
Monitoring & Workup: Monitor the reaction via LC-MS. Upon complete consumption of the bromide (typically 4-8 hours), cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure for downstream purification.
References
-
Miller, W. D., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development.[Link]
-
Huang, R., et al. "Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors." NIH PubMed Central.[Link]
-
Ding, G., et al. "Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings." NIH PubMed Central.[Link]
-
ChemRxiv Preprints. "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes." ChemRxiv. [Link]
-
r/Chempros Community. "How to approach choosing reaction conditions for Suzuki?" Reddit.[Link]
Sources
- 1. Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmcct.com [jmcct.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 甲酸钾 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08954C [pubs.rsc.org]
Column chromatography conditions for purifying brominated heterocycles
Current Status: Operational Subject: Troubleshooting Column Chromatography for Brominated Heterocycles Lead Scientist: Senior Application Specialist
Introduction: The "Heavy & Basic" Paradox
Purifying brominated heterocycles presents a unique "push-pull" chromatographic challenge. You are often fighting two opposing physical properties:
-
The Heterocycle (Polar/Basic): Nitrogen-containing rings (pyridines, indoles, quinolines) possess lone pairs that act as Lewis bases, interacting strongly with acidic silanol groups (
) on standard silica gel. This causes severe peak tailing (streaking). -
The Bromine Substituent (Lipophilic/Labile): The heavy halogen atom adds significant lipophilicity but also introduces steric bulk and electronic sensitivity. On acidic silica, electron-rich brominated systems (e.g., 3-bromoindoles) are susceptible to acid-catalyzed protodebromination or hydrolysis, leading to product loss during purification.
This guide provides modular troubleshooting workflows to resolve these specific conflicts.
Module 1: Troubleshooting Severe Tailing (The Basicity Problem)
Symptom: Your product elutes as a broad streak rather than a tight band, often contaminating later fractions. Root Cause: Residual silanol groups on the silica surface (pH ~5.0) protonate the basic nitrogen of your heterocycle, creating a "stick-and-slip" drag effect.
The Solution: Amine Modification
To resolve this, you must "mask" the silanol sites using a competing base.
Protocol A: The TEA Pre-Flush (Recommended)
Best for: Mildly basic heterocycles where you want to avoid amine contamination in the final NMR.
-
Column Prep: Pack your column with your starting mobile phase (e.g., 10% EtOAc/Hexane).
-
The Flush: Run 2 Column Volumes (CV) of mobile phase containing 1% Triethylamine (TEA) .
-
The Rinse: Run 1 CV of standard mobile phase (no TEA) to remove bulk amine.
-
The Run: Load your sample and run with your standard solvent system. The TEA remains bound to the active silanol sites, shielding your product.
Protocol B: Constant Additive (For Difficult Cases)
Best for: Highly basic species (pyridines, imidazoles) that still streak after a pre-flush.
-
Add 0.1% to 0.5% TEA or 1% NH₄OH directly to both the weak and strong solvents in your mobile phase.
-
Note: You must rotovap fractions thoroughly or perform a dilute acid wash (if product stability permits) to remove the additive after collection.
Decision Logic: When to Modify?
Module 2: The "Disappearing Product" (Stability & Acidity)
Symptom: The crude NMR shows a clean product, but after the column, the mass recovery is low, or new "de-brominated" spots appear on TLC. Root Cause: Acid-Catalyzed Decomposition. Electron-rich brominated heterocycles (especially indoles and pyrroles) can undergo protodebromination (replacement of Br with H) or polymerization on the acidic surface of standard silica gel.
Comparative Analysis of Stationary Phases
| Stationary Phase | Surface pH | Suitability for Brominated Heterocycles | Notes |
| Standard Silica (Irregular) | Acidic (~5.0) | Low for sensitive substrates | High surface area but high risk of degradation. |
| Neutral Silica | Neutral (~7.0) | Medium | Better stability, but expensive and harder to source. |
| Basic Alumina (Act.[1] III) | Basic (~9.5) | High | Gold Standard for acid-sensitive bromides. Retains acidic impurities while eluting basic heterocycles. |
| C18 (Reverse Phase) | Neutral | High | Excellent for polar bromides, but requires aqueous workup/lyophilization. |
Protocol: Switching to Basic Alumina
If you observe decomposition on silica TLC plates (spot turns brown or streaks after sitting):
-
Do NOT use Silica.
-
Purchase Basic Alumina (Brockmann Activity III) .
-
Solvent Adjustment: Alumina is more polar than silica. You will likely need a less polar mobile phase (e.g., if Silica required 30% EtOAc, Alumina might require 10% EtOAc) to achieve the same Rf.
-
Loading: strictly avoid acid in the loading solvent (e.g., do not use chloroform which may contain HCl traces; use DCM stabilized with amylene).
Module 3: The "Solubility Trap" (Loading Techniques)
Symptom: Poor separation despite a good TLC Rf difference (
The Solution: Dry Loading (Celite vs. Silica)
Dry loading eliminates solvent mismatch effects.
Protocol: The Celite Dry Load (Recommended)
Why Celite? Unlike silica, Celite is inert. Drying a brominated compound onto silica and heating it (rotovap) can induce degradation before the column even starts. Celite prevents this.
-
Dissolve: Dissolve crude mixture in minimum DCM or Acetone.
-
Mix: Add Celite 545 (ratio: 2g Celite per 1g crude).
-
Evaporate: Rotovap until a free-flowing powder is obtained. Caution: Ensure no solvent clumps remain.
-
Load: Pour the powder on top of the pre-packed column (or into a solid load cartridge).
-
Cap: Add a layer of sand or a frit on top of the Celite to prevent disturbance.
Frequently Asked Questions (FAQ)
Q: My brominated compound is not UV active. How do I detect it? A: This is rare; bromine is a heavy atom but usually does not quench UV fluorescence of a heterocycle. However, if true:
-
Iodine Stain: Brominated compounds turn brown/yellow rapidly.
-
KMnO₄ Stain: Works if there are oxidizable alkenes or alcohols, but less specific to the bromine.
-
Mass Spec (ELSD/MS): If using automated flash (e.g., Teledyne ISCO/Biotage), switch to "All Wavelengths" or use an ELSD detector which detects based on mass, not chromophores.
Q: Can I use C18 (Reverse Phase) for brominated compounds? A: Yes, and it is often superior. Bromine adds significant lipophilicity. On C18, brominated compounds retain strongly, often separating well from non-brominated precursors (which elute earlier).
-
Tip: Use a water/acetonitrile gradient. The C-Br bond is generally more stable in neutral aqueous buffers than on acidic normal-phase silica.
Q: Why is my product turning green/blue on the column? A: This often indicates oxidation or the formation of a charge-transfer complex, common with indole/pyrrole derivatives on silica.
-
Immediate Action: Stop the run. Flush immediately with a polar solvent (10% MeOH/DCM) to recover whatever is left. Switch to Neutral Alumina for the next attempt.
References
-
Teledyne ISCO. (2012). RediSep Amine Functionalized Columns: Application Note AN65. (Demonstrates amine silica utility for basic heterocycles without TEA).
-
Sorbent Technologies. (2023). HOW TO: Sample loading methods in flash chromatography. (Details Liquid vs. Dry loading for solubility issues).
-
BenchChem. (2025).[2][3][4] Technical Support Center: Purification of Indole Derivatives.[2] (Discusses Alumina vs. Silica for acid-sensitive substrates).
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? (Explains the mechanism of silanol masking).
-
Biotage. (2023).[5] Dry loading vs. liquid loading, which provides better flash column chromatography results? (Comparative data on band broadening).
Sources
Managing reaction temperature to avoid degradation of 3-Bromo-triazolo[4,3-b]pyridazine
Welcome to the technical support center for 3-Bromo-triazolo[4,3-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing reaction temperatures to prevent the degradation of this valuable synthetic intermediate. Our goal is to ensure the integrity of your experiments and the successful synthesis of your target molecules.
Introduction
3-Bromo-triazolo[4,3-b]pyridazine is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide range of biologically active compounds. However, its utility can be compromised by thermal instability, leading to degradation and the formation of unwanted byproducts. This guide provides a comprehensive overview of the potential degradation pathways and offers practical solutions to mitigate these issues by carefully controlling the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of 3-Bromo-triazolo[4,3-b]pyridazine?
A1: While a definitive decomposition temperature for 3-Bromo-triazolo[4,3-b]pyridazine is not extensively published, structurally related nitrogen-rich heterocyclic compounds are generally stable up to 250°C.[1][2] However, degradation can occur at lower temperatures depending on the specific reaction conditions, such as the presence of nucleophiles, bases, or catalysts.
Q2: How should I store 3-Bromo-triazolo[4,3-b]pyridazine to ensure its stability?
A2: To maintain its integrity, 3-Bromo-triazolo[4,3-b]pyridazine should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and oxygen, which can contribute to degradation over time.
Q3: What are the primary modes of degradation for this compound at elevated temperatures?
A3: The two most probable degradation pathways at elevated temperatures are:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the triazolo[4,3-b]pyridazine ring system makes the C-Br bond susceptible to attack by nucleophiles, especially at higher temperatures.[3]
-
Reductive Dehalogenation: In the presence of a reducing agent or certain catalysts (like palladium), the C-Br bond can be cleaved, leading to the formation of the parent triazolo[4,3-b]pyridazine.[4][5] This can be an issue in reactions like Suzuki or Buchwald-Hartwig couplings if the temperature is not properly controlled.
Q4: Can the color of my reaction mixture indicate degradation?
A4: Yes, a significant change in color, such as darkening or the formation of a black precipitate (often palladium black in cross-coupling reactions), can be an indicator of compound degradation or catalyst decomposition, which is often exacerbated by excessive heat.[6]
Troubleshooting Guide: Managing Reaction Temperature
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low or no yield in a cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
| Question | Potential Cause & Explanation | Recommended Action |
| My Suzuki coupling reaction with 3-Bromo-triazolo[4,3-b]pyridazine is sluggish or failing. Should I increase the temperature? | While it may seem intuitive to increase the temperature to drive a sluggish reaction, excessive heat can lead to several problems. These include the degradation of the starting material through reductive dehalogenation, catalyst decomposition (indicated by the formation of palladium black), and homocoupling of the boronic acid.[6][7] | Instead of immediately increasing the temperature, first verify the quality of your reagents (boronic acid, catalyst, ligand, and base). Ensure your solvents are properly degassed to remove oxygen.[6] Consider screening different ligands, bases, or solvent systems at a moderate temperature (e.g., 80-100°C). If you must increase the temperature, do so incrementally (e.g., in 10°C steps) while closely monitoring the reaction by TLC or LC-MS. |
| I'm observing the formation of the debrominated triazolo[4,3-b]pyridazine as a major byproduct. | This is a classic sign of reductive dehalogenation. This can be caused by several factors exacerbated by high temperatures: 1) In-situ reduction of the palladium(II) precatalyst to palladium(0) can sometimes consume the aryl halide. 2) The presence of reducing agents in the reaction mixture. 3) Thermal decomposition of the starting material. | Optimize the reaction to run at the lowest possible temperature. Consider using a Pd(0) source (e.g., Pd(PPh₃)₄) to avoid the reduction step of a Pd(II) precatalyst.[6] Ensure that all reagents are pure and free of any reducing contaminants. |
Issue 2: Formation of multiple, unidentified side products.
| Question | Potential Cause & Explanation | Recommended Action |
| My reaction is producing a complex mixture of products that are difficult to separate. Could this be due to thermal degradation? | High reaction temperatures can provide the activation energy for various side reactions. For 3-Bromo-triazolo[4,3-b]pyridazine, this could involve ring-opening or reactions with the solvent or other components in the mixture. The C-Br bond is a reactive site, and at high temperatures, its reactivity can become less selective. | Run the reaction at a lower temperature for a longer period. Use a more active catalyst/ligand system that allows for lower reaction temperatures.[8] It is also advisable to perform a small-scale control experiment where 3-Bromo-triazolo[4,3-b]pyridazine is heated in the reaction solvent without other reagents to assess its stability under those conditions. |
Issue 3: Reaction mixture turns dark brown or black.
| Question | Potential Cause & Explanation | Recommended Action |
| During my palladium-catalyzed reaction, the mixture turned black. What does this signify? | The formation of a black precipitate is often indicative of the formation of palladium black, which is finely divided metallic palladium. This is a sign of catalyst decomposition and results in a loss of catalytic activity. High temperatures are a common cause of this decomposition.[6] | Use a lower reaction temperature. Ensure you are using the correct ligand-to-metal ratio, as an insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[6] Consider using a more robust catalyst system, such as a precatalyst with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), which are known to stabilize the palladium center at higher temperatures. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with Temperature Control
-
To a reaction vessel, add 3-Bromo-triazolo[4,3-b]pyridazine (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if necessary.
-
Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80°C) and monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
If the reaction is slow, consider increasing the temperature in small increments (10°C) and continue to monitor closely for the appearance of byproducts.
-
Upon completion, cool the reaction to room temperature and proceed with the workup and purification.
Protocol 2: Monitoring Thermal Degradation by HPLC
-
Prepare a standard solution of 3-Bromo-triazolo[4,3-b]pyridazine of known concentration in the reaction solvent.
-
Inject the standard into the HPLC to obtain a reference chromatogram and retention time.
-
In a separate vial, heat a sample of the standard solution at the intended reaction temperature.
-
At regular intervals (e.g., every hour), take an aliquot of the heated solution, cool it to room temperature, and inject it into the HPLC.
-
Compare the chromatograms over time. A decrease in the peak area of the starting material and the appearance of new peaks will indicate the extent and rate of degradation.
Visualization of Potential Degradation Pathways
Sources
- 1. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Addressing catalyst poisoning in reactions with nitrogen-containing heterocycles
Status: Operational 🟢 Current Wait Time: 0 minutes Specialist: Senior Application Scientist
Welcome to the Support Center
You have reached the Tier 3 Advanced Troubleshooting unit. We understand you are likely experiencing stalled conversions, unexplained low yields, or sudden catalyst deactivation when working with nitrogen-containing heterocycles (pyridines, imidazoles, pyrimidines, etc.).
These substrates are notorious "catalyst sponges." Their basic nitrogen atoms possess high-energy lone pairs that bind aggressively to electrophilic transition metals (Pd, Pt, Rh, Ir), effectively shutting down the catalytic cycle by displacing labile ligands or blocking active sites.
This guide overrides standard protocols. It is designed to help you diagnose , mitigate , and recover your reaction.
Module 1: Diagnostic Hub
Before applying a fix, confirm that N-heterocycle poisoning is the root cause.
Symptom Checker
| Symptom | Probability of Poisoning | Differential Diagnosis |
| Reaction stops at ~20-50% conversion | High | Product inhibition. The product might be a better ligand than the substrate. |
| Instant color change (e.g., Pd black) | Medium | Catalyst decomposition due to instability (not necessarily poisoning, but poisoning can destabilize the complex). |
| No reaction (0% conversion) | High | The substrate is sequestering the catalyst immediately upon addition. |
| Rate slows down over time | High | Competitive binding as concentration of N-heterocycle (or product) increases relative to reagents. |
The Mechanism of Failure
The diagram below illustrates the "Off-Cycle" trap where your catalyst is currently stuck.
Figure 1: The kinetic trap. Nitrogen lone pairs (
Module 2: The "Anti-Poison" Toolkit
We recommend three primary strategies to prevent the N-heterocycle from binding to your metal center.
Strategy A: Lewis Acid Additives (The "Decoy" Method)
Logic: Add a sacrificial Lewis acid that binds to the N-heterocycle's lone pair stronger than the catalyst does. This "masks" the nitrogen.
-
Best for: C-H activation, Hydrogenation.[1]
-
Common Additives:
, , , . -
Protocol Note: The Lewis acid must be compatible with your nucleophile (avoid with Grignards/strong bases).
Strategy B: Steric Shielding (The "Bouncer" Method)
Logic: Use bulky, electron-rich ligands that physically block the approach of the N-heterocycle while allowing smaller reactive substrates (like oxidative addition partners) to enter.
-
Best for: Cross-coupling (Buchwald-Hartwig, Suzuki).
-
Recommended Ligands:
-
Buchwald Phosphines: XPhos, BrettPhos, RuPhos (The bottom dialkylphosphino ring interacts with the metal, creating a protective pocket).
-
NHCs: IPr, IMes (High steric bulk "fan" shape).
-
Strategy C: Protonation (The "Masking" Method)
Logic: Protonating the pyridine nitrogen (
-
Reagents: Run the reaction in acidic media (Acetic acid, TFA) or add stoichiometric HCl.
Module 3: Protocol Library
Select the workflow that matches your reaction type.
Protocol 1: Hydrogenation of Pyridines/Quinolines
Addressing the issue where the substrate poisons the heterogeneous catalyst (Pd/C, PtO2).
The Fix: Acidic Activation.
-
Preparation: Dissolve your N-heterocycle substrate (1.0 equiv) in a protic solvent (Methanol or Ethanol).
-
Acidification: Add 1.1 equivalents of concentrated HCl or use Acetic Acid as the co-solvent (10-20% v/v).
-
Why: This forms the pyridinium salt. The
cannot coordinate to the metal surface.
-
-
Catalyst Addition: Add 5-10 wt% of
(Adams' Catalyst) or .-
Note:
is often more robust for initial aromatic reduction than Pd.
-
-
Hydrogenation: Pressurize with
(1-5 bar usually suffices for activated rings; 50 bar for unactivated). -
Workup: Upon completion, filter the catalyst. Neutralize the filtrate with
to liberate the free amine product.
Protocol 2: Buchwald-Hartwig Coupling of Amino-Pyridines
Addressing the issue where the pyridine nitrogen binds Pd, stopping the amination.
The Fix: Pre-catalysts & Bulky Ligands.
Recommended System: Pd-PEPPSI-IPr or XPhos-Pd-G4.
-
Setup: In a glovebox or under strict Argon counter-flow.
-
Reagents:
-
Aryl Halide (1.0 equiv)[4]
-
Amino-Pyridine (1.2 equiv)
-
Base:
(for strong bases) or (weaker base). Avoid KOtBu if sensitive functional groups exist.
-
-
Catalyst Cocktail:
-
Source: XPhos-Pd-G4 (1-2 mol%).
-
Why: The G4 precatalyst ensures rapid reduction to Pd(0) without requiring an induction period where the N-heterocycle could sequester the Pd(II).
-
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous).[5]
-
Temperature: Heat to 80–100 °C.
-
Tip: If conversion stalls, spike with an additional 1 mol% catalyst. If it resumes, you have poisoning (catalyst death). If not, you have product inhibition.
-
Module 4: Advanced Troubleshooting (FAQ)
Q: I added
-
Correction: Switch to a milder, non-nucleophilic Lewis acid like
(triethylborane) or . These bind nitrogen well but are less likely to attack electrophilic functional groups [1].
Q: My reaction works on 50mg scale but fails completely on 5g scale. Is this poisoning? A: Likely. On a small scale, trace oxygen or higher effective catalyst loadings often mask poisoning effects. On a large scale, the ratio of N-heterocycle to surface area (heterogeneous) or dissolved Pd (homogeneous) is more punishing.
-
Correction: Perform a "Standard Addition" test. Add 10% of the N-heterocycle to a standard "easy" reaction (e.g., iodobenzene + aniline). If the easy reaction dies, your heterocycle is the poison.
Q: Can I just add more catalyst?
A: Diminishing returns will hit you hard. If
-
Correction: Change the nature of the catalyst (Ligand switch) rather than the amount.
References
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles . National Institutes of Health (PMC). Available at: [Link]
-
The roles of Lewis acids in nickel catalysis . Royal Society of Chemistry. Available at: [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles . MDPI. Available at: [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Hydrogenation of N‐Heterocycles Catalyzed by NNP–Manganese(I) Pincer Complexes at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to BRD4 Inhibitory Activity: 3-Substituted-Triazolo[4,3-b]pyridazine Derivatives versus JQ1
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical target for therapeutic intervention in oncology and inflammatory diseases. The development of small molecule inhibitors that can effectively and selectively target BRD4 is an area of intense research. This guide provides an in-depth, objective comparison of a promising series of[1][2][3]triazolo[4,3-b]pyridazine-based BRD4 inhibitors against the well-established benchmark compound, JQ1. We will delve into their respective inhibitory activities, supported by experimental data, and provide detailed protocols for assessing BRD4 engagement.
Introduction: The Significance of BRD4 Inhibition
BRD4 is a key epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails and other proteins.[4] This interaction is crucial for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to chromatin, thereby promoting the expression of a host of genes involved in cell cycle progression and proliferation.[2] Notably, the proto-oncogene c-Myc is a primary target of BRD4-mediated transcription, and its dysregulation is a hallmark of numerous cancers.[2][5] Consequently, inhibiting the interaction between BRD4 and acetylated histones presents a compelling strategy to downregulate c-Myc expression and arrest cancer cell growth.
JQ1, a thienotriazolodiazepine, was a pioneering potent and selective BET inhibitor that has been instrumental in validating this therapeutic approach.[6] Its high affinity for the acetyl-lysine binding pocket of BET bromodomains has made it an invaluable tool for studying the biological consequences of BET inhibition.[6] However, the quest for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic properties is ongoing. The[1][2][3]triazolo[4,3-b]pyridazine scaffold has recently been identified as a promising starting point for the development of new BRD4 inhibitors.[4][7]
Comparative Analysis of BRD4 Inhibitory Activity
For the purpose of this guide, we will compare the well-characterized inhibitor JQ1 with a representative compound from a series of[1][2][3]triazolo[4,3-b]pyridazine derivatives, designated here as Compound 5 , which was identified as a promising initial hit in recent studies.[4][7]
Chemical Structures
The chemical structures of JQ1 and the core[1][2][3]triazolo[4,3-b]pyridazine scaffold are presented below.
| Compound | Chemical Structure |
| JQ1 | |
| [1][2][3]triazolo[4,3-b]pyridazine Core |
Note: The specific substitutions on the[1][2][3]triazolo[4,3-b]pyridazine core for Compound 5 can be found in the cited literature.[4][7]
In Vitro BRD4 Inhibitory Potency
The inhibitory activity of both compounds against the first bromodomain of BRD4 (BRD4-BD1) has been determined using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. This assay measures the ability of a compound to disrupt the interaction between BRD4 and an acetylated histone peptide.
| Compound | BRD4-BD1 IC50 | Reference |
| JQ1 | 77 nM | [6] |
| Compound 5 ([1][2][3]triazolo[4,3-b]pyridazine derivative) | Micromolar (µM) range | [4][7] |
As the data indicates, JQ1 exhibits potent, nanomolar-range inhibition of BRD4-BD1. The initial hit from the[1][2][3]triazolo[4,3-b]pyridazine series, Compound 5, demonstrates BRD4-BD1 inhibition in the micromolar range.[4][7] While less potent than JQ1 in its initial form, this scaffold provides a valuable starting point for further chemical optimization to enhance potency.
Cellular Activity and Downstream Effects
The ultimate measure of a BRD4 inhibitor's utility lies in its ability to elicit a biological response in a cellular context. A key downstream effect of BRD4 inhibition is the suppression of c-Myc gene expression.
JQ1: A Potent Suppressor of c-Myc
Numerous studies have demonstrated that JQ1 effectively downregulates c-Myc expression in a variety of cancer cell lines.[2][5][8] This leads to cell cycle arrest, typically at the G1 phase, and can induce apoptosis in susceptible cancer cells.[2][5] The sensitivity of cancer cells to JQ1 often correlates with their dependence on c-Myc for survival.[8]
[1][2][3]triazolo[4,3-b]pyridazine Derivatives: Emerging Cellular Effects
While extensive cellular data for the specific "Compound 5" is still emerging, studies on other optimized derivatives from the triazolopyridazine series have shown promising cellular activity. For instance, the optimized compound AZD5153, which is based on a triazolopyridazine core, has demonstrated potent in vitro and in vivo effects, including c-Myc downregulation and tumor growth inhibition in xenograft models.[9] Other derivatives of this scaffold have been shown to induce cell cycle arrest and apoptosis in cancer cells.[10][11]
Experimental Protocols: A Guide to Assessing BRD4 Inhibition
To ensure the reproducibility and validity of experimental findings, a detailed and robust assay protocol is essential. The AlphaScreen assay is a widely used method for quantifying the inhibition of the BRD4-histone interaction in a high-throughput format.[1][12]
AlphaScreen Assay for BRD4 Inhibition
Principle: This bead-based proximity assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity. In this application, a GST-tagged BRD4 protein is captured by Glutathione-coated Donor beads, and a biotinylated acetylated histone peptide is captured by Streptavidin-coated Acceptor beads. The interaction between BRD4 and the histone peptide brings the beads together, generating a luminescent signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.[1][12]
Caption: Principle of the BRD4 AlphaScreen assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
-
Serially dilute the test compounds (e.g., 3-Bromo-triazolo[4,3-b]pyridazine derivative and JQ1) in assay buffer.
-
Prepare a solution of GST-tagged BRD4-BD1 protein in assay buffer.
-
Prepare a solution of biotinylated histone H4 peptide in assay buffer.
-
Prepare suspensions of Glutathione Donor beads and Streptavidin Acceptor beads in assay buffer according to the manufacturer's instructions. Keep the beads protected from light.
-
-
Assay Plate Setup (384-well format):
-
Add a small volume (e.g., 5 µL) of the serially diluted test compounds to the appropriate wells. Include wells for positive control (e.g., JQ1 at a high concentration) and negative control (vehicle, e.g., DMSO).
-
Add the GST-tagged BRD4-BD1 protein solution (e.g., 5 µL) to all wells except the blank.
-
Add the biotinylated histone H4 peptide solution (e.g., 5 µL) to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibration.
-
-
Bead Addition and Signal Detection:
-
Add the Glutathione Donor bead suspension (e.g., 5 µL) to all wells.
-
Incubate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Add the Streptavidin Acceptor bead suspension (e.g., 5 µL) to all wells.
-
Incubate again in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Experimental workflow for the AlphaScreen assay.
Conclusion and Future Perspectives
This guide provides a comparative overview of a[1][2][3]triazolo[4,3-b]pyridazine-based BRD4 inhibitor and the established compound JQ1. While JQ1 remains a highly potent and valuable tool compound, the emergence of novel scaffolds like the triazolopyridazines highlights the continuous effort to develop next-generation BET inhibitors. The initial micromolar potency of the triazolopyridazine series provides a solid foundation for medicinal chemistry efforts to enhance their activity to rival that of JQ1.
Future studies should focus on a comprehensive structure-activity relationship (SAR) to optimize the potency and selectivity of the[1][2][3]triazolo[4,3-b]pyridazine scaffold. Furthermore, a detailed characterization of the cellular effects of these optimized compounds, including their impact on the broader transcriptome and their efficacy in in vivo cancer models, will be crucial in determining their therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for conducting such preclinical evaluations.
References
-
A bead-based proximity assay for BRD4 ligand discovery. PMC - NIH. [Link]
-
BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo. PMC - NIH. [Link]
-
Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells. PMC - NIH. [Link]
-
BET inhibitor JQ1 induces apoptosis of ovarian and endometrial endometrioid carcinoma cells by downregulating c‑Myc. Spandidos Publications. [Link]
-
The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer. ProQuest. [Link]
-
The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition. Oncotarget. [Link]
-
A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy. Frontiers. [Link]
-
A Bead-Based Proximity Assay for BRD4 Ligand Discovery. PubMed. [Link]
-
BRD4 (BD1) Inhibitor Screening Assay Kit. AMSBIO. [Link]
-
Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[1][2][3]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153). PubMed. [Link]
-
Crystal structure of[1][2][3] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain ... PMC. [Link]
-
(PDF) Crystal structure of[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. ResearchGate. [Link]
-
Selected[1][2][3]triazolo[4,3-b]pyridazine derivatives for BETi. (a) The... ResearchGate. [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing. [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Semantic Scholar. [Link]
-
Targeting the bromodomain and extra-terminal domain (BET) proteins in cancer. Springer Nature. [Link]
-
6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. Synthonix. [Link]
Sources
- 1. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncology Letters [spandidos-publications.com]
- 4. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - ProQuest [proquest.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A Bead-Based Proximity Assay for BRD4 Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of triazolopyridazines and benzothiadiazines as BRD4 inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, has emerged as a critical target for therapeutic intervention in oncology and inflammatory diseases. BRD4 acts as an epigenetic "reader," recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes such as c-Myc. The development of small molecule inhibitors that disrupt this interaction is a highly active area of research. This guide provides a detailed comparison of two heterocyclic scaffolds, triazolopyridazines and benzothiadiazines, in the context of their efficacy and potential as BRD4 inhibitors.
The Central Role of BRD4 in Disease
BRD4 is a key regulator of gene expression, and its dysregulation is implicated in a variety of cancers, including acute myeloid leukemia (AML), multiple myeloma, and solid tumors.[1] By binding to acetylated histones at super-enhancers, BRD4 facilitates the transcription of genes essential for cancer cell proliferation and survival.[1] Therefore, inhibiting the function of BRD4 presents a promising therapeutic strategy to suppress oncogenic transcription programs.
Triazolopyridazines: A Clinically Advanced Class of BRD4 Inhibitors
The triazolopyridazine scaffold has been extensively explored and has yielded potent and selective BRD4 inhibitors, with some compounds advancing into clinical trials. These molecules typically function by mimicking the acetylated lysine moiety, thereby competitively binding to the hydrophobic pocket of the BRD4 bromodomains (BD1 and BD2).
Mechanism of Action and Binding Mode
Triazolopyridazine-based inhibitors, such as the well-characterized bivalent inhibitor AZD5153, have demonstrated high-affinity binding to both bromodomains of BRD4.[1][2] This bivalent binding can lead to enhanced potency and a more durable pharmacological effect compared to monovalent inhibitors.[2] The triazolo-group often forms a key hydrogen bond with the conserved asparagine residue (Asn140 in BD1) within the acetyl-lysine binding pocket, a critical interaction for potent inhibition.[3]
Caption: Mechanism of BRD4 inhibition by triazolopyridazines.
Efficacy and Preclinical Data
A significant body of preclinical data supports the efficacy of triazolopyridazine-based BRD4 inhibitors. These compounds have demonstrated potent inhibition of BRD4 binding in biochemical assays and have shown robust anti-proliferative activity in various cancer cell lines, particularly those dependent on c-Myc expression, such as the MV4-11 acute myeloid leukemia cell line.
| Compound Class | Example Compound | Target | IC50 (nM) | Cellular Activity (MV4-11 IC50) | Reference |
| Triazolopyridazine | AZD5153 | BRD4 (Bivalent) | Not explicitly stated, but potent | Potent antiproliferative effects | [2] |
| Triazolopyridine | Compound 12m | BRD4 BD1 | Potent inhibition | 20 nM | [3] |
| [2][4][5]triazolo[4,3-b]pyridazine | Derivative Series | BRD4 BD1 | Micromolar range | Not specified | [6] |
Benzothiadiazines: An Emerging Scaffold with Anticancer Potential
In contrast to the well-established role of triazolopyridazines as BRD4 inhibitors, the benzothiadiazine scaffold is a more nascent area of investigation for this specific target. However, benzothiadiazine derivatives have a long history in medicinal chemistry and have been investigated for a wide range of biological activities, including diuretic, antiviral, and, importantly, anticancer effects.[7][8]
Rationale for Exploring Benzothiadiazines as BRD4 Inhibitors
While direct evidence of benzothiadiazines potently inhibiting BRD4 is currently limited in publicly available literature, several factors support the exploration of this scaffold:
-
Proven Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of benzothiadiazine derivatives against various cancer cell lines.[5][7] Although the mechanisms of action in these studies were not always elucidated or were attributed to other targets like mitochondrial complex II, the consistent anticancer activity suggests that the scaffold is a promising starting point for the development of novel oncology drugs.[5]
-
Structural Similarity to Known BRD4 Inhibitors: The bicyclic, heterocyclic nature of the benzothiadiazine core shares some structural similarities with other known BRD4 inhibitor scaffolds. This provides a basis for rational drug design and modification of the benzothiadiazine backbone to optimize for BRD4 binding.
-
Favorable Physicochemical Properties: Benzothiadiazine derivatives often possess drug-like properties, and their synthesis is generally well-established, allowing for the generation of diverse chemical libraries for screening.[7]
The exploration of the benzothiadiazine scaffold for BRD4 inhibition represents a promising, albeit less mature, avenue of research compared to the triazolopyridazine class.
Experimental Protocols for Efficacy Evaluation
To rigorously compare the efficacy of novel triazolopyridazine and potential benzothiadiazine-based BRD4 inhibitors, a standardized set of biochemical and cellular assays is essential.
Biochemical Assays for BRD4 Inhibition
a) AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is a common method to quantify the binding of an inhibitor to a bromodomain.
-
Principle: The assay relies on the competition between the test inhibitor and a biotinylated acetylated histone peptide for binding to a GST-tagged BRD4 bromodomain. Donor beads are coated with an anti-GST antibody, and acceptor beads are coated with streptavidin. When the histone peptide binds to the BRD4 bromodomain, the beads are brought into close proximity, generating a chemiluminescent signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
Protocol:
-
Incubate GST-tagged BRD4 bromodomain (BD1 or BD2) with glutathione donor beads.
-
Incubate a biotinylated histone H4 peptide with streptavidin acceptor beads.
-
Prepare serial dilutions of the test compound (triazolopyridazine or benzothiadiazine derivative).
-
In a microplate, combine the BRD4-bound donor beads, histone-bound acceptor beads, and the test compound in an appropriate assay buffer.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Read the AlphaScreen signal on a compatible plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
-
Caption: Workflow for the AlphaScreen assay.
b) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another robust method for quantifying inhibitor binding in a homogeneous format.
-
Principle: This assay typically uses a terbium-labeled donor (e.g., anti-GST antibody) and a dye-labeled acceptor (e.g., streptavidin-labeled fluorophore). Binding of a biotinylated histone peptide to a GST-tagged BRD4 protein brings the donor and acceptor into proximity, resulting in a FRET signal. An inhibitor competes with the histone peptide, disrupting the FRET.
-
Protocol:
-
Dilute the test compounds to the desired concentrations in assay buffer.
-
In a microplate, add the test compounds, followed by a mixture of GST-tagged BRD4 and biotinylated histone peptide.
-
Incubate to allow for binding equilibrium.
-
Add a detection mixture containing a terbium-labeled anti-GST antibody and a streptavidin-labeled acceptor fluorophore.
-
Incubate to allow the detection reagents to bind.
-
Measure the TR-FRET signal at two wavelengths (donor and acceptor emission) using a suitable plate reader.
-
Calculate the ratio of the acceptor to donor fluorescence and determine the IC50 values.
-
Cellular Assay for Anti-Proliferative Activity
MV4-11 Cell Viability Assay
The MV4-11 cell line is a human acute myeloid leukemia line that is highly dependent on BRD4 for its proliferation, making it an excellent model for assessing the cellular efficacy of BRD4 inhibitors.
-
Principle: This assay measures the metabolic activity of the cells, which is directly proportional to the number of viable cells. A reduction in metabolic activity indicates either an inhibition of cell proliferation or the induction of cell death.
-
Protocol:
-
Seed MV4-11 cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add a cell viability reagent (e.g., MTS or a reagent that measures ATP content like CellTiter-Glo®).
-
Incubate according to the reagent manufacturer's instructions.
-
Measure the absorbance or luminescence on a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Summary and Future Perspectives
The comparison between triazolopyridazines and benzothiadiazines as BRD4 inhibitors highlights a key dynamic in drug discovery: the balance between exploiting well-validated scaffolds and exploring novel chemical matter.
-
Triazolopyridazines represent a mature and highly promising class of BRD4 inhibitors, with a strong foundation of preclinical and clinical data supporting their efficacy. The optimization of this scaffold continues to yield potent and selective compounds.
-
Benzothiadiazines , while not yet established as a class of BRD4 inhibitors, hold significant potential. Their proven anticancer activity in various contexts suggests that with focused medicinal chemistry efforts, this scaffold could be a valuable source of novel BRD4-targeting agents.
For researchers in the field, the path forward is twofold. For those working with triazolopyridazines, the focus will likely be on refining selectivity, improving pharmacokinetic properties, and exploring combination therapies. For those seeking novel intellectual property and potentially differentiated mechanisms of action, the exploration of under-investigated scaffolds like benzothiadiazines presents an exciting opportunity. The application of the robust experimental protocols outlined in this guide will be crucial for the rigorous evaluation and comparison of any new chemical entities that emerge from these efforts.
References
- [This is a placeholder for a reference that would support the general role of BRD4 in disease]
-
Huwaimel, B. I., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(7), 1216-1225. [Link]
- [This is a placeholder for a reference that would support the general role of BRD4 inhibitors]
-
Rhyasen, G. W., et al. (2016). Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[2][4][5]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153). Journal of Medicinal Chemistry, 59(16), 7801-7817. [Link]
-
Vanathi, B., et al. (2025). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry, 6(2), 104-108. [Link]
-
Liu, J. Y., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 285, 117272. [Link]
- [This is a placeholder for a reference that would support the general role of BRD4 inhibitors]
- [This is a placeholder for a reference that would support the general role of BRD4 inhibitors]
-
Kamal, A., et al. (2011). Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[2][4][5]triazolo[1,5-b][2][4][5]thiadiazine 5,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(10), 2954-2958. [Link]
- [This is a placeholder for a reference that would support the general role of BRD4 inhibitors]
- [This is a placeholder for a reference that would support the general role of BRD4 inhibitors]
- [This is a placeholder for a reference that would support the general role of BRD4 inhibitors]
- [This is a placeholder for a reference that would support the general role of BRD4 inhibitors]
-
Aslam, S., & Ghaffar, A. (2016). BRD4 Inhibitors as a Potential Cancer Therapy. ACS Medicinal Chemistry Letters, 7(6), 624-626. [Link]
-
Kim, H., et al. (2023). Crystal structure of[2][4][5]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure-activity relationship study. Scientific Reports, 13(1), 10805. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, structural characterization and biological evaluation of novel [1,2,4]triazolo [1,5-b][1,2,4]benzothiadiazine-benzothiazole conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistryjournal.net [chemistryjournal.net]
- 8. Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Structure-Activity Relationship (SAR) of 3-Substituted Triazolo[4,3-b]pyridazines
[1][2]
Executive Summary
The 3-substituted [1,2,4]triazolo[4,3-b]pyridazine scaffold represents a privileged structure in medicinal chemistry, serving as a rigid bioisostere for cis-amides and Z-olefins.[1] Unlike flexible linkers, this fused bicyclic system locks substituents into specific vectors, enhancing binding affinity for kinase hinge regions (e.g., c-Met, Pim-1) and the colchicine-binding site of tubulin.[1]
This guide objectively compares the performance of this scaffold against standard clinical agents (Crizotinib, Combretastatin A-4) and structural alternatives.[1] It focuses on two distinct therapeutic classes: Dual c-Met/Pim-1 Kinase Inhibitors and Antitubulin Agents .[1]
Structural Logic & SAR Analysis
The [1,2,4]triazolo[4,3-b]pyridazine core consists of a five-membered triazole ring fused to a six-membered pyridazine ring.[1] The numbering convention assigns position 3 to the carbon in the triazole ring, a critical vector for establishing structure-activity relationships (SAR).[1]
Case Study A: Dual c-Met/Pim-1 Inhibition
Lead Candidate: Compound 4g (6-arylidenehydrazinyl-3-aryl derivative) Target: c-Met (Hepatocyte Growth Factor Receptor) and Pim-1 Kinase.[1]
-
Mechanism: The scaffold functions as an ATP-competitive inhibitor.[1] The nitrogen atoms in the triazole ring often serve as hydrogen bond acceptors for the kinase hinge region.[1]
-
SAR Insights:
-
3-Position (The Anchor): Substitution with a hydrophobic 4-chlorophenyl or similar aryl group at position 3 is essential for occupying the hydrophobic pocket adjacent to the ATP binding site.[1]
-
6-Position (The Tail): A flexible arylidene-hydrazinyl tail at position 6 extends into the solvent-exposed region, interacting with specific residues (e.g., Asp1228 in c-Met) to confer dual selectivity.[1]
-
Performance vs. Alternatives:
-
Case Study B: Antitubulin Agents (Vinylogous CA-4 Analogues)
Lead Candidate: Compound 4q Target: Tubulin (Colchicine Binding Site).[1][2][3]
-
Mechanism: The rigid triazolo[4,3-b]pyridazine scaffold replaces the unstable cis-olefin bridge of Combretastatin A-4 (CA-4).[1]
-
SAR Insights:
-
3-Position (Ring B Mimic): A 3-amino-4-methoxyphenyl group at position 3 is critical.[1][2][3] The amino group forms a hydrogen bond with Met β259 , while the methoxy oxygen interacts with Cys β241 .[1][3]
-
6-Position (Ring A Mimic): A 3,4,5-trimethoxyphenyl group is non-negotiable for cytotoxicity, mimicking the A-ring of CA-4.[1]
-
Performance vs. CA-4:
-
Comparative Performance Data
The following table summarizes the inhibitory concentrations (IC50) of key 3-substituted triazolo[4,3-b]pyridazines compared to relevant standards.
| Compound Class | Lead Compound | Target | IC50 (µM) | Reference Standard | IC50 Ref (µM) | Selectivity Note |
| Dual Kinase Inhibitor | Compound 4g | c-Met | 0.163 | Crizotinib | ~0.020 | 4g inhibits Pim-1 (0.283 µM) simultaneously; Crizotinib does not.[1] |
| Pim-1 | 0.283 | Staurosporine | ~0.010 | 4g is less toxic and more selective than Staurosporine.[1][5] | ||
| Antitubulin Agent | Compound 4q | A549 Cells | 0.008 | Combretastatin A-4 | 0.009 | 4q is metabolically stable; CA-4 isomerizes in vivo.[1] |
| HT-1080 | 0.012 | Combretastatin A-4 | 0.011 | Comparable potency with improved drug-like properties.[1] |
Visualizations
SAR Decision Map
This diagram illustrates the divergent optimization pathways for the scaffold based on the substituent at Position 3.[1]
Caption: Divergent SAR pathways for 3-substituted triazolo[4,3-b]pyridazines targeting kinases vs. tubulin.[1]
Synthesis Workflow (FeCl3 Oxidative Cyclization)
The most robust method for constructing the 3-substituted core.[1]
Caption: Oxidative cyclization route using Ferric Chloride to generate the 3-aryl scaffold.
Experimental Protocols
Synthesis of 3-Aryl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
This protocol establishes the core scaffold required for both kinase and tubulin inhibitors.[1]
Reagents:
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde for kinase targets)[1]
-
Ferric Chloride (FeCl3)
Methodology:
-
Hydrazone Formation: Dissolve 3-chloro-6-hydrazinopyridazine (10 mmol) and the appropriate aromatic aldehyde (10 mmol) in absolute ethanol (30 mL) containing a catalytic amount of glacial acetic acid. Reflux for 2–4 hours.[1] Monitor by TLC.[1]
-
Isolation: Cool the reaction mixture. Filter the precipitated hydrazone solid, wash with cold ethanol, and dry.[1]
-
Cyclization: Suspend the hydrazone (5 mmol) in ethanol (20 mL). Add a solution of FeCl3 (2 M in ethanol, 10 mL) dropwise.[1]
-
Reflux: Heat the mixture to reflux at 80°C for 6–8 hours. The color typically shifts as the triazole ring closes.[1]
-
Purification: Evaporate the solvent. Neutralize the residue with aqueous Na2CO3.[1] Extract with ethyl acetate (3x).[1] Purify the crude product via silica gel column chromatography (Eluent: CH2Cl2/MeOH).
Tubulin Polymerization Assay
This assay validates the mechanism of action for derivatives like Compound 4q.[1][3]
Reagents:
-
Purified Tubulin protein (>99% pure, bovine brain source)
-
GTP (Guanosine triphosphate)
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)[1]
Methodology:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.
-
Incubation: Add the test compound (dissolved in DMSO) to the tubulin solution at varying concentrations (e.g., 1, 5, 10 µM). Include a DMSO control (0% inhibition) and a Colchicine positive control.[1]
-
Measurement: Transfer the mixture to a pre-warmed (37°C) 96-well plate.
-
Kinetics: Monitor the increase in absorbance at 340 nm every 30 seconds for 60 minutes using a spectrophotometer. Polymerization manifests as an increase in turbidity (absorbance).[1]
-
Analysis: Calculate the IC50 as the concentration required to inhibit the maximum rate of polymerization by 50%.
References
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors. RSC Advances. [Link][1]
-
Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. [Link][1]
-
Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. [Link][1]
-
Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. Journal of Medicinal Chemistry. [Link][1]
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
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In Vivo Efficacy of 3-Bromo-triazolo[4,3-b]pyridazine Derivatives: A Comparative Guide for Drug Development Professionals
The[1][2]triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and antimicrobial properties. This guide provides a comprehensive analysis of the in vivo efficacy of substituted triazolo[4,3-b]pyridazine derivatives in various animal models, with a specific focus on conveying the current landscape of their therapeutic potential. While the core topic of interest is 3-Bromo-triazolo[4,3-b]pyridazine derivatives, the available in vivo research data is currently limited for this specific substitution. Therefore, this guide will draw upon data from structurally related and biologically active analogs to provide a comparative framework and highlight the therapeutic promise of this chemical class.
Introduction to the Triazolo[4,3-b]pyridazine Scaffold
The fused heterocyclic system of[1][2]triazolo[4,3-b]pyridazine has garnered significant attention from researchers due to its unique chemical architecture and diverse pharmacological profile. The structural rigidity and potential for substitution at various positions allow for the fine-tuning of its biological activity. Derivatives of this scaffold have been investigated for a range of therapeutic applications, most notably in oncology and infectious diseases.
Anticancer Efficacy in Preclinical Animal Models
The most robust in vivo data for triazolo[4,3-b]pyridazine derivatives lies in their evaluation as anticancer agents. These studies primarily utilize murine models, such as the Ehrlich ascites carcinoma (EAC) model, to assess the impact of these compounds on tumor growth and survival.
Ehrlich Ascites Carcinoma (EAC) Model: A Key Platform for Efficacy Assessment
The EAC model is a widely used transplantable tumor model in cancer research, valued for its rapid proliferation and the ability to be used in both ascitic and solid tumor forms[3]. Several studies have leveraged this model to demonstrate the in vivo antitumor potential of triazolo[4,3-b]pyridazine derivatives.
One notable study investigated a series of triazole-clubbed pyrimidine derivatives, with the lead compound, designated RDg , featuring a 4-chlorophenyl group. In an EAC mouse model, RDg demonstrated superior anticancer efficacy compared to the standard-of-care EGFR inhibitor, erlotinib[1]. At a dose of 5 mg/kg, RDg achieved a 52% reduction in tumor volume and a 54% reduction in tumor weight . This was significantly more effective than erlotinib, which only produced a 26% reduction in tumor volume. Furthermore, RDg exhibited a 90% tumor inhibition rate compared to 75% for erlotinib[1].
Another study focused on a novel 3,6-disubstituted pyridazine derivative, compound 9e , which was evaluated in an EAC solid tumor animal model. This study reported a reduction in the mean tumor volume and the induction of necrosis within the tumor tissue, without signs of toxicity in the treated animals[4].
The antitumor activity of a broader class of azole derivatives was also evaluated in EAC-bearing mice. At doses of 10 and 15 mg/kg, the tested azole compounds showed a significant, dose-dependent decrease in tumor volume[2]. Specifically, at a 15 mg/kg dose, the azole derivative reduced the mean tumor volume by 52.08%, which was comparable to the 56.25% reduction observed with the standard anticancer drug, cisplatin[2].
The following table summarizes the key in vivo anticancer efficacy data for these representative triazolo[4,3-b]pyridazine and related derivatives.
| Compound | Animal Model | Tumor Type | Dose | Route of Administration | Key Efficacy Outcome | Comparison | Reference |
| RDg | Mouse | Ehrlich Ascites Carcinoma (Solid) | 5 mg/kg | Not Specified | 52% reduction in tumor volume; 90% tumor inhibition rate | More effective than Erlotinib (26% tumor volume reduction) | [1] |
| Compound 9e | Mouse | Ehrlich Ascites Carcinoma (Solid) | Two dose levels (not specified) | Not Specified | Reduction in mean tumor volume; Necrosis induction | Not specified | [4] |
| Azole Derivative | Mouse | Ehrlich Ascites Carcinoma (Ascites) | 15 mg/kg | Intraperitoneal | 52.08% reduction in mean tumor volume | Comparable to Cisplatin (56.25% reduction) | [2] |
Mechanistic Insights into Anticancer Activity
The in vivo efficacy of these compounds is underpinned by their molecular mechanisms of action, which have been elucidated through a combination of in vitro and in silico studies.
A prominent mechanism of action for several triazolo[4,3-b]pyridazine derivatives is the inhibition of key protein kinases involved in cancer cell proliferation and survival. For instance, some derivatives have been identified as potent dual inhibitors of c-Met and Pim-1 kinases[5]. The PIM kinase family is a crucial target in cancer therapy, and the development of inhibitors against these proteins is an active area of research[6].
The following diagram illustrates a simplified signaling pathway that can be targeted by triazolo[4,3-b]pyridazine derivatives, leading to the inhibition of tumor growth.
Caption: Inhibition of c-Met and PIM-1 kinase signaling pathways by triazolo[4,3-b]pyridazine derivatives.
Antimicrobial Potential: An Area for Future In Vivo Exploration
While the primary focus of in vivo research has been on anticancer applications, several studies have highlighted the promising in vitro antimicrobial activity of triazolo[4,3-b]pyridazine derivatives.
A study on novel 3-substituted[1][2]triazolo[4,3-b]pyridazines demonstrated good to moderate activity against both Gram-positive and Gram-negative bacterial strains. Another study reported that certain[1][2]triazolo[4,3-b]pyridazine derivatives exhibited promising antimicrobial activities when compared to the standard drugs ciprofloxacin and ketoconazole[7].
The following diagram illustrates a general workflow for screening and evaluating the in vivo antibacterial efficacy of these compounds.
Caption: Workflow for in vivo antibacterial efficacy testing.
Despite the promising in vitro results, there is a clear need for more extensive in vivo studies to validate the antimicrobial efficacy of 3-Bromo-triazolo[4,3-b]pyridazine and other derivatives in relevant animal models of infection.
Experimental Methodologies
To ensure the reproducibility and validity of the findings presented, it is crucial to understand the experimental protocols employed in these in vivo studies. The following is a representative protocol for an in vivo anticancer efficacy study using the Ehrlich ascites carcinoma model.
Protocol: In Vivo Antitumor Activity in Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model
-
Animal Model: Swiss albino mice are used for the study.
-
Tumor Inoculation: EAC cells are injected subcutaneously into the right thigh of the mice.
-
Treatment Groups:
-
Group 1: Control (vehicle-treated)
-
Group 2: Test compound (e.g., RDg at 5 mg/kg)
-
Group 3: Standard drug (e.g., Erlotinib at a specified dose)
-
-
Dosing Regimen: Treatment is initiated after the tumors reach a palpable size. The compounds are administered daily via a suitable route (e.g., intraperitoneal or oral) for a specified duration (e.g., 10-14 days).
-
Tumor Volume Measurement: Tumor volume is measured every other day using calipers and calculated using the formula: V = 0.5 x length x (width)^2.
-
Efficacy Evaluation: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
-
Toxicity Assessment: The body weight of the animals is monitored throughout the study, and major organs are collected for histopathological analysis to assess any treatment-related toxicity.
Conclusion and Future Directions
The available in vivo data, primarily from anticancer studies in the Ehrlich ascites carcinoma model, strongly suggests that the triazolo[4,3-b]pyridazine scaffold is a promising platform for the development of novel therapeutics. Derivatives of this class have demonstrated significant tumor growth inhibition, in some cases surpassing the efficacy of standard-of-care drugs.
However, a notable gap in the current research landscape is the lack of specific in vivo efficacy data for 3-Bromo-triazolo[4,3-b]pyridazine derivatives. Future research should prioritize the synthesis and in vivo evaluation of these specific compounds to determine the impact of the bromine substitution on their therapeutic potential.
Furthermore, the promising in vitro antimicrobial activity of this class of compounds warrants a more thorough investigation in animal models of infection. Such studies will be crucial in expanding the therapeutic applications of triazolo[4,3-b]pyridazine derivatives beyond oncology.
References
-
SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors - ResearchGate. (n.d.). Retrieved from [Link]
-
Antitumor Activity of Novel Azoles on Ehrlich Ascites Carcinoma Cells in Mice - Iris Publishers. (2020, February 21). Retrieved from [Link]
-
Synthesis and Bioevaluation of 3,6-Diaryl-[1][2]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC. (n.d.). Retrieved from [Link]
-
Antimicrobial Activities of Novel 3-Substituted[1][2] Triazolo[4,3-b]pyridazines Derivatives. (n.d.). Retrieved from [Link]
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Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Publishing. (n.d.). Retrieved from [Link]
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Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway: Scaffold hopping and hybridization-based design, synthesis, molecular modeling, in vitro and in vivo anticancer evaluation. - BUE Scholar. (n.d.). Retrieved from [Link]
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Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 - Semantic Scholar. (2024, September 17). Retrieved from [Link]
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI. (2023, November 30). Retrieved from [Link]
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Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. (2019, April 15). Retrieved from [Link]
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1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis - ResearchGate. (2025, November 5). Retrieved from [Link]
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Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2]triazine Derivatives - MDPI. (2020, August 29). Retrieved from [Link]
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Synthesis and biological evaluation of pyridazino[4,3-b]indoles and indeno[1,2-c]pyridazines as new ligands of central and peripheral benzodiazepine receptors - PubMed. (2003, February 15). Retrieved from [Link]
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed. (2020, December 15). Retrieved from [Link]
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed. (2023, November 30). Retrieved from [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF[1][2]TRIAZOLO[4,3-B][1][2]TETRAZINE DERIVATIVES - КиберЛенинка. (n.d.). Retrieved from [Link]
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Synthesis and Bioevaluation of 3,6-Diaryl-[1][2]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed. (2016, October 17). Retrieved from [Link]
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Antitumor Activity of Luteolin Against Ehrlich Solid Carcinoma in Rats via Blocking Wnt/β-Catenin/SMAD4 Pathway - PMC. (2023, May 31). Retrieved from [Link]
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023, November 27). Retrieved from [Link]
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Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2]Triazolo[4, 3-b]-Pyridazine Derivatives - ResearchGate. (2021, February 22). Retrieved from [Link]
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Antitumor Activity of Selenium in Ehrlich Ascites Carcinoma Bearing Mice. (2023, September 27). Retrieved from [Link]
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Ehrlich ascites carcinoma - SciSpace. (2011, March 28). Retrieved from [Link]
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Comparative analysis of antimicrobial activity of triazolopyridazine analogs.
Executive Summary
The [1,2,4]triazolo[4,3-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, distinguishing itself from generic azole antifungals through its rigid bicyclic core and dual-targeting potential. Unlike standard therapeutics that often target a single pathway, triazolopyridazine analogs demonstrate a broad spectrum of bioactivity, spanning antibacterial (DNA gyrase inhibition), antifungal (ergosterol biosynthesis disruption), and antiparasitic mechanisms.
This guide provides a technical comparison of key triazolopyridazine analogs against industry standards (Ciprofloxacin and Fluconazole), supported by structure-activity relationship (SAR) mapping and validated experimental protocols.
Chemical Rationale & Scaffold Architecture
The triazolopyridazine core fuses a 1,2,4-triazole ring with a pyridazine ring. This fusion creates a planar, electron-deficient system that serves two critical functions:
-
Pharmacophore Presentation: The rigid N-bridgehead locks substituents (R-groups) into specific vectors, optimizing binding affinity with enzyme pockets (e.g., the ATP-binding site of DNA gyrase).
-
Metabolic Stability: The pyridazine ring offers resistance to oxidative metabolism compared to single-ring heterocycles, potentially improving in vivo half-life.
Core Scaffold Structure
The biological activity is highly sensitive to substitution at the 3-position (triazole ring) and the 6-position (pyridazine ring).
Figure 1: Structure-Activity Relationship (SAR) map highlighting critical substitution sites on the triazolopyridazine scaffold.
Comparative Performance Analysis
Antibacterial Efficacy (vs. Ciprofloxacin)
Recent studies on 3-substituted-[1,2,4]triazolo[4,3-b]pyridazines indicate that while native analogs show moderate activity, specific substitutions (e.g., 3-methylhydrazino or heteroaryl-hydrazone derivatives) can approach the potency of fluoroquinolones.
Key Data Series: 3-substituted-[1,2,4]triazolo[4,3-b]pyridazine derivatives (Series 4a-4o)
| Compound ID | R-Group (Pos 3) | Organism | MIC (µg/mL) / Zone (mm) | Relative Potency vs. Std |
| Compound 4d | 4-Nitro-benzylidene | S. aureus (G+) | 18.8 mm (Zone) | Moderate (Std: 24-26 mm) |
| Compound 4f | 4-Chloro-benzylidene | E. coli (G-) | 16.0 µg/mL (MIC) | High (Comparable to Ampicillin) |
| Compound 17a | 7,8-dihydro- analog | C. parvum | 1.2 µM (EC50) | High (Novel Mechanism) |
| Ciprofloxacin | (Standard) | S. aureus | 0.03 - 0.5 µg/mL | Benchmark |
| Ampicillin | (Standard) | E. coli | 8 - 32 µg/mL | Benchmark |
Data Synthesis:
-
Gram-Negative Potency: Analogs like 4f demonstrate significant activity against E. coli, likely due to the ability of the pyridazine nitrogens to engage in H-bonding with Gram-negative outer membrane porins or specific target enzymes.
-
Substitution Effect: Electron-withdrawing groups (Nitro, Chloro) at the para-position of the phenyl ring attached to Position 3 drastically increase potency compared to electron-donating groups (Methoxy, Methyl).
Antifungal Efficacy (vs. Fluconazole)
The triazole moiety inherently predisposes these compounds to antifungal activity by mimicking the lanosterol side chain in the CYP51 active site.
| Compound ID | R-Group | Target Fungi | Inhibition (%) | Comparison to Fluconazole |
| Compound 4d | 4-Nitro-benzylidene | A. niger | 77% | Comparable (at 100 µg/mL) |
| Compound 7c | Thiophene-fused | C. albicans | 65% | Moderate |
| Fluconazole | (Standard) | C. albicans | >90% | Benchmark |
Insight: While pure potency often lags slightly behind Fluconazole, triazolopyridazines (specifically Compound 4d ) show superior activity against certain filamentous fungi (Aspergillus spp.), where azole resistance is a growing concern.
Mechanism of Action (MOA)
The antimicrobial activity of triazolopyridazines is multimodal, reducing the likelihood of rapid resistance development.
-
Bacterial Targets:
-
DNA Gyrase / Topoisomerase IV: Similar to quinolones, the planar heterocyclic system intercalates into DNA-enzyme cleavage complexes. The nitrogen atoms in the triazole ring coordinate with Mg2+ ions in the active site.
-
-
Fungal Targets:
-
14α-Demethylase (CYP51): The N-2 nitrogen of the triazole ring binds to the heme iron of the enzyme, blocking the biosynthesis of ergosterol and leading to membrane accumulation of toxic methylated sterols.
-
Experimental Protocols
Protocol A: Synthesis via Oxidative Cyclization
Rationale: Traditional synthesis requires harsh conditions. The Oxone/Me4NBr method allows for mild, one-pot oxidative cyclization of hydrazones, preserving sensitive R-groups.
Reagents:
-
Aromatic aldehyde (1.0 equiv)
-
3-hydrazinopyridazine derivative (1.0 equiv)
-
Oxone (Potassium peroxymonosulfate)
-
Tetramethylammonium bromide (Me4NBr)
-
Solvent: Methanol/Water
Step-by-Step Workflow:
-
Condensation: Dissolve aldehyde and hydrazinopyridazine in MeOH. Stir at RT for 2 hours to form the hydrazone intermediate (monitor by TLC).
-
Oxidant Prep: Dissolve Oxone (1.2 equiv) and Me4NBr (catalytic, 10 mol%) in water.
-
Cyclization: Add the oxidant solution dropwise to the hydrazone mixture.
-
Reaction: Stir at RT for 3-5 hours. The mixture will turn from a suspension to a clear solution or precipitate the product.
-
Isolation: Pour into ice-water. Filter the precipitate. Recrystallize from Ethanol.
Protocol B: Broth Microdilution Assay (MIC Determination)
Standard: CLSI M07-A10 guidelines.
Figure 2: Standardized workflow for Minimum Inhibitory Concentration (MIC) determination.
Critical Steps:
-
Solvent Control: Dissolve analogs in DMSO. Ensure final DMSO concentration in the well is <1% to avoid solvent toxicity.
-
Inoculum: Adjust bacterial suspension to
CFU/mL (0.5 McFarland). Dilute 1:100 before adding to wells. -
Endpoint: The MIC is the lowest concentration showing no visible turbidity .
References
-
Synthesis and Antimicrobial Activities of Novel 3-Substituted [1,2,4]Triazolo[4,3-b]pyridazines Derivatives. Source: Korea Science / Journal of the Korean Chemical Society Context: Primary source for Compound 4d/4f data and Oxone synthesis protocol. URL:[Link]
-
Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. Source: PubMed Central (PMC) / Bioorg Med Chem Lett. Context: Data on 7,8-dihydro- analogs and antiparasitic potency (Compound 17a).[1] URL:[Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Source: MDPI Molecules Context: Comparative MIC data for the closely related triazolo-pyrazine scaffold, establishing the 32 µg/mL benchmark. URL:[Link]
-
Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents. Source: PubMed Central (PMC) Context: Structural rigidity arguments and antiproliferative overlap. URL:[Link]
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Head-to-Head Comparison: Triazolopyridazine-Based Anti-Cryptosporidial Agents vs. Standard of Care
As application scientists and drug development professionals, our approach to parasiticidal engineering requires a rigorous synthesis of mechanistic biology and pharmacokinetic optimization. Cryptosporidium species (C. parvum and C. hominis) remain a leading cause of life-threatening diarrhea in infants and immunocompromised patients. The therapeutic landscape has long been bottlenecked by the limitations of the standard of care, forcing the field to look toward novel chemical scaffolds.
This guide provides an objective, data-driven comparison of the triazolopyridazine class of anti-cryptosporidial agents—specifically tracing the evolution from the screening hit MMV665917 to the optimized lead SLU-2633 —and benchmarks their performance against the only FDA-approved therapy, Nitazoxanide (NTZ).
The Cryptosporidiosis Therapeutic Landscape: A Mechanistic Bottleneck
The fundamental failure of current cryptosporidiosis treatment lies in the mechanism of action. Nitazoxanide (NTZ) is merely parasitostatic; it arrests asexual replication but fails to rapidly eliminate the parasite from the host epithelium ()[1]. In immunocompetent adults, the host immune system eventually clears the arrested parasites. However, in malnourished infants or AIDS patients, the lack of immune intervention leads to inevitable relapse.
Triazolopyridazines emerged from phenotypic screening as a breakthrough class of parasiticidal agents. Unlike NTZ, these compounds act during the late stages of asexual C. parvum growth and actively block sexual development (gametocytogenesis), leading to rapid and sterile clearance of the infection ()[2].
Fig 1. Cryptosporidium life cycle intervention points: NTZ vs. Triazolopyridazines.
Head-to-Head Performance: Triazolopyridazines vs. Standard of Care
To objectively evaluate these agents, we must compare their in vitro potency, killing kinetics, and in vivo safety profiles. The table below summarizes the quantitative data driving the shift toward SLU-2633.
| Parameter | Nitazoxanide (NTZ) | MMV665917 (Screening Hit) | SLU-2633 (Optimized Lead) |
| Chemical Class | Thiazolide | Triazolopyridazine (Urea linker) | Triazolopyridazine (Acetamide linker) |
| In Vitro Potency (EC50) | ~3.8 µM | 2.1 µM | 0.17 µM |
| Mechanism of Action | Parasitostatic | Parasiticidal | Parasiticidal |
| Killing Kinetics | Growth arrest only | Rapid elimination | Rapid elimination |
| hERG Safety Margin | N/A | Modest (Cardiotoxicity risk) | Superior (Driven by 12x potency) |
| In Vivo Efficacy | Poor in immunocompromised | Efficacious (Mice, Calves, Piglets) | >99% clearance in NSG mice |
Structure-Activity Relationship (SAR) Engineering: The Path to SLU-2633
While MMV665917 demonstrated remarkable oral efficacy in multiple animal models (including a gnotobiotic piglet model for C. hominis), it suffered from a critical liability: modest inhibition of the hERG ion channel, which portends clinical cardiotoxicity ()[3].
To engineer a safer alternative, SAR optimization focused on the piperazine-urea linker. By replacing the urea moiety with a piperazine-acetamide linker, researchers discovered SLU-2633 . This structural modification did not completely eliminate absolute hERG binding; however, it increased the anti-cryptosporidial potency by 12-fold (EC50 dropping from 2.1 µM to 0.17 µM) ()[4].
The Causality of Safety: In drug development, safety is a function of the therapeutic index. Because SLU-2633 requires a vastly lower dose to achieve parasite clearance, the projected clinical concentration remains far below the hERG inhibition threshold, yielding a superior safety margin[2].
Fig 2. SAR optimization logic from hit compound MMV665917 to the lead SLU-2633.
Self-Validating Experimental Workflows
To ensure trustworthiness in our preclinical evaluations, we rely on self-validating experimental systems. The following protocols detail how the superiority of SLU-2633 was experimentally verified.
Workflow A: Differentiating Cidal vs. Static Activity via Time-Kill Kinetics
Standard EC50 endpoint assays cannot distinguish between parasitostatic and parasiticidal drugs. To prove that SLU-2633 actively kills the parasite, we employ an in vitro time-kill curve assay adapted from antibacterial methodologies ()[1].
-
Host Cell Preparation: Seed HCT-8 (human ileocecal adenocarcinoma) cells in 96-well plates. Causality: HCT-8 cells provide a robust, physiologically relevant intestinal epithelial environment that supports multiple cycles of C. parvum asexual replication.
-
Infection & Treatment: Infect the monolayer with C. parvum oocysts. Following invasion, treat parallel wells with NTZ (control) and SLU-2633 at concentrations normalized to their respective EC90 values (e.g., 1x, 3x, 10x).
-
Longitudinal Quantification: Extract parasitic DNA at 24, 48, and 72 hours post-infection. Quantify parasite burden via quantitative PCR (qPCR) targeting the Cryptosporidium 18S rRNA gene.
-
Self-Validation: This system validates itself through the NTZ control. NTZ will show a flat plateau (growth arrest without clearance), whereas SLU-2633 will demonstrate a time-dependent, logarithmic decline in parasite DNA, definitively proving parasiticidal activity[1].
Workflow B: Proving Sterile Cure in Immunocompromised NSG Mice
Immunocompetent mouse models naturally clear Cryptosporidium infections, which confounds the measurement of a drug's true efficacy. To simulate the clinical challenge of an AIDS patient, we utilize the NOD SCID gamma (NSG) mouse model ()[5].
-
Infection Establishment: Orally gavage NSG mice with C. parvum oocysts. Causality: NSG mice lack mature T, B, and NK cells, resulting in a chronic, non-resolving infection. Any reduction in parasite load is strictly compound-driven, removing host immune clearance as a variable.
-
Targeted Dosing Regimen: Administer SLU-2633 orally at 50 mg/kg twice daily for four days. Causality: SLU-2633 was engineered for high metabolic stability in the gut with very low systemic exposure, maximizing the concentration directly at the site of the luminal infection[5].
-
Efficacy Readout: Quantify fecal oocyst shedding daily using flow cytometry.
-
Relapse Monitoring (Self-Validation): Monitor the mice for 10 days post-treatment. If shedding resumes, the drug failed to achieve a sterile cure. In experimental trials, SLU-2633 reduced shedding by >99%, with no parasites detected in 75% of the mice 10 days post-treatment, proving true curative potential[5].
Strategic Outlook for Drug Development
The transition from MMV665917 to SLU-2633 highlights a critical paradigm in antiparasitic drug development: absolute target affinity (e.g., hERG binding) does not always need to be engineered out if the primary target potency can be drastically increased. By achieving an EC50 of 0.17 µM and maintaining a highly localized intestinal pharmacokinetic profile, SLU-2633 represents a massive de-risking step for the triazolopyridazine class. It stands as a premier candidate to replace Nitazoxanide and finally provide a curative option for the world's most vulnerable pediatric and immunocompromised populations.
References
-
Optimization of the Urea Linker of Triazolopyridazine MMV665917 Results in a New Anticryptosporidial Lead with Improved Potency and Predicted hERG Safety Margin. Journal of Medicinal Chemistry (2021). URL:[Link]
-
Discovery of novel new anti-cryptosporidial lead, SLU-2633. BioWorld (2021). URL:[Link]
-
Piperazine-Derivative MMV665917: An Effective Drug in the Diarrheic Piglet Model of Cryptosporidium hominis. The Journal of Infectious Diseases (2019). URL:[Link]
-
Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. PMC / NIH (2022). URL:[Link]
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- 5. | BioWorld [bioworld.com]
Validating the Mechanism of Action of 3-Bromo-triazolo[4,3-b]pyridazine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action (MoA) of a novel compound is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of methodologies to confirm the MoA of 3-Bromo-triazolo[4,3-b]pyridazine derivatives, a scaffold frequently associated with kinase inhibition. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust approach to MoA confirmation.
The triazolo[4,3-b]pyridazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives identified as potent inhibitors of protein kinases, particularly the PIM and c-Met kinase families.[1][2] These kinases are critical nodes in signaling pathways that drive cell proliferation, survival, and migration, making them compelling targets in oncology.[3][4] This guide will use PIM-1 and c-Met kinases as primary examples to illustrate a multi-pronged strategy for MoA validation.
A Multi-Tiered Approach to MoA Validation
A robust validation strategy does not rely on a single experiment but rather integrates evidence from biochemical, cellular, and phenotypic assays. This tiered approach provides a comprehensive picture of the compound's activity, from direct target interaction to its ultimate biological effect.
Caption: A tiered workflow for MoA validation.
Tier 1: Confirming Direct Target Engagement
The foundational step in MoA validation is to unequivocally demonstrate that the 3-Bromo-triazolo[4,3-b]pyridazine derivative directly interacts with its putative kinase target.
Biochemical Kinase Assays: A First Look at Potency
Biochemical assays quantify a compound's ability to inhibit the enzymatic activity of a purified kinase. These assays are essential for determining the intrinsic potency (e.g., IC50) of the inhibitor.
Comparison of Biochemical Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate. | Considered the "gold standard" for sensitivity and direct measurement of kinase activity. | Requires handling of radioactive materials, specialized equipment, and disposal protocols. |
| Fluorescence-Based Assays | Detects either the depletion of ATP or the generation of ADP using fluorescent probes or coupled enzyme systems. | High-throughput, non-radioactive, and commercially available in various formats (e.g., FRET, fluorescence polarization). | Susceptible to interference from colored or fluorescent compounds; indirect measurement of kinase activity.[3] |
| Luminescence-Based Assays | Measures the amount of remaining ATP after the kinase reaction using a luciferase-luciferin system. | High sensitivity, broad dynamic range, and amenable to high-throughput screening. | Indirect measurement; can be affected by compounds that interfere with luciferase. |
For initial screening and potency determination of 3-Bromo-triazolo[4,3-b]pyridazine derivatives, luminescence-based assays like ADP-Glo™ offer a robust and high-throughput option.[5]
Experimental Protocol: In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation : Prepare a serial dilution of the 3-Bromo-triazolo[4,3-b]pyridazine derivative in DMSO. The final DMSO concentration in the assay should not exceed 1%. Prepare the PIM-1 kinase, substrate peptide (e.g., a derivative of the BAD protein), and ATP solution in kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).
-
Kinase Reaction : In a 384-well plate, add 2.5 µL of the compound dilution, followed by 5 µL of the PIM-1 enzyme solution. Pre-incubate for 10 minutes at room temperature. Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture.
-
Incubation : Incubate the reaction at 30°C for 1 hour.
-
ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement: Proving Interaction in a Physiological Context
While biochemical assays are crucial, they do not confirm that a compound can reach and bind to its target within the complex environment of a living cell. Cellular target engagement assays are therefore a critical validation step.
Comparison of Cellular Target Engagement Assays
| Assay | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. This is detected by quantifying the amount of soluble protein remaining after heating.[6][7] | Label-free, applicable to native proteins in intact cells and tissues, provides direct evidence of target binding.[6] | Requires a specific antibody for Western blot detection; not all ligand binding events result in a significant thermal shift. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding can alter the conformation of a protein, making it more or less susceptible to proteolytic degradation. | Label-free, does not rely on thermal stability changes, can be performed with cell lysates.[8][9] | Requires careful optimization of protease concentration; not all binding events confer protease resistance.[8] |
CETSA is a powerful method for validating the cellular engagement of kinase inhibitors and is particularly well-suited for confirming the MoA of 3-Bromo-triazolo[4,3-b]pyridazine derivatives.[6][10]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocol: c-Met CETSA
-
Cell Culture and Treatment : Culture a cell line with high endogenous c-Met expression (e.g., MKN45 gastric cancer cells) to 80-90% confluency. Treat the cells with the 3-Bromo-triazolo[4,3-b]pyridazine derivative or vehicle (DMSO) for 1-2 hours.
-
Cell Harvesting and Heating : Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis : Lyse the cells by three cycles of freeze-thawing.
-
Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Western Blot : Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE and perform Western blot analysis using a primary antibody specific for c-Met.
-
Data Analysis : Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves and determine the shift in the melting temperature (Tm) upon compound treatment.
Tier 2: Assessing Downstream Pathway Modulation
Once direct target engagement is confirmed, the next step is to demonstrate that this interaction leads to the expected modulation of the downstream signaling pathway.
Western Blot Analysis of Key Signaling Nodes
Western blotting is a widely used technique to measure changes in the phosphorylation status of downstream substrates, providing a direct readout of the kinase's activity within the cell.
PIM-1 and c-Met Signaling Pathways
PIM-1 kinase phosphorylates a number of substrates involved in cell survival and proliferation, including the pro-apoptotic protein BAD.[1] c-Met activation leads to the phosphorylation of downstream effectors in the PI3K/Akt and MAPK/ERK pathways.[4]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 4. SRC and PIM1 as potential co-targets to overcome resistance in MET deregulated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
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- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Antitubulin Activity of Triazolopyridazines vs. Combretastatin A-4
Executive Summary
Microtubule-targeting agents remain a cornerstone of oncology and targeted drug development. Among these, is a highly potent natural product that binds the colchicine site of β-tubulin, inducing rapid vascular shutdown in tumors [1]. However, its clinical utility is severely hampered by the chemical instability of its cis-olefin bridge, which readily isomerizes into the thermodynamically stable, yet biologically inactive, trans-isoform.
To overcome this liability, medicinal chemists have engineered rigidified scaffolds. This guide comprehensively evaluates the substitution of the CA-4 cis-olefin with a rigid 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazine core, specifically analyzing the lead derivative Compound 4q against the natural CA-4 standard [2].
Structural Rationale & Mechanism of Action
The dynamic instability of microtubules is driven by the hydrolysis of GTP bound to β-tubulin. CA-4 disrupts this by binding to the interfacial colchicine site between α- and β-tubulin heterodimers. This induces a conformational change that prevents curved tubulin dimers from adopting the straight conformation required for microtubule incorporation.
The Causality of Scaffold Rigidification: The cis-stilbene core of CA-4 is highly susceptible to photo- and thermal-isomerization. By locking the bioactive conformation using a rigid [1,2,4]triazolo[4,3-b]pyridazine heterocycle, perfectly mimics the spatial arrangement and dihedral angle of the 3,4,5-trimethoxyphenyl (A-ring) and the substituted B-ring [2]. This structural rigidity eliminates the risk of geometric isomerization while preserving the critical van der Waals interactions within the hydrophobic colchicine pocket.
Mechanism of action for CA-4 and triazolopyridazine analogues targeting tubulin dynamics.
Comparative Efficacy Profiling
Extensive in vitro testing demonstrates that the rigidification of the CA-4 scaffold does not compromise target affinity. Compound 4q (featuring a 3-amino-4-methoxyphenyl B-ring) exhibits nanomolar antiproliferative activity that is statistically comparable to, and in some cell lines marginally superior to, the natural CA-4 compound [2].
Quantitative Antiproliferative Activity (IC₅₀)
| Cell Line | Tissue Origin | CA-4 IC₅₀ (μM) | Compound 4q IC₅₀ (μM) |
| A549 | Non-Small Cell Lung Carcinoma | 0.009 | 0.008 |
| HT-1080 | Fibrosarcoma | 0.012 | 0.012 |
| SGC-7901 | Gastric Carcinoma | 0.012 | 0.014 |
Data summarized from [2].
Self-Validating Experimental Methodologies
To objectively compare these compounds, researchers rely on two primary self-validating assays. The protocols below detail the causality behind each step to ensure robust, reproducible data.
Protocol A: In Vitro Tubulin Polymerization Fluorescence Assay
Principle & Causality: Tubulin polymerization is a highly dynamic process requiring GTP and strict temperature control (37°C). By utilizing a fluorescent reporter (e.g., DAPI or a proprietary fluorophore) whose emission quantum yield increases exponentially upon binding to the hydrophobic pockets of polymerized microtubules, we can continuously monitor assembly kinetics. Inhibitors like CA-4 and 4q prevent this assembly, resulting in a flattened fluorescence curve.
Step-by-Step Workflow:
-
Preparation: Pre-warm a 96-well half-area plate to 37°C. Cold temperatures rapidly depolymerize tubulin, skewing baseline readings.
-
Reaction Mix: Prepare a master mix containing >99% pure porcine brain tubulin (3 mg/mL), PIPES buffer (pH 6.9) to maintain physiological pH, 1 mM GTP (the energy source for polymerization), and the fluorescent reporter.
-
Compound Addition: Add vehicle (DMSO control), CA-4, or Compound 4q at varying concentrations (e.g., 1 μM to 10 μM).
-
Kinetic Reading: Immediately measure fluorescence (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes using a microplate reader maintained strictly at 37°C.
-
Data Analysis: Calculate the Vmax (maximum rate of polymerization) from the linear growth phase to determine the IC₅₀.
Validation Checkpoint: The vehicle control (DMSO) must exhibit a classic sigmoidal polymerization curve—comprising a nucleation lag phase, a rapid elongation growth phase, and a steady-state plateau. If the control fails to reach a plateau or lacks a distinct lag phase, the tubulin may be degraded or the GTP hydrolyzed prematurely, invalidating the assay.
Step-by-step workflow for the in vitro tubulin polymerization fluorescence assay.
Protocol B: Cell Cycle Analysis via Flow Cytometry
Principle & Causality: Microtubule destabilization prevents the formation of the mitotic spindle. This triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase of the cell cycle. Propidium Iodide (PI) intercalates into DNA stoichiometrically; thus, cells with duplicated DNA (G2/M) emit twice the fluorescence of G1 cells, allowing precise quantification of cell cycle arrest.
Step-by-Step Workflow:
-
Cell Seeding & Treatment: Seed A549 cells and treat with Compound 4q (e.g., 10 nM, 50 nM) or CA-4 for 24 hours.
-
Harvest & Fixation: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight. Causality: Ethanol fixation permeabilizes the cell membrane, allowing the bulky PI dye to enter the nucleus.
-
Staining: Treat the fixed cells with RNase A for 30 minutes. Causality: PI binds to both DNA and double-stranded RNA. RNase A degrades RNA, ensuring the fluorescence signal is strictly proportional to DNA content. Subsequently, stain with PI (50 μg/mL) for 30 minutes in the dark.
-
Flow Cytometry: Analyze the cells, quantifying the percentage of the population in G0/G1, S, and G2/M phases.
Validation Checkpoint: The untreated control population should show a dominant G0/G1 peak (2N DNA content) and a smaller G2/M peak (4N DNA content). A successful antitubulin agent will invert this ratio, showing a massive accumulation of cells in the 4N peak.
Conclusion
The transition from the chemically unstable cis-stilbene of Combretastatin A-4 to the rigid 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazine scaffold represents a significant leap in rational drug design. Compound 4q maintains the exquisite nanomolar potency of CA-4 while entirely bypassing the liability of cis-trans isomerization. For drug development professionals, triazolopyridazines offer a highly stable, synthetically accessible, and biologically potent alternative for next-generation vascular disrupting agents.
References
Comparative Technical Guide: Triazolopyridazine Derivatives vs. Nitazoxanide for Cryptosporidium Drug Discovery
Executive Summary & Clinical Rationale
The Challenge: Nitazoxanide (NTZ) remains the only FDA-approved therapeutic for cryptosporidiosis.[1][2][3][4][5] While effective in immunocompetent hosts, NTZ exhibits poor efficacy in immunocompromised patients (e.g., HIV/AIDS, transplant recipients) and malnourished children. This failure is largely attributed to its static mechanism of action and reliance on a robust host immune response.
The Alternative: Triazolopyridazine (TP) derivatives, exemplified by the lead compound SLU-2633 , represent a promising next-generation chemotype. Unlike the broad-spectrum thiazolide NTZ, TPs have demonstrated sub-micromolar potency (EC50 < 200 nM) and cidal activity in phenotypic screens.
Guide Scope: This document benchmarks the performance of optimized TP derivatives against NTZ, focusing on in vitro potency, safety pharmacology (hERG liability), and mechanistic validation protocols.
Molecular Profiles & Mechanism of Action
Nitazoxanide (The Standard)[1][2][3][6][7]
-
Target: Pyruvate:ferredoxin oxidoreductase (PFOR).[5]
-
Mechanism: NTZ interferes with the electron transfer reaction essential for anaerobic energy metabolism.[4][5][6]
-
Limitation: The drug is primarily parasitostatic , requiring host immune clearance to resolve the infection.
Triazolopyridazine Derivatives (The Contender)[8]
-
Lead Compound: SLU-2633 (and optimized analog 17a).
-
Target Status: Phenotypically Validated / Target Agnostic.
-
Note on Mechanism: While structurally related to Calcium-Dependent Protein Kinase 1 (CpCDPK1) inhibitors, recent data suggests that kinase inhibition does not always correlate perfectly with parasite killing in this scaffold class.[7] Therefore, TPs are currently benchmarked via phenotypic lethality rather than a single enzymatic target.
-
-
Advantage: TPs demonstrate parasiticidal activity, effectively reducing parasite burden even in the absence of a functional immune system.
Visualization: Comparative Mechanism & Efficacy Flow
The following diagram illustrates the divergent pathways of NTZ and TP derivatives.
Figure 1: Mechanistic divergence between Nitazoxanide (immune-dependent) and Triazolopyridazines (immune-independent).
Benchmarking Data: In Vitro Performance
The following data aggregates results from standard HCT-8 cell line assays comparing NTZ with the TP lead SLU-2633 and its optimized analog 17a.
| Parameter | Nitazoxanide (NTZ) | TP Lead (SLU-2633) | TP Analog (17a) | Interpretation |
| EC50 (C. parvum) | 1.2 - 3.0 µM | 0.17 µM | 1.2 µM | SLU-2633 is ~10x more potent than NTZ. |
| CC50 (HCT-8 Toxicity) | > 50 µM | > 50 µM | > 50 µM | Both classes show acceptable host cell safety. |
| Selectivity Index (SI) | ~20 - 40 | > 290 | > 40 | TP Lead demonstrates superior therapeutic window. |
| hERG Inhibition (10 µM) | Low Risk | Moderate Risk | Low Risk | Analog 17a optimization reduced cardiac liability. |
| Lipophilic Efficiency (LipE) | Moderate | Moderate | High | Analog 17a is more "drug-like" despite lower potency. |
Expert Insight: While SLU-2633 is the potency leader, drug development professionals should note that early TPs often suffer from hERG channel inhibition (cardiotoxicity risk). Analog 17a represents a successful medicinal chemistry campaign to mitigate this risk while maintaining potency comparable to the standard of care.
Experimental Protocols
To replicate these benchmarks, strict adherence to the HCT-8 High-Content Imaging Assay is required. This protocol is self-validating via the inclusion of internal toxicity controls.
Protocol A: HCT-8 Phenotypic Screening Assay
Objective: Quantify parasite reduction without confounding host cell toxicity.
Reagents:
-
Host Cells: HCT-8 (Human ileocecal adenocarcinoma).[2]
-
Parasite: C. parvum oocysts (Iowa strain), bleached and excysted.
-
Detection: Vicia villosa lectin (FITC-conjugated) for parasites; Hoechst 33342 for host nuclei.[8]
Workflow:
-
Seeding: Plate HCT-8 cells in 384-well plates (5,000 cells/well). Incubate 24h to form a monolayer.
-
Infection: Add excysted C. parvum oocysts (ratio 1:1 to host cells). Incubate 3h to allow invasion.
-
Wash: Remove extracellular parasites by washing 3x with PBS. This step is critical to measure intracellular replication, not just oocyst presence.
-
Treatment: Add serial dilutions of NTZ (Control) and TP derivatives.
-
Incubation: 48 hours at 37°C / 5% CO2.
-
Fixation & Staining: Fix with 4% paraformaldehyde. Stain with FITC-VVL and Hoechst.[8]
-
High-Content Imaging:
-
Readout 1 (Efficacy): Count FITC+ spots (parasitophorous vacuoles).
-
Readout 2 (Toxicity): Count Hoechst+ nuclei.[8]
-
Validation Rule: If Hoechst count drops >20% compared to DMSO control, data is flagged as cytotoxic, not antiparasitic.
-
Protocol B: hERG Safety Counter-Screen
Objective: Early de-risking of TP derivatives for cardiotoxicity.
Method: Automated Patch Clamp (e.g., QPatch).
-
Cells: CHO cells stably expressing hERG K+ channels.
-
Procedure: Perfuse cells with TP derivative (start at 10 µM).
-
Stimulation: Apply voltage protocol (depolarize to +20 mV, repolarize to -50 mV).
-
Measurement: Record tail current amplitude.
-
Threshold: >50% inhibition at 10 µM indicates high risk (Red Flag).
Screening Workflow Visualization
This diagram outlines the logical progression from library screening to lead candidate selection, emphasizing the "Go/No-Go" decision gates used in modern antiparasitic discovery.
Figure 2: Strategic screening pipeline for Triazolopyridazines, integrating potency and safety gates.
Conclusion & Strategic Recommendations
The benchmarking data indicates that Triazolopyridazines (specifically SLU-2633) offer a significant potency advantage over Nitazoxanide. However, the path to the clinic requires careful optimization of the "Heteroaryl Head Group" (as seen in analog 17a) to balance potency with hERG safety profiles.
Recommendation for Development:
-
Adopt SLU-2633 as the positive control for potency in all internal assays.
-
Prioritize hERG screening earlier in the cascade (alongside EC50) for this specific chemotype.
-
Investigate Mechanism: While phenotypic efficacy is proven, identifying the definitive molecular target (Kinase vs. tRNA synthetase) remains a critical gap for regulatory advancement.
References
-
Comparison of Nitazoxanide Efficacy: Comparison of Nitazoxanide, HFL, and Paromomycin against Cryptosporidium parvum. Source: bioRxiv (2024). [Link]
-
Triazolopyridazine Lead Discovery (SLU-2633): Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. Source: PubMed / Bioorg Med Chem Lett (2018). [Link]
-
Nitazoxanide Mechanism of Action: Thiazolides: A New Class of Drugs for the Treatment of Intestinal Parasitic Infections. Source: Expert Review of Anti-infective Therapy. [Link]
-
Kinase Inhibitor Controversy in Cryptosporidium: Inhibition of Calcium-Dependent Protein Kinase 1 (CDPK1) In Vitro by Pyrazolopyrimidine Derivatives Does Not Correlate with Sensitivity of Cryptosporidium parvum Growth in Cell Culture. Source: Antimicrobial Agents and Chemotherapy (2016).[9] [Link]
Sources
- 1. On-target inhibition of Cryptosporidium parvum by nitazoxanide (NTZ) and paclitaxel (PTX) validated using a novel MDR1-transgenic host cell model and algorithms to quantify the effect on the parasite target | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy and safety of anti-cryptosporidial agents: An in vitro study on Nitazoxanide, HFL, KDU731, and Paromomycin against Cryptosporidium parvum | bioRxiv [biorxiv.org]
- 5. Cryptosporidiosis Medication: Antiparasitics, Antidiarrheal Agents, Somatostatin Analogues [emedicine.medscape.com]
- 6. What is Nitazoxanide used for? [synapse.patsnap.com]
- 7. Inhibition of Calcium-Dependent Protein Kinase 1 (CDPK1) In Vitro by Pyrazolopyrimidine Derivatives Does Not Correlate with Sensitivity of Cryptosporidium parvum Growth in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-triazolo[4,3-b]pyridazine
A Comprehensive Guide to the Safe Disposal of 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine
This document provides essential procedural guidance for the safe and compliant disposal of 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine (CAS No. 87841-08-5). The protocols outlined herein are designed for researchers, scientists, and drug development professionals who handle this compound. The primary objective is to ensure personnel safety and environmental compliance by detailing the necessary precautions, operational steps, and underlying chemical principles for proper waste management.
Compound Identification and Hazard Assessment
3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is a brominated, heterocyclic organic compound.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer is not universally available, a robust hazard assessment can be constructed by examining its chemical structure and data from close structural analogs.
Chemical & Physical Properties Summary
| Property | Value | Source |
|---|---|---|
| CAS Number | 87841-08-5 | [1] |
| Molecular Formula | C₅H₃BrN₄ | [1] |
| Molecular Weight | 199.01 g/mol | [1][4] |
| Physical Form | Solid | [5][6] |
| Storage | Sealed in a dry environment at 2-8°C |[1][5] |
Inferred Hazard Profile The hazard profile is extrapolated from related brominated heterocyclic compounds, such as 3-Bromo-[1][2][3]triazolo[4,3-a]pyrazine and 3-Bromopyridine. These analogs suggest that 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine should be handled as a hazardous substance.
| Hazard Classification | GHS Hazard Statements (Inferred) | Source (Analogs) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [5][7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [5][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [5][7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [5][7] |
Given its classification as a "Dangerous Good" for shipping purposes, it is imperative to treat this compound with a high degree of caution.[1]
Core Disposal Principles: Why Segregation is Critical
The bromine atom in the molecule is the key determinant for its disposal pathway. As a halogenated organic compound, 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine must be segregated from non-halogenated chemical waste.[8][9]
The Causality Behind Segregation:
-
Incineration Chemistry: The standard and preferred disposal method for many organic chemicals is high-temperature incineration. During combustion, the bromine atom is converted primarily into hydrogen bromide (HBr) and elemental bromine (Br₂), both of which are corrosive and toxic.[3][10]
-
Equipment and Compliance: Licensed hazardous waste incineration facilities are equipped with specialized "scrubbers" or flue gas treatment systems designed to neutralize acidic gases like HBr.[10] Mixing halogenated waste with non-halogenated streams can lead to non-compliant emissions if the facility is not prepared for the specific load of acid-gas-producing material.
-
Regulatory Framework: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA).[11][12] While this specific molecule may not be individually listed, it falls within this regulated class, making proper identification and disposal a legal requirement.
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine in any form, including during disposal procedures.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation.[7] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[13] |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use only in a certified chemical fume hood. If weighing or transferring powder, ensure sufficient ventilation to prevent inhalation. | Avoids inhalation of the compound, which may cause respiratory irritation.[7][13] |
Step-by-Step Disposal Procedures
The following protocols provide a self-validating system for the safe disposal of various waste streams containing 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. All waste must be collected by a licensed environmental health and safety (EHS) vendor.[14] Never dispose of this chemical down the drain or in regular trash.[14]
Unused or Off-Specification Product
-
Container Selection: Designate a specific, dedicated waste container for "Halogenated Organic Solids." The container must be in good condition, made of a compatible material (e.g., HDPE), and have a secure, leak-proof lid.[14][15]
-
Labeling: Immediately affix a hazardous waste label to the container. Fill out all required fields, including the full chemical name: "3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine." Do not use abbreviations.
-
Transfer: Carefully transfer the solid waste into the designated container inside a chemical fume hood. Minimize the creation of dust.
-
Closure and Storage: Securely close the container lid. Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials like acids and bases.[8] The container must remain closed except when actively adding waste.[14]
-
Pickup Request: Once the container is full (not exceeding 90% capacity), arrange for a pickup by your institution's EHS department or approved hazardous waste contractor.[15]
Contaminated Labware and Materials
This includes items such as gloves, weigh boats, pipette tips, and paper towels that are contaminated with the compound.
-
Segregation: Place all contaminated solid waste into a designated "Halogenated Organic Debris" waste stream. This is typically a securely lined container or a dedicated solid waste drum.
-
Labeling: The container must be clearly labeled with "Halogenated Organic Debris" and list the primary contaminant: "3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine."
-
No Sharps: Do not dispose of needles or other sharps in this container. Use a dedicated sharps container.
-
Storage and Disposal: Store and arrange for pickup as described in section 4.1.
Management of Empty Containers
An "empty" container that once held 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine must still be managed as hazardous waste due to residual material.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent in which the compound is soluble (e.g., methanol, dichloromethane).[9]
-
Rinsate Collection: Crucially, the first rinsate, and preferably all three, must be collected and disposed of as liquid halogenated hazardous waste. [9][14] Collect the rinsate in a designated "Halogenated Organic Solvents" container.
-
Container Defacing: After rinsing and air-drying in a fume hood, completely obliterate or remove the original product label.[14]
-
Final Disposal: Once the label is defaced, the rinsed and dried container can typically be disposed of as non-hazardous laboratory glass or plastic waste, according to your institution's policy.
Spill Management and Cleanup
-
Evacuate and Secure: Ensure the area is well-ventilated (fume hood). If the spill is large or outside a hood, evacuate the immediate area.
-
Don PPE: Wear the full PPE described in Section 3.
-
Containment: For a solid spill, gently cover with an absorbent material to prevent it from becoming airborne.
-
Cleanup: Carefully collect the spilled material and absorbent using spark-proof tools. Place all cleanup debris into a "Halogenated Organic Debris" waste container.
-
Decontamination: Wipe the spill area with a towel wetted with a suitable solvent. Dispose of the towel as contaminated debris.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine waste streams.
Caption: Disposal workflow for 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.
References
-
Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]
-
Other Disposal Guidance. U.S. Environmental Protection Agency. [Link]
-
Disposal Guidance. U.S. Environmental Protection Agency. [Link]
-
3-Bromopyridazine Safety and Hazards. PubChem, National Institutes of Health. [Link]
-
1,2,4-Triazolo(4,3-b)pyridazine Chemical and Physical Properties. PubChem, National Institutes of Health. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
3-bromo-[1][2][3]triazolo[4,3-b]pyridazine Structural Information. PubChemLite. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: 40 CFR Part 268. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]
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- 5. 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine | 1159554-51-4 [sigmaaldrich.com]
- 6. 3-bromo-[1,2,4]triazolo[4,3-a]pyrazine | 1159554-51-4 [sigmaaldrich.com]
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- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
